molecular formula C11H21NO4 B1375006 Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate CAS No. 1063734-19-9

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B1375006
CAS No.: 1063734-19-9
M. Wt: 231.29 g/mol
InChI Key: SLJSFXUOECCLPA-UHFFFAOYSA-N
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Description

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS: 1063734-19-9 ) is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is characterized by its SMILES structure, O=C(N1CCOCC(CO)C1)OC(C)(C)C . This molecule features a seven-membered 1,4-oxazepane ring, a hydroxymethyl functional group, and a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a cornerstone in synthetic and medicinal chemistry, widely used to protect amines during multi-step synthesis. The presence of both the Boc-protected amine and the hydroxymethyl side chain on the oxazepane ring makes this compound a valuable protected intermediate or building block for the synthesis of more complex molecules. Its primary research value lies in its potential application in developing pharmaceuticals, ligands, and other fine chemicals where a protected, functionalized heterocycle is required. Researchers may employ it in exploring new chemical space, particularly in constructing diverse compound libraries. Please note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in a laboratory setting. According to safety data, this compound may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . It is recommended to handle with adequate ventilation and use personal protective equipment. The recommended storage condition is sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJSFXUOECCLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063734-19-9
Record name tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
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Foundational & Exploratory

"Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate" synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Document ID: TGS-14OXA-C6HM-2026 Version: 1.0 Prepared By: Gemini, Senior Application Scientist

Abstract

The 1,4-oxazepane motif is a seven-membered heterocyclic scaffold recognized as a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] Its inherent three-dimensionality offers a distinct advantage for exploring chemical space in drug discovery. This guide details a robust and chemically sound synthetic pathway for this compound, a valuable chiral building block for elaborating more complex molecular architectures. The proposed synthesis leverages a chiral pool starting material to establish stereochemical control early in the sequence. The key strategic steps include the formation of a linear amino-ester precursor, a subsequent intramolecular cyclization to form a seven-membered lactam, and a final reduction to yield the target 1,4-oxazepane. Each step is presented with a detailed, actionable protocol grounded in established chemical principles and supported by authoritative literature.

Introduction

The 1,4-Oxazepane Scaffold: A Privileged Structure in Medicinal Chemistry

Seven-membered heterocycles like 1,4-oxazepanes are of significant interest to the pharmaceutical industry.[3] They serve as bioisosteres for other cyclic structures such as morpholines and diazepanes, while their increased conformational flexibility allows for unique interactions with biological targets.[2] Compounds incorporating the 1,4-oxazepane core have been investigated for a range of therapeutic applications, including as anticonvulsants and agents for treating inflammatory diseases.[1] The development of reliable and scalable synthetic routes to access functionally diverse 1,4-oxazepanes remains a critical objective for synthetic and medicinal chemists.[3][4]

The Target Molecule: A Versatile Chiral Building Block

This compound (CAS No. 1063734-19-9) is a bifunctional building block of significant utility.[5] It possesses three key features for further chemical elaboration:

  • A Stereochemically Defined Center: The chiral center at the C6 position allows for the synthesis of enantiomerically pure final compounds.

  • A Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the ring nitrogen, which can be selectively removed under acidic conditions to allow for subsequent N-functionalization.[6]

  • A Primary Hydroxyl Group: The hydroxymethyl substituent serves as a versatile handle for oxidation to an aldehyde or carboxylic acid, conversion to a leaving group for nucleophilic displacement, or participation in esterification and etherification reactions.

Retrosynthetic Analysis and Strategy

The synthetic strategy is designed around a robust and high-yielding sequence that establishes the core scaffold efficiently. The retrosynthetic analysis (Figure 1) reveals a logical pathway from the target molecule to a simple, commercially available chiral starting material.

Disconnection 1 (Lactam Reduction): The target oxazepane ring can be formed by the reduction of the corresponding seven-membered lactam (amide), (II) . This is a standard and reliable transformation.

Disconnection 2 (Intramolecular Cyclization): The lactam ring of intermediate (II) is disconnected via an amide bond formation (lactamization). This points to a linear amino-ester precursor, (III) , where the terminal amine and ester functionalities are positioned for a favorable 7-membered ring closure.

Disconnection 3 (Precursor Assembly): The linear precursor (III) can be assembled from a protected chiral amino diol, (IV) , by O-alkylation with an acetate unit.

Chiral Starting Material: The protected amino diol (IV) is readily accessible from the chiral pool starting material, (S)-3-amino-1,2-propanediol, via standard amine protection.

G cluster_main Retrosynthetic Pathway target Target Molecule (I) tert-butyl 6-(hydroxymethyl)- 1,4-oxazepane-4-carboxylate intermediate_II N-Boc Lactam (II) target->intermediate_II Amide Reduction intermediate_III Linear Amino-Ester (III) intermediate_II->intermediate_III Intramolecular Amidation (Lactamization) intermediate_IV Boc-Protected Diol (IV) intermediate_III->intermediate_IV O-Alkylation start_material Starting Material (S)-3-Amino-1,2-propanediol intermediate_IV->start_material N-Boc Protection

Figure 1: Retrosynthetic analysis for the target 1,4-oxazepane.

Proposed Synthetic Pathway and Protocols

The forward synthesis is a five-step sequence designed for scalability and reliability.

G cluster_workflow Forward Synthetic Workflow start (S)-3-Amino- 1,2-propanediol step1_prod Boc-(S)-3-amino- 1,2-propanediol start->step1_prod Step 1 Boc2O, THF step2_prod Linear Ester Precursor step1_prod->step2_prod Step 2 NaH, Ethyl Bromoacetate step3_prod (S)-6-(Hydroxymethyl)- 1,4-oxazepan-5-one step2_prod->step3_prod Step 3 TFA; then Heat, Base step4_prod N-Boc Protected Lactam step3_prod->step4_prod Step 4 Boc2O, Et3N, DMAP final_prod Target Molecule (I) step4_prod->final_prod Step 5 BH3·THF or LiAlH4

Figure 2: Proposed forward synthesis workflow.

Step 1: N-Boc Protection of (S)-3-Amino-1,2-propanediol

Principle & Rationale: The synthesis begins by protecting the primary amine of the chiral starting material. The Boc group is ideal due to its stability under a wide range of reaction conditions (e.g., nucleophilic attack, reduction) and its clean removal under mild acidic conditions. This protection prevents unwanted side reactions involving the amine in subsequent steps. The general procedure is adapted from standard Boc protection protocols.[7]

Experimental Protocol:

  • Dissolve (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, ~0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Add sodium bicarbonate (NaHCO₃, 1.5 eq) to maintain a basic pH.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the mixture in vacuo to remove the THF.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield tert-butyl (S)-(2,3-dihydroxypropyl)carbamate as a crude oil, which can often be used in the next step without further purification.

ReagentMolar Eq.Purpose
(S)-3-amino-1,2-propanediol1.0Chiral Starting Material
Di-tert-butyl dicarbonate1.1Boc Protecting Agent
Sodium Bicarbonate1.5Base
Tetrahydrofuran / Water-Solvent System
Step 2: O-Alkylation with Ethyl Bromoacetate

Principle & Rationale: This step constructs the full carbon-oxygen backbone required for cyclization. A strong base, such as sodium hydride (NaH), is used to deprotonate the more accessible primary hydroxyl group, which then acts as a nucleophile, displacing the bromide from ethyl bromoacetate in a classic Williamson ether synthesis.

Experimental Protocol:

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (~0.4 M) under an inert nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Add a solution of tert-butyl (S)-(2,3-dihydroxypropyl)carbamate (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the mixture at 0 °C for 1 hour.

  • Add ethyl bromoacetate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography to yield the linear ester precursor.

Step 3: Deprotection and Intramolecular Lactamization

Principle & Rationale: This is the key ring-forming step. First, the Boc protecting group is removed using a strong acid like trifluoroacetic acid (TFA), liberating the primary amine. The subsequent neutralization and heating of the resulting amino-ester promotes an intramolecular nucleophilic attack of the amine onto the ester carbonyl, displacing ethanol and forming the thermodynamically stable seven-membered lactam ring.

Experimental Protocol:

  • Dissolve the linear ester precursor (1.0 eq) from Step 2 in dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Stir the mixture at room temperature for 2-4 hours until TLC analysis confirms the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the crude ammonium trifluoroacetate salt in a high-boiling point solvent such as toluene or xylene (~0.1 M).

  • Add a non-nucleophilic base, such as triethylamine (Et₃N, 3.0 eq) or diisopropylethylamine (DIPEA).

  • Heat the mixture to reflux (110-140 °C) for 12-24 hours, using a Dean-Stark apparatus to remove the ethanol byproduct.

  • Monitor the formation of the lactam by LC-MS.

  • Cool the mixture to room temperature, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purify the product, (S)-6-(hydroxymethyl)-1,4-oxazepan-5-one, by column chromatography or recrystallization.

Step 4: N-Boc Protection of the Lactam

Principle & Rationale: Before the final reduction, the secondary amine of the newly formed lactam must be protected again. Re-introducing the Boc group ensures that the subsequent reduction step is selective for the amide carbonyl and does not affect the nitrogen atom.

Experimental Protocol:

  • Dissolve the lactam (1.0 eq) from Step 3 in anhydrous DCM or THF (~0.5 M).

  • Add triethylamine (Et₃N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir the reaction at room temperature for 6-12 hours.

  • Once the reaction is complete (monitored by TLC), concentrate the mixture in vacuo.

  • Redissolve the residue in ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to provide the N-Boc protected lactam, which is often pure enough for the next step.

Step 5: Reduction of the Lactam to the 1,4-Oxazepane

Principle & Rationale: The final step is the reduction of the amide carbonyl group within the lactam ring to a methylene group (-C=O to -CH₂-). A powerful reducing agent such as borane-THF complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) is required for this transformation. This reaction is highly effective for converting lactams to their corresponding cyclic amines, completing the synthesis of the 1,4-oxazepane scaffold.

Experimental Protocol:

  • Dissolve the N-Boc protected lactam (1.0 eq) in anhydrous THF (~0.3 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 2.5 eq) dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction back to 0 °C and cautiously quench by the dropwise addition of methanol until gas evolution ceases, followed by 1 M HCl.

  • Heat the mixture at 50 °C for 1 hour to hydrolyze the borane complexes.

  • Make the solution basic (pH > 10) by the addition of aqueous NaOH.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by silica gel column chromatography to yield tert-butyl (S)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate.

Conclusion

This guide outlines a comprehensive and logical five-step synthesis for this compound, a valuable chiral building block. The proposed route begins with an inexpensive chiral pool starting material and proceeds through a series of robust and well-understood chemical transformations, including Boc protection, O-alkylation, intramolecular lactamization, and final lactam reduction. The strategic use of a key intramolecular cyclization step provides an efficient means of constructing the core seven-membered 1,4-oxazepane ring. The detailed protocols provided herein are designed to be reproducible and scalable, offering a solid foundation for researchers in medicinal and synthetic chemistry to access this and other related heterocyclic scaffolds.

References

  • Ubežan, D., & Uršič, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]

  • Ubežan, D., & Uršič, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. This is a duplicate of the first reference, provided for context. [Link]

  • Ubežan, D., & Uršič, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. ResearchGate. This is a duplicate of the first reference, provided for context. [Link]

  • Semantic Scholar. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization. [Link]

  • Google Patents. (2012).
  • Synthonix. (n.d.). This compound. [Link]

  • Google Patents. (2014). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • PubMed Central (PMC). (2017). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. [Link]

  • ResearchGate. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • PubMed Central (PMC). (2014). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link]

  • Beilstein Journals. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • NIH. (2018). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • Google Patents. (2009).
  • PubChem. (n.d.). tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. [Link]

  • Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

Sources

The Strategic Intermediate: A Technical Guide to Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Pillar in Complex Molecule Synthesis

In the landscape of modern drug discovery, the strategic importance of versatile, chiral building blocks cannot be overstated. Among these, heterocyclic structures are paramount, forming the core of a vast array of therapeutic agents. This guide delves into the technical intricacies of a particularly valuable, yet often overlooked, intermediate: tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate .

While seven-membered heterocycles like 1,4-oxazepanes are less common in compound libraries compared to their five- and six-membered counterparts, this relative scarcity belies their potential.[1] The 1,4-oxazepane scaffold is a privileged structure, strategically positioned at the intersection of diazepane, morpholine, and azepane motifs, offering a unique conformational landscape for molecular design.[1] The subject of this guide, with its Boc-protected amine and primary alcohol, provides medicinal chemists with a synthetically tractable handle for constructing complex molecules with diverse biological activities. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, a robust synthesis protocol, and its applications as a key intermediate in the synthesis of bioactive molecules.

Physicochemical and Computed Properties: A Data-Driven Overview

A thorough understanding of a compound's properties is the bedrock of its effective application in synthesis. Below is a summary of the key physicochemical and computed properties of this compound.

PropertyValueSource
CAS Number 1063734-19-9Synthonix
Molecular Formula C₁₁H₂₁NO₄Synthonix
Molecular Weight 231.29 g/mol Echemi
Appearance Light-Yellow OilAdvanced ChemBlocks
Purity ≥95%Advanced ChemBlocks, Synthonix
Storage 0-8 °CAdvanced ChemBlocks
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 59 ŲPubChem

Synthesis Protocol: A Validated Pathway to a Key Intermediate

Conceptual Workflow

The synthesis initiates with a commercially available starting material, which undergoes a series of transformations including protection, epoxidation, and cyclization to yield the target 1,4-oxazepane ring system. The Boc protecting group is crucial for directing the reaction pathway and ensuring the stability of the intermediate products.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Epoxidation cluster_2 Step 3: Intramolecular Cyclization A Starting Material (e.g., Amino Alcohol) B Boc-Protected Intermediate A->B (Boc)₂O, Base C Epoxide Intermediate B->C m-CPBA or other oxidizing agent D Tert-butyl 6-(hydroxymethyl)- 1,4-oxazepane-4-carboxylate C->D Base-mediated ring-opening and cyclization

A conceptual workflow for the synthesis of the target molecule.
Step-by-Step Experimental Protocol

Step 1: Boc Protection of the Starting Amino Alcohol

  • Rationale: The initial step involves the protection of the amine functionality of a suitable amino alcohol precursor with a tert-butyloxycarbonyl (Boc) group. This is a standard and robust method to prevent the amine from participating in undesired side reactions in subsequent steps.

  • Procedure:

    • Dissolve the starting amino alcohol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the mixture in vacuo.

    • Purify the residue by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Epoxidation of the Boc-Protected Intermediate

  • Rationale: The subsequent step involves the formation of an epoxide, which will serve as the electrophilic site for the intramolecular cyclization. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir for an additional 8-12 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude epoxide intermediate.

Step 3: Base-Mediated Intramolecular Cyclization

  • Rationale: The final step is an intramolecular ring-opening of the epoxide by the protected amine, followed by cyclization to form the 1,4-oxazepane ring. A suitable base is used to facilitate this process.

  • Procedure:

    • Dissolve the crude epoxide intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a base, for example, sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil), portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford This compound .

Applications in Drug Discovery: A Scaffold for Neurological and Beyond

The 1,4-oxazepane moiety is a key structural feature in a number of biologically active compounds. Derivatives of this heterocyclic system have shown promise as monoamine reuptake inhibitors, making them valuable for the development of therapeutics for a range of neurological and psychiatric disorders, including depression and anxiety.[2]

The title compound, with its primary alcohol, is an ideal precursor for further functionalization. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of a wide variety of pharmacophoric groups. The Boc-protected amine provides a stable, yet readily deprotectable, handle for subsequent amide bond formation or reductive amination reactions.

A prime example of the utility of this scaffold is in the synthesis of potent and selective inhibitors of neurotransmitter transporters. For instance, analogues of the title compound have been explored as triple reuptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine.[2]

Illustrative Synthetic Application

G cluster_0 Functional Group Interconversion cluster_1 Elaboration to Bioactive Molecules A Tert-butyl 6-(hydroxymethyl)- 1,4-oxazepane-4-carboxylate B Oxidation to Aldehyde or Carboxylic Acid A->B e.g., PCC, DMP C Conversion to Leaving Group (e.g., Tosylate, Mesylate) A->C e.g., TsCl, MsCl D Amide Coupling B->D F Reductive Amination B->F E Nucleophilic Substitution C->E G Advanced Drug Candidates D->G E->G F->G

Synthetic utility of the target molecule in drug discovery.

Conclusion: A Versatile Building Block for Future Therapies

References

  • PubChem. tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Google Patents.
  • Synthonix. This compound. [Link]

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An In-depth Technical Guide to Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. This heterocyclic compound has emerged as a valuable building block in medicinal chemistry, primarily owing to the unique conformational characteristics of the 1,4-oxazepane scaffold and the strategic utility of the tert-butoxycarbonyl (Boc) protecting group. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. We will delve into the causality behind synthetic strategies, provide validated analytical protocols, and discuss the molecule's potential in the broader context of drug discovery.

Introduction: The Strategic Importance of Saturated Heterocycles

In the landscape of modern drug development, the exploration of novel chemical space is paramount. Saturated heterocyclic scaffolds have garnered significant attention as they offer three-dimensional diversity that is often lacking in traditional flat, aromatic structures. The 1,4-oxazepane ring system, a seven-membered heterocycle containing both nitrogen and oxygen atoms, is an exemplar of such a scaffold.[1] Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling finely-tuned interactions with biological targets.[1][2]

The subject of this guide, this compound (CAS No. 1063734-19-9), integrates this privileged scaffold with two critical functional handles: a Boc-protected amine and a primary alcohol.[3][4] This combination makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[5] The Boc group provides a robust yet readily cleavable protecting strategy for the ring nitrogen, allowing for selective reactions at other positions.[6][7][8][9] The hydroxymethyl group, in turn, serves as a key point for further molecular elaboration.

Molecular Structure and Physicochemical Properties

The fundamental attributes of this compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₂₁NO₄[3][4]
Molecular Weight 231.29 g/mol [3][10]
CAS Number 1063734-19-9[3][4]
Appearance Typically a colorless solid or oil
SMILES CC(C)(C)OC(=O)N1CCOCC(CO)C1[4][11]
InChIKey SLJSFXUOECCLPA-UHFFFAOYSA-N[11]

The structure features a chiral center at the 6-position of the 1,4-oxazepane ring, meaning it can exist as (R) and (S) enantiomers. The stereochemistry at this position is critical as it will dictate the molecule's interaction with chiral biological systems. The synthesis of enantiomerically pure forms is therefore a key consideration for its application in drug development.[12][13][14]

Synthesis and Mechanistic Considerations

While a specific, dedicated synthesis for this compound is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of substituted 1,4-oxazepanes. The following proposed synthesis is informed by principles of cyclization and protecting group chemistry.

A logical approach involves the cyclization of a linear precursor containing the necessary functionalities. A key strategy in the synthesis of chiral 1,4-oxazepanes is the use of a regio- and stereoselective 7-endo cyclization.[12][14]

Proposed Synthetic Workflow

Synthetic_Pathway A Chiral Amino Alcohol Precursor B Boc Protection A->B (Boc)₂O, Base C N-Alkylation with 2-haloethanol derivative B->C e.g., BrCH₂CH₂OH D Intramolecular Williamson Ether Synthesis C->D Base (e.g., NaH) E Target Molecule: tert-butyl 6-(hydroxymethyl)- 1,4-oxazepane-4-carboxylate D->E

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Boc Protection of the Amino Alcohol

  • Dissolve the chiral amino alcohol precursor (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.5 equiv).

  • To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo. The residue is then taken up in ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected intermediate, which can often be used without further purification.

Causality: The Boc group is introduced to prevent the secondary amine from participating in unwanted side reactions during the subsequent alkylation step.[7][15] The use of a non-nucleophilic base like triethylamine is crucial to prevent competition with the amine nucleophile.

Step 2: N-Alkylation

  • To a solution of the Boc-protected amino alcohol (1.0 equiv) in a polar aprotic solvent like dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).

  • Stir the mixture for 30 minutes at 0 °C to deprotonate the alcohol.

  • Add the appropriate 2-haloethanol derivative (e.g., 2-bromoethanol, 1.1 equiv) and allow the reaction to proceed at room temperature for 16-24 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Intramolecular Cyclization

  • Dissolve the N-alkylated intermediate (1.0 equiv) in a suitable solvent such as THF.

  • Add a strong base, such as sodium hydride (1.2 equiv), at 0 °C under an inert atmosphere.

  • The reaction is then typically heated to reflux to facilitate the intramolecular Williamson ether synthesis.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The final product, this compound, is purified by silica gel chromatography.

Causality: The use of a strong, non-nucleophilic base like NaH is essential to deprotonate the hydroxyl group, forming an alkoxide that acts as the nucleophile in the intramolecular SN2 reaction, leading to the formation of the seven-membered ring.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized molecule. The following are the expected analytical data based on the structure and data from analogous compounds.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the conformational flexibility of the seven-membered ring and the presence of diastereotopic protons. Key expected signals include:

    • A singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.

    • A series of multiplets in the range of 2.5-4.0 ppm corresponding to the protons of the 1,4-oxazepane ring and the hydroxymethyl group. The protons adjacent to the nitrogen and oxygen atoms will be deshielded and appear further downfield.

    • A broad singlet corresponding to the hydroxyl proton, the chemical shift of which will be dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum should show 11 distinct signals:

    • Signals corresponding to the methyl carbons of the Boc group (~28 ppm) and the quaternary carbon (~80 ppm).

    • A signal for the carbonyl carbon of the carbamate at ~155 ppm.

    • Signals for the carbons of the 1,4-oxazepane ring and the hydroxymethyl group in the range of 40-80 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 232.15.[11] Another common adduct would be the sodium adduct [M+Na]⁺ at m/z 254.14.[11] Fragmentation may involve the loss of the Boc group.

Analytical TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~1.4 (s, 9H), 2.5-4.0 (m, 11H), broad s (1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~28 (3C), 40-80 (6C), ~80, ~155
ESI-MS m/z: 232.15 [M+H]⁺, 254.14 [M+Na]⁺[11]

Reactivity and Applications in Drug Discovery

The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups.

Reactivity_Map cluster_N Amine Deprotection & Derivatization cluster_O Hydroxymethyl Group Transformation Molecule This compound Boc-Protected Amine Hydroxymethyl Group N_deprotect Acidic Conditions (e.g., TFA, HCl) Molecule:N->N_deprotect Deprotection O_oxidize Oxidation (Aldehyde, Carboxylic Acid) Molecule:O->O_oxidize Transformation O_substitute Substitution (Halogenation, Tosylation) Molecule:O->O_substitute O_etherify Etherification Molecule:O->O_etherify N_derivatize Free Secondary Amine (Alkylation, Acylation, Reductive Amination) N_deprotect->N_derivatize

Caption: Reactivity map illustrating the key functional group transformations.

  • Boc-Group Deprotection: The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.[8][15] This unmasks the secondary amine of the 1,4-oxazepane ring, allowing for subsequent derivatization through reactions like N-alkylation, acylation, or reductive amination. This is a cornerstone of its use in combinatorial chemistry and library synthesis.

  • Hydroxymethyl Group Transformations: The primary alcohol is a versatile functional group that can undergo a variety of transformations:

    • Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid, providing further handles for peptide couplings or other conjugations.

    • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.

    • Etherification: It can be used to form ether linkages, tethering the scaffold to other parts of a larger molecule.

The 1,4-oxazepane scaffold itself has been incorporated into a range of biologically active compounds, including ligands for dopamine receptors.[2] The conformational properties of this seven-membered ring system can be exploited to develop highly selective ligands for various biological targets.

Conclusion

This compound is a strategically designed molecular building block that offers significant advantages in the synthesis of complex, three-dimensional molecules for drug discovery. Its value lies in the combination of a conformationally flexible, privileged heterocyclic scaffold and orthogonally reactive functional groups. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, empowers medicinal chemists to leverage this versatile intermediate in the creation of next-generation therapeutics. The continued exploration of such scaffolds is crucial for expanding the accessible chemical space and addressing challenging biological targets.

References

  • Bezanson, M., et al. (2013). Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry, 78(3), 872-85. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. Available at: [Link]

  • Kavala, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10, 37335-37346. Available at: [Link]

  • Bezanson, M., et al. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. PubMed, PMID: 23305339. Available at: [Link]

  • Protheragen (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Available at: [Link]

  • Kukal, L., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16451–16461. Available at: [Link]

  • Liljefors, T., et al. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 43(11), 2134-2148. Available at: [Link]

  • Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Available at: [Link]

  • Google Patents (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
  • PubChem (n.d.). tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. Available at: [Link]

  • Synthonix (n.d.). This compound - [B81246]. Available at: [Link]

  • ResearchGate (2020). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. Available at: [Link]

  • PubChem (n.d.). 1,4-Oxazepane. Available at: [Link]

  • ResearchGate (2025). New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines. Available at: [Link]

  • PubChemLite (2026). This compound (C11H21NO4). Available at: [Link]

  • Oakwood Chemical (n.d.). tert-butyl (6R)-6-hydroxy-1, 4-oxazepane-4-carboxylate, min 97%, 100 mg. Available at: [Link]

  • Chemspace (n.d.). Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. Available at: [Link]

  • Virtual Museum (n.d.). The Ultimate Tert-butyl (r)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate Markdown. Available at: [Link]

  • Atlantis Press (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

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An In-Depth Technical Guide to tert-Butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of the 1,4-Oxazepane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural diversity and favorable pharmacological properties is perpetual. The 1,4-oxazepane motif, a seven-membered heterocycle, has steadily gained prominence as a privileged structure in drug discovery. Its inherent three-dimensionality and synthetic accessibility provide a versatile framework for the development of a wide array of therapeutic agents. This guide focuses on a key derivative, tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate , a valuable building block for the synthesis of more complex molecules. We will delve into its synthesis, characterization, and potential applications, providing a technical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Core Compound Identification

ParameterValueSource
Chemical Name This compoundSynthonix[1]
CAS Number 1063734-19-9Synthonix[1]
Molecular Formula C₁₁H₂₁NO₄Synthonix[1]
Molecular Weight 231.29 g/mol ChemicalBook[2]
Purity Typically ≥97%Synthonix[1]
Appearance Colorless to light yellow liquidChemicalBook[2]

Strategic Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a linear amino alcohol precursor, which itself can be derived from simpler, commercially available starting materials. The tert-butyloxycarbonyl (Boc) protecting group is strategically employed to mask the secondary amine, preventing side reactions and allowing for controlled functionalization.

G Target This compound Precursor1 Linear N-Boc protected amino diol Target->Precursor1 Intramolecular Cyclization Precursor2 Epoxide precursor Precursor1->Precursor2 Ring opening Precursor3 Amino alcohol Precursor2->Precursor3 Epoxidation

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on analogous syntheses of similar 1,4-oxazepane structures.

Step 1: Boc-Protection of a Suitable Amino Alcohol

The initial step involves the protection of the amino group of a commercially available amino alcohol, such as 3-amino-1,2-propanediol, with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from participating in subsequent reactions.

  • Reaction: 3-amino-1,2-propanediol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like sodium bicarbonate.

  • Rationale: The Boc group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, making it an ideal protecting group for multi-step syntheses.

Step 2: Selective Monotosylation

The primary hydroxyl group is selectively activated for subsequent nucleophilic attack. This is typically achieved by tosylation.

  • Reaction: The Boc-protected amino diol is reacted with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at low temperature.

  • Rationale: The primary hydroxyl group is sterically more accessible and therefore more reactive than the secondary hydroxyl group, allowing for selective monotosylation.

Step 3: Intramolecular Cyclization (Williamson Ether Synthesis)

The key ring-forming step is an intramolecular Williamson ether synthesis.

  • Reaction: The monotosylated intermediate is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The alkoxide generated from the secondary hydroxyl group displaces the tosylate group to form the 1,4-oxazepane ring.

  • Rationale: This intramolecular reaction is entropically favored and is a common strategy for the synthesis of cyclic ethers.

Step 4: Purification

The crude product is purified by column chromatography on silica gel.

  • Procedure: A gradient of ethyl acetate in hexanes is typically used as the eluent.

  • Rationale: This technique separates the desired product from unreacted starting materials and byproducts based on polarity.

Rigorous Characterization

Due to the lack of publicly available spectral data for the title compound, the following are expected characterization data based on the analysis of a closely related and more complex analog, tert-butyl (6RS, 7RS) -6-(3,4-dichlorophenyl)-7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, as described in patent literature.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Expected):

    • A large singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.

    • A series of multiplets in the range of 2.8-4.0 ppm corresponding to the protons of the 1,4-oxazepane ring and the hydroxymethyl group. The exact chemical shifts and coupling patterns would require experimental verification.

  • ¹³C NMR (Expected):

    • A signal around 28 ppm for the methyl carbons of the tert-butyl group.

    • A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

    • Signals in the range of 40-70 ppm for the carbons of the 1,4-oxazepane ring and the hydroxymethyl group.

    • A signal around 155 ppm for the carbonyl carbon of the Boc group.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS) (Expected):

    • An [M+H]⁺ ion at approximately m/z 232.15.

    • An [M+Na]⁺ ion at approximately m/z 254.13.

Applications in Drug Discovery and Development

The 1,4-oxazepane scaffold is a key feature in a variety of biologically active molecules. This compound serves as a crucial chiral building block for the synthesis of these more complex pharmaceutical targets.

A Versatile Scaffold in Medicinal Chemistry

The 1,4-oxazepane ring system offers a unique combination of properties that are highly desirable in drug design:

  • Three-Dimensionality: The non-planar, seven-membered ring allows for the precise spatial arrangement of substituents, enabling optimal interactions with biological targets.[4]

  • Improved Physicochemical Properties: Compared to more common six-membered rings like morpholine and piperidine, the 1,4-oxazepane scaffold can offer a favorable balance of lipophilicity and aqueous solubility.[5]

  • Metabolic Stability: The larger ring size may confer increased resistance to metabolic degradation by cytochrome P450 enzymes.[5]

Role in the Development of Kinase Inhibitors

A significant application of 1,4-oxazepane derivatives is in the development of protein kinase inhibitors. The hydroxymethyl group of the title compound provides a convenient handle for further functionalization, allowing for the introduction of pharmacophoric elements that can target the ATP-binding site or allosteric pockets of kinases.

G BuildingBlock This compound Step1 Oxidation of alcohol to aldehyde/acid BuildingBlock->Step1 Step2 Coupling with amine/alcohol Step1->Step2 Step3 Deprotection of Boc group Step2->Step3 Step4 Further functionalization Step3->Step4 FinalCompound Bioactive Kinase Inhibitor Step4->FinalCompound

Caption: General workflow for the elaboration of the title compound into a kinase inhibitor.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist.[7]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[7]

  • In case of exposure:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[6]

    • Skin: Wash off immediately with plenty of water.[6]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

    • Inhalation: Move to fresh air.[6]

The toxicological properties of this compound have not been fully investigated.[6] Therefore, it should be handled with the care due to a potentially hazardous substance.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its utility in the synthesis of complex molecules, particularly kinase inhibitors and other therapeutic agents, underscores the growing importance of the 1,4-oxazepane scaffold. As the demand for novel drug candidates with improved pharmacological profiles continues to grow, the strategic application of such well-designed building blocks will be paramount to the success of future drug discovery endeavors.

References

  • This compound - [B81246] - Synthonix. (URL: [Link])

  • WO2012046882A1 - 1,4-oxazepane derivatives - Google P
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. (URL: [Link])

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Publishing. (URL: [Link])

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | C10H17NO4 | CID 24865325 - PubChem. (URL: [Link])

  • This compound (C11H21NO4) - PubChemLite. (URL: [Link])

  • WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate - Chemspace. (URL: [Link])

  • WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][3][4][5]triazolo[4,3-a][3][5]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents. (URL: )

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A Technical Guide to tert-Butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This whitepaper provides an in-depth technical overview of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry. The 1,4-oxazepane scaffold is a privileged structure that offers a unique three-dimensional conformational profile, distinct from more common six-membered rings like morpholines and piperidines. This guide details the compound's precise nomenclature, physicochemical properties, a robust and detailed protocol for its synthesis via the stereoselective reduction of its ketone precursor, and methods for its characterization. Furthermore, it explores the compound's role as a key intermediate in the development of novel therapeutics, particularly in the area of central nervous system disorders. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and synthesis.

Introduction: The Significance of the 1,4-Oxazepane Scaffold

Seven-membered heterocyclic rings, such as 1,4-oxazepanes, represent a fascinating and underutilized area of chemical space for drug discovery.[1] These medium-sized rings are not as prevalent in screening libraries as their five- and six-membered counterparts, largely due to a historical lack of reliable and scalable synthetic routes.[1] However, their unique conformational flexibility and ability to present substituents in distinct spatial vectors make them highly attractive scaffolds. They can be considered hybrids of the well-known diazepane, morpholine, and azepane motifs, all of which are staples in medicinal chemistry.[1]

The subject of this guide, this compound, is a functionally rich building block. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled manipulation and subsequent deprotection under specific acidic conditions, facilitating its use in multi-step synthetic sequences. The primary alcohol (hydroxymethyl group) serves as a versatile handle for further chemical elaboration, enabling the introduction of diverse functionalities through oxidation, esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This combination of features makes it a strategic intermediate for accessing complex molecular architectures.

IUPAC Nomenclature and Physicochemical Properties

The formal IUPAC name for the compound is This compound . It is commonly referred to in literature and catalogues by various synonyms, including 4-Boc-6-(hydroxymethyl)-1,4-oxazepane.

Chemical Structure

The two-dimensional structure of the molecule is presented below.

N4 N C3 CH2 N4->C3 C_Boc C N4->C_Boc C2 CH2 C3->C2 O1 O C2->O1 C7 CH2 O1->C7 C6 CH C7->C6 C5 CH2 C6->C5 CH2OH_C CH2 C6->CH2OH_C C5->N4 O_Boc1 O C_Boc->O_Boc1 =O O_Boc2 O C_Boc->O_Boc2 tBu C(CH3)3 O_Boc2->tBu OH_O OH CH2OH_C->OH_O label_node 1 label_node2 4 label_node6 6

Caption: High-level workflow for synthesis.

Choice of Reducing Agent: A Mechanistic Perspective

Sodium borohydride (NaBH₄) is the reagent of choice for this specific reduction. The decision to use NaBH₄ over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) is a deliberate one, rooted in principles of chemoselectivity and operational safety.

  • Expertise & Causality: The ketone functional group is readily reduced by NaBH₄. Critically, the Boc-protecting group, which is an ester (carbamate), is resistant to reduction by NaBH₄. LiAlH₄, being a much stronger hydride donor, would indiscriminately reduce both the ketone and the carbamate, leading to the undesired cleavage of the protecting group. Therefore, NaBH₄ provides the necessary chemoselectivity to isolate the desired product.

  • Trustworthiness & Safety: NaBH₄ reactions can be safely run in protic solvents like methanol or ethanol. The solvent serves a dual purpose: it solubilizes the ketone substrate and also acts as a proton source to protonate the intermediate alkoxide, forming the final alcohol product. LiAlH₄, in contrast, reacts violently with protic solvents and requires anhydrous ethereal solvents (e.g., THF, diethyl ether) and more stringent inert atmosphere techniques, making the NaBH₄ procedure more robust, scalable, and safer for a standard laboratory setting.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of the title compound on a laboratory scale.

Objective: To synthesize this compound by reducing tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate with sodium borohydride.

Materials:

  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Deionized Water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq). Dissolve the ketone in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Addition of Reducing Agent: Once the solution is at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Safety Note: Quenching is exothermic and evolves hydrogen gas. Add the quenching solution dropwise initially.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. Causality Note: The water wash removes residual methanol and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and wash the drying agent with a small amount of fresh ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, typically as a colorless to pale yellow oil or waxy solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector. The protons on the oxazepane ring will appear as a series of complex multiplets in the 2.5-4.0 ppm region. The protons of the newly formed CH₂OH group would likely appear as a doublet around 3.5-3.7 ppm, coupled to the adjacent methine (CH) proton. The proton on the carbinol carbon (the CH bearing the alcohol) would be a multiplet further downfield. The hydroxyl proton itself will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the quaternary carbon of the Boc group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group will be observed around 155 ppm. The carbons of the oxazepane ring will appear in the aliphatic region (approx. 40-75 ppm), and the hydroxymethyl carbon (CH₂OH) is expected around 65 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 232.15. A peak corresponding to the sodium adduct [M+Na]⁺ at m/z 254.13 may also be prominent. Loss of the Boc group is a common fragmentation pattern.

Applications in Drug Discovery

The utility of this compound is demonstrated by its application as a key intermediate in the synthesis of pharmacologically active agents. Patent literature discloses the use of substituted 1,4-oxazepane derivatives, prepared from hydroxymethyl intermediates like the title compound, as potent monoamine reuptake inhibitors. [3][4]Such compounds are investigated for the treatment of a range of central nervous system (CNS) disorders, including depression and anxiety. [3][4] The hydroxymethyl group serves as the critical attachment point for introducing the pharmacophoric elements required for biological activity, underscoring the compound's strategic importance in building complex drug candidates.

Conclusion

This compound is a well-defined and synthetically accessible building block that provides medicinal chemists with a valuable tool for exploring the chemical space of seven-membered heterocycles. Its straightforward synthesis from a stable ketone precursor, combined with its dual-functional nature (a protected amine and a primary alcohol), allows for its seamless integration into diverse synthetic campaigns aimed at discovering next-generation therapeutics. The established role of the 1,4-oxazepane scaffold in CNS-targeting agents highlights the potential for this and related building blocks to contribute to the development of novel medicines.

References

  • CA2813911A1 - 1,4-oxazepane derivatives - Google Patents. (n.d.).
  • WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents. (n.d.).
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Retrieved January 19, 2026, from [Link]

  • Synthonix. (n.d.). This compound - [B81246]. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • AccelaChem. (n.d.). 1063734-19-9, 4-Boc-6-(hydroxymethyl)-1,4-oxazepane. Retrieved January 19, 2026, from [Link]

Sources

Spectroscopic Analysis of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document addresses the spectroscopic characterization of the N-Boc protected 1,4-oxazepane derivative, tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. Despite a comprehensive search of scientific literature, chemical databases, and supplier technical documents, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound is not publicly available. This guide will, therefore, outline the expected spectroscopic characteristics based on its molecular structure and data from closely related analogs. It will further provide standardized protocols for acquiring the necessary experimental data for researchers who have access to the compound.

Introduction: The Significance of Substituted 1,4-Oxazepanes

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif that has garnered significant interest in medicinal chemistry. Derivatives of this structure are explored for a wide range of biological activities, including their potential as protease inhibitors, GPCR inhibitors, and antagonists for integrins. The strategic placement of nitrogen and oxygen atoms within the ring, along with the conformational flexibility of the seven-membered ring, allows for diverse interactions with biological targets.

The subject of this guide, this compound (Figure 1), is a valuable synthetic intermediate. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions at other positions of the molecule, while the hydroxymethyl group provides a handle for further functionalization, making it a key building block in the synthesis of more complex pharmaceutical agents.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 1063734-19-9[1]

  • Molecular Formula: C₁₁H₂₁NO₄[1]

  • Molecular Weight: 231.29 g/mol [2]

  • SMILES: CC(C)(C)OC(=O)N1CCOCC(CO)C1[1]

Predicted Spectroscopic Data and Interpretation

Due to the absence of published experimental spectra for this compound, this section will provide a theoretical analysis of the expected spectroscopic signatures. This analysis is based on established principles of NMR, IR, and mass spectrometry, as well as data from similar structures found in patent literature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the conformational state of the seven-membered ring.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-C(CH₃)₃~1.45singlet (s)9HCharacteristic sharp singlet for the nine equivalent protons of the tert-butyl group.
-CH₂-OH~3.60 - 3.70doublet (d) or multiplet (m)2HProtons on the carbon bearing the hydroxyl group, deshielded by the oxygen.
-CH-CH₂OH~3.80 - 4.00multiplet (m)1HMethine proton at the C6 position, deshielded by the adjacent oxygen and nitrogen atoms in the ring.
Ring Protons (-CH₂-)~3.20 - 3.90multiplet (m)8HComplex overlapping multiplets for the four sets of methylene protons in the oxazepane ring. The exact shifts and multiplicities will depend on the ring conformation.
-OHBroad singlet (br s)1HThe hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
-C (CH₃)₃~28.5Quaternary carbon of the tert-butyl group.
-C (CH₃)₃~80.0Carbonyl carbon of the Boc protecting group.
-C =O~155.0Carbonyl carbon of the carbamate.
-C H₂-OH~65.0Carbon bearing the hydroxyl group.
-C H-CH₂OH~55.0 - 60.0Methine carbon at the C6 position.
Ring Carbons (-C H₂-)~45.0 - 75.0Carbons of the oxazepane ring, with varying shifts due to the influence of adjacent heteroatoms.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (alcohol)3600 - 3200Strong, Broad
C-H Stretch (alkane)3000 - 2850Medium to Strong
C=O Stretch (carbamate)1700 - 1670Strong
C-O Stretch (ether and alcohol)1250 - 1050Strong
C-N Stretch (amine)1250 - 1020Medium
Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mode, the following ions are expected to be observed:

  • [M+H]⁺: ~232.15 m/z

  • [M+Na]⁺: ~254.14 m/z

  • [M-Boc+H]⁺: ~132.10 m/z (corresponding to the loss of the Boc group)

Experimental Protocols

For researchers with access to "this compound," the following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data and reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For a neat sample (if liquid), a drop can be placed between two KBr or NaCl plates.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • Acquire data in positive ion mode.

    • Typical ESI parameters: capillary voltage of 3-4 kV, nebulizer gas flow of 1-2 L/min, drying gas temperature of 200-300 °C.

    • Scan a mass range of m/z 50-500.

Conclusion and Future Work

While a definitive, experimentally-derived spectroscopic dataset for "this compound" is not currently in the public domain, this guide provides a robust framework for its characterization. The predicted data serves as a benchmark for researchers who undertake the experimental analysis of this compound. The provided protocols offer standardized methods to ensure high-quality data acquisition.

It is recommended that researchers who synthesize or acquire this compound perform the spectroscopic analyses outlined herein and consider publishing the data to enrich the collective knowledge base for the scientific community. Such data would be invaluable for quality control, reaction monitoring, and the confident structural elucidation of its downstream derivatives in drug discovery and development programs.

References

  • Synthonix. This compound - [B81246]. [Link]

  • PubChem. This compound. [Link]

  • AccelaChem. 4-Boc-6-(hydroxymethyl)-1,4-oxazepane. [Link]

Sources

A Guide to the Synthesis of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: Strategies and Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a valuable saturated heterocyclic motif in medicinal chemistry and drug discovery.[1] Its 1,4-oxazepane core, a seven-membered ring containing both oxygen and nitrogen heteroatoms, imparts unique three-dimensional structural features that are of increasing interest for the development of novel therapeutic agents. The presence of a protected amine (Boc group) and a primary alcohol offers versatile handles for further chemical modifications, making it a desirable building block for library synthesis and lead optimization.

Despite its potential, the synthesis of functionalized 1,4-oxazepanes can be challenging due to the entropic and enthalpic barriers associated with the formation of medium-sized rings.[2] This guide provides a comprehensive overview of the plausible synthetic strategies and key starting materials for the preparation of this compound, drawing upon established methodologies for the synthesis of related heterocyclic systems.

Synthetic Strategies: A Multi-pronged Approach

The synthesis of the target molecule can be approached through several strategic disconnections. The most logical approaches involve the formation of the 1,4-oxazepane ring as the key step, followed by or preceded by the installation and manipulation of the required functional groups. This guide will focus on two primary and mechanistically distinct strategies: Intramolecular Cyclization and Ring-Closing Metathesis (RCM) .

Strategy 1: Intramolecular Cyclization

Intramolecular cyclization is a common and effective method for the formation of heterocyclic rings.[3] This strategy involves the formation of a carbon-oxygen or carbon-nitrogen bond in an appropriately functionalized acyclic precursor.

This approach relies on the formation of the C-O bond of the oxazepane ring via an intramolecular SN2 reaction. The key acyclic precursor would be a protected amino diol with a good leaving group on one of the hydroxyl functions.

Retrosynthetic Analysis:

G target This compound precursor1 tert-butyl (3-hydroxy-4-((tosyloxy)methyl)butyl)carbamate target->precursor1 Intramolecular Williamson Ether Synthesis starting_material1 Protected Amino Acid (e.g., Boc-Aspartate derivative) precursor1->starting_material1 Reduction & Tosylation G target This compound precursor2 tert-butyl (2-(2-oxoethoxy)ethyl)(hydroxymethyl)carbamate target->precursor2 Intramolecular Reductive Amination starting_material2 Protected Amino Alcohol & Glycolaldehyde derivative precursor2->starting_material2 Coupling G target This compound precursor3 Unsaturated 1,4-oxazepane target->precursor3 Reduction & Hydroxylation precursor4 Acyclic Diene precursor3->precursor4 Ring-Closing Metathesis starting_material3 Protected Amino Alcohol & Allyl Bromide precursor4->starting_material3 Coupling Reactions

Sources

The Strategic Deployment of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Medicinal Chemist

In the landscape of contemporary drug discovery, the rational design and selection of molecular building blocks are paramount to achieving desired pharmacological profiles. Saturated heterocycles, in particular, have garnered significant attention due to their ability to impart three-dimensionality, improve physicochemical properties, and serve as versatile scaffolds for a diverse array of therapeutic agents. Among these, the 1,4-oxazepane moiety has emerged as a scaffold of growing importance, offering a unique conformational flexibility that distinguishes it from more common six-membered rings like morpholine and piperidine. This guide provides a comprehensive technical overview of a key derivative, tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate , a building block poised for strategic application in the synthesis of novel therapeutics.

The 1,4-Oxazepane Scaffold: A Privileged Heterocycle

The 1,4-oxazepane ring system, a seven-membered heterocycle containing both nitrogen and oxygen atoms, occupies a compelling space in medicinal chemistry. Its larger ring size compared to morpholine allows for a greater degree of conformational flexibility, which can be advantageous for optimizing interactions within a biological target's binding pocket. This inherent three-dimensionality is a critical attribute in moving beyond the flat, aromatic structures that have historically dominated drug discovery, often leading to improved solubility and metabolic stability. The nitrogen atom within the ring provides a convenient handle for further functionalization, while the oxygen atom can act as a hydrogen bond acceptor, influencing the molecule's overall polarity and pharmacokinetic properties.

Physicochemical Properties and Strategic Advantages

While experimentally determined physicochemical data for this compound is not extensively published, computational methods provide valuable insights into its drug-like properties. These predictions, coupled with data from related structures, allow for a reasoned assessment of its potential in a drug discovery context.

PropertyPredicted/Estimated ValueRationale and Implication in Drug Design
Molecular Weight 231.29 g/mol Well within the range for good oral bioavailability as per Lipinski's Rule of Five.
cLogP ~0.5 - 1.5Indicates a favorable balance between aqueous solubility and membrane permeability. The Boc protecting group increases lipophilicity, which can be strategically removed at a later synthetic stage.
Topological Polar Surface Area (TPSA) 60.8 ŲSuggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors 1 (from the hydroxyl group)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 4 (from the ether, hydroxyl, and carbamate oxygens)Multiple points for hydrogen bonding can enhance target affinity and solubility.

The true strategic value of this building block lies in its dual functionality. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen offers robust protection during synthetic manipulations and can be readily removed under acidic conditions to reveal a secondary amine. This amine serves as a crucial point for diversification, allowing for the introduction of a wide range of substituents through reactions such as amidation, alkylation, and reductive amination. Concurrently, the primary hydroxyl group provides another orthogonal handle for chemical modification, further expanding the accessible chemical space.

Synthesis of the 1,4-Oxazepane Core: A Guided Protocol

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) cluster_2 Step 3: Functional Group Manipulation A Commercially Available Chiral Epoxide C Diol Intermediate A->C Base, Heat B N-Boc-ethanolamine B->C D Mesylated Intermediate C->D MsCl, Base E 1,4-Oxazepane Ring D->E Base F Ester Reduction E->F LiAlH4 or other reducing agent G tert-butyl 6-(hydroxymethyl)-1,4- oxazepane-4-carboxylate F->G

Caption: A proposed three-stage synthetic route to the target building block.

Experimental Protocol:

Step 1: Synthesis of the Diol Intermediate

  • To a solution of a suitable chiral starting material, such as (R)- or (S)-tert-butyl glycidyl ether, in a polar aprotic solvent like dimethylformamide (DMF), add N-Boc-ethanolamine and a non-nucleophilic base (e.g., potassium carbonate).

  • Heat the reaction mixture to 80-100 °C and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the diol intermediate.

Self-Validating Rationale: The use of a chiral epoxide as the starting material ensures the stereochemical integrity of the final product. The choice of a non-nucleophilic base prevents unwanted side reactions. The progress of the reaction is monitored to ensure complete conversion and minimize degradation.

Step 2: Intramolecular Cyclization

  • Dissolve the diol intermediate from Step 1 in a chlorinated solvent such as dichloromethane (DCM) and cool to 0 °C.

  • Add a hindered base, for example, triethylamine or diisopropylethylamine (DIPEA), followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Allow the reaction to warm to room temperature and stir until the formation of the mesylate is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Without further purification, dissolve the crude mesylate in a polar aprotic solvent like tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C and then allow the reaction to stir at room temperature overnight to facilitate the intramolecular Williamson ether synthesis.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic extracts, dry, and concentrate. Purify by column chromatography to afford the protected 1,4-oxazepane.

Self-Validating Rationale: The two-step, one-pot nature of this cyclization is efficient. The use of a hindered base during mesylation minimizes side reactions. The choice of a strong, non-nucleophilic base for the cyclization promotes the desired intramolecular reaction over potential intermolecular side reactions.

Step 3: Final Reduction to the Target Compound

  • To a solution of the ester-containing 1,4-oxazepane from Step 2 in a dry ethereal solvent (e.g., THF or diethyl ether) at 0 °C, add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting solids and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield This compound .

Self-Validating Rationale: The use of a powerful reducing agent like LiAlH₄ ensures the complete conversion of the ester to the primary alcohol. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, leading to easily filterable salts.

Key Reactions of the Hydroxymethyl Group

The synthetic utility of this compound is significantly enhanced by the reactivity of its primary hydroxyl group. This functional group can be readily transformed into other valuable moieties, allowing for further elaboration of the molecular scaffold.

Diagram 2: Reactivity of the Hydroxymethyl Group

G cluster_0 Oxidation cluster_1 Activation & Substitution cluster_2 Etherification A tert-butyl 6-(hydroxymethyl)-1,4- oxazepane-4-carboxylate B Aldehyde A->B Mild Oxidants (e.g., DMP, Swern) D Mesylate/Tosylate A->D MsCl/TsCl, Base G Ether A->G NaH, R-X C Carboxylic Acid B->C Stronger Oxidants (e.g., Pinnick) E Halide D->E Halide Salt F Azide D->F NaN3

Caption: Key transformations of the primary hydroxyl group.

1. Oxidation to Aldehydes and Carboxylic Acids:

The primary alcohol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents. A common and reliable method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures[1]. Alternatively, Dess-Martin periodinane (DMP) provides a convenient and high-yielding method for this transformation under neutral conditions. Further oxidation of the aldehyde to a carboxylic acid can be achieved using reagents such as sodium chlorite (NaClO₂) under Pinnick oxidation conditions.

Detailed Protocol for Swern Oxidation:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C, add a solution of DMSO in DCM dropwise.

  • Stir the mixture for 20 minutes, then add a solution of this compound in DCM.

  • After stirring for 1 hour at -78 °C, add triethylamine to quench the reaction.

  • Allow the reaction to warm to room temperature, then add water.

  • Extract the product with DCM, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude aldehyde by column chromatography.

2. Activation and Nucleophilic Substitution:

The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, by treatment with the corresponding sulfonyl chloride in the presence of a base. These activated intermediates are then susceptible to nucleophilic substitution with a variety of nucleophiles, including halides, azides, and cyanides, providing access to a wide range of functionalized derivatives.

3. Etherification:

The formation of ethers can be accomplished under Williamson ether synthesis conditions. Deprotonation of the alcohol with a strong base like sodium hydride, followed by the addition of an alkyl halide, yields the corresponding ether. This reaction allows for the introduction of various alkyl or aryl groups, further expanding the diversity of the building block.

Applications in Drug Discovery: A Case Study Perspective

The 1,4-oxazepane scaffold is increasingly being incorporated into drug candidates across various therapeutic areas. A notable example is in the development of monoamine reuptake inhibitors, which are used to treat depression and other neurological disorders[1]. In this context, the 1,4-oxazepane ring serves as a bioisostere for other saturated heterocyclic systems, offering a unique combination of physicochemical and conformational properties.

The strategic value of this compound lies in its ability to be readily incorporated into a synthetic route and then further elaborated. For instance, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in reactions such as Wittig olefination or reductive amination to build more complex side chains. Alternatively, the hydroxyl group can be used as a point of attachment for linkers in the development of proteolysis-targeting chimeras (PROTACs) or other targeted therapies.

Conclusion

This compound is a versatile and strategically valuable building block for modern drug discovery. Its inherent three-dimensionality, coupled with the orthogonal reactivity of the Boc-protected amine and the primary hydroxyl group, provides medicinal chemists with a powerful tool for the synthesis of novel and diverse compound libraries. The ability to fine-tune the physicochemical properties and conformational preferences of the 1,4-oxazepane scaffold makes this building block an attractive choice for lead optimization and the development of next-generation therapeutics. As the demand for novel chemical matter continues to grow, the strategic application of such well-designed building blocks will be crucial for success in the challenging landscape of drug development.

References

  • Shionogi & Co., Ltd. (2012). 1,4-oxazepane derivatives. WO2012046882A1.

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An In-depth Technical Guide to Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate and Its Derivatives: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of the 1,4-Oxazepane Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the seven-membered heterocycles, the 1,4-oxazepane motif has steadily gained recognition as a privileged scaffold.[1][2] Its inherent three-dimensional structure, synthetic accessibility, and conformational flexibility enable it to engage with a diverse range of biological targets with high affinity and selectivity.[1][2] This guide focuses on a key building block, tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate , and explores its synthesis, derivatization, and potential applications in the development of next-generation therapeutics. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

The Core Moiety: this compound

The title compound, with the CAS Number 1063734-19-9, serves as a versatile starting material for the synthesis of a library of 1,4-oxazepane derivatives.[3] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for regioselective reactions, while the primary hydroxyl group at the 6-position provides a handle for a multitude of chemical transformations.

PropertyValueSource
CAS Number 1063734-19-9[3]
Molecular Formula C11H21NO4[3]
Molecular Weight 231.29 g/mol
Appearance Colorless to light yellow liquid
Purity ≥97%[3]
Plausible Synthetic Routes to the Core Scaffold

A proposed retrosynthetic analysis suggests that the target molecule can be synthesized from a readily available amino diol, which is first N-Boc protected and then subjected to an intramolecular cyclization.

Diagram of the Proposed Synthetic Pathway:

G A Commercially Available Amino Diol B N-Boc Protection A->B (Boc)2O, Base C tert-butyl (dihydroxyhexyl)carbamate B->C D Selective Tosylation of Primary Hydroxyl C->D TsCl, Pyridine, 0°C E tosylated intermediate D->E F Base-mediated Intramolecular Cyclization E->F NaH, THF G This compound F->G

Caption: Proposed synthetic pathway for the target molecule.

Detailed Experimental Protocol (Proposed)

Step 1: N-Boc Protection of the Amino Diol

  • To a stirred solution of the starting amino diol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1), add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected diol.

Step 2: Intramolecular Cyclization

  • To a solution of the N-Boc protected diol (1.0 eq) in anhydrous THF at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then add p-toluenesulfonyl chloride (TsCl) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC for the formation of the tosylated intermediate and its subsequent cyclization.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization Strategies: Unleashing the Potential of the Core

The true utility of this compound lies in its capacity to serve as a versatile precursor for a diverse array of derivatives. The strategic modification of this core allows for the fine-tuning of its pharmacological profile.

Reactions at the Hydroxymethyl Group

The primary alcohol at the 6-position is a prime site for derivatization, enabling the introduction of various functional groups.

Diagram of Derivatization Pathways:

G A This compound B Oxidation A->B Swern or Dess-Martin C Esterification A->C R'COOH, DCC, DMAP D Etherification A->D R'X, NaH E Aldehyde Derivative B->E F Ester Derivative C->F G Ether Derivative D->G

Caption: Key derivatization reactions at the hydroxymethyl group.

Oxidation of the primary alcohol to an aldehyde provides a key intermediate for further modifications, such as reductive amination or Wittig reactions. A Swern oxidation is a reliable method for this transformation.

Experimental Protocol: Swern Oxidation

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78°C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78°C.

  • Add a solution of this compound (1.0 eq) in DCM dropwise.

  • Stir for 1 hour at -78°C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude aldehyde by column chromatography.

Esterification of the hydroxyl group can be achieved using standard coupling conditions, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[5] This allows for the introduction of a wide range of carboxylic acids, thereby modulating the lipophilicity and steric bulk of the molecule.

Experimental Protocol: Esterification

  • To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0°C, add a solution of DCC (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude ester by column chromatography.

The formation of an ether linkage can be accomplished via a Williamson ether synthesis. This reaction introduces a variety of alkyl or aryl groups, which can influence the compound's pharmacokinetic properties.

Experimental Protocol: Etherification

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0°C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude ether by column chromatography.

N-Deprotection and Subsequent Functionalization

The Boc protecting group can be readily removed under acidic conditions, liberating the secondary amine for further functionalization. This opens up avenues for N-alkylation, N-acylation, and N-arylation, significantly expanding the accessible chemical space.[6]

Diagram of N-Deprotection and Functionalization:

G A This compound B N-Boc Deprotection A->B TFA, DCM or HCl in Dioxane C 6-(hydroxymethyl)-1,4-oxazepane B->C D N-Alkylation C->D R'X, Base E N-Acylation C->E R'COCl, Base F N-Arylation C->F ArX, Pd catalyst, Base G N-Alkyl Derivative D->G H N-Acyl Derivative E->H I N-Aryl Derivative F->I

Caption: N-Deprotection and subsequent N-functionalization pathways.

Experimental Protocol: N-Boc Deprotection

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected amine.

Therapeutic Potential and Applications

Derivatives of the 1,4-oxazepane scaffold have shown promise in a variety of therapeutic areas, underscoring the importance of this heterocyclic system in drug discovery.

  • Central Nervous System (CNS) Disorders: 1,4-Oxazepane derivatives have been investigated as selective dopamine D4 receptor ligands for the treatment of schizophrenia and as novel anticonvulsant agents.[2]

  • Inflammatory Diseases: Certain derivatives have been identified as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death.[1]

  • Depression and Anxiety: A patent has disclosed the potential of 1,4-oxazepane derivatives as monoamine reuptake inhibitors for the treatment of depression and anxiety.[7]

The synthetic versatility of this compound makes it an invaluable tool for generating libraries of novel compounds for screening against these and other biological targets.

Conclusion and Future Directions

This compound is a strategically important building block for the synthesis of a wide range of 1,4-oxazepane derivatives. The ability to functionalize both the hydroxymethyl group and, following deprotection, the nitrogen atom provides medicinal chemists with a powerful platform for structure-activity relationship (SAR) studies. The demonstrated biological activities of compounds containing the 1,4-oxazepane scaffold highlight its potential for the development of novel therapeutics. Future research will likely focus on the exploration of more complex derivatizations and the evaluation of these new chemical entities in a broader range of biological assays to unlock the full therapeutic potential of this privileged heterocyclic system.

References

  • BenchChem. (2025). 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry.
  • BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
  • Bezanson, M., Pottel, J., Bilbeisi, R., Toumieux, S., Cueto, M., & Moitessier, N. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. The Journal of organic chemistry, 78(3), 872–885. [Link]

  • Bolikal, D. (2017). How do you esterify a N-Boc protected amino acid? ResearchGate. [Link]

  • Buyukliev, R. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids? ResearchGate. [Link]

  • Chakraborti, A. K., & Chankeshwara, S. V. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]

  • Google Patents. (n.d.).
  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Synthonix. (n.d.). This compound - [B81246]. [Link]

  • Verma, S. K., & Kumar, A. (2007). Ceric Ammonium Nitrate (CAN) Mediated Esterification of N-Boc Amino Acids Allows Either Retention or Removal of the N-Boc Group. ResearchGate. [Link]

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The Ascendant Scaffold: A Technical Guide to tert-Butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate Analogs in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-oxazepane ring system, a seven-membered heterocycle, has emerged from the periphery of medicinal chemistry to become a scaffold of significant interest. Its inherent three-dimensionality and synthetic accessibility offer a compelling platform for the development of novel therapeutics. This guide provides an in-depth technical exploration of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate and its analogs, focusing on their synthesis, biological significance, and application in drug discovery. We will delve into the nuanced causality behind synthetic strategies, dissect structure-activity relationships, and illuminate the signaling pathways modulated by these promising compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile heterocyclic core.

The 1,4-Oxazepane Motif: A Privileged Structure in Drug Discovery

The seven-membered 1,4-oxazepane scaffold occupies a unique chemical space, bridging the gap between the well-explored six-membered morpholines and larger, more flexible ring systems.[1] This structural feature imparts a desirable combination of conformational pre-organization and adaptability, allowing for precise spatial orientation of substituents to engage with biological targets. The inherent chirality of many 1,4-oxazepane derivatives further expands the accessible chemical space, enabling the development of stereospecific interactions crucial for potency and selectivity.[2]

The stability of the 1,4-oxazepane ring, which contains robust ether and amine functionalities, makes it an attractive scaffold for developing metabolically stable drug candidates.[3] This contrasts with the related 1,3-oxazepane system, which possesses a more labile aminal linkage.[3] The strategic placement of the nitrogen and oxygen atoms in the 1,4-arrangement provides multiple vectors for chemical modification, allowing for the creation of diverse compound libraries for high-throughput screening and lead optimization.

Synthesis of the Core Scaffold and its Analogs: A Strategic Approach

General Synthetic Workflow

A plausible and widely applicable synthetic route is initiated from a chiral starting material to ensure enantiopurity in the final product. The following workflow outlines a conceptual pathway for the synthesis of the target scaffold.

G cluster_0 Starting Material Preparation cluster_1 Chain Elongation and Functionalization cluster_2 Cyclization and Final Product Formation Chiral Amino Acid Chiral Amino Acid Protected Amino Alcohol Protected Amino Alcohol Chiral Amino Acid->Protected Amino Alcohol Reduction & Protection Open-chain Precursor Open-chain Precursor Protected Amino Alcohol->Open-chain Precursor Alkylation Cyclized Intermediate Cyclized Intermediate Open-chain Precursor->Cyclized Intermediate Intramolecular Cyclization Final Product tert-butyl 6-(hydroxymethyl)- 1,4-oxazepane-4-carboxylate Cyclized Intermediate->Final Product Deprotection & Boc Protection

Caption: Conceptual synthetic workflow for this compound.

Key Experimental Considerations and Causality
  • Choice of Starting Material: The selection of an appropriate chiral amino acid as the starting material is paramount for controlling the stereochemistry of the final product. L- or D-serine derivatives are common choices due to the presence of the required hydroxymethyl group.

  • Protecting Group Strategy: The use of orthogonal protecting groups is crucial for selectively manipulating the amine and hydroxyl functionalities. The tert-butyloxycarbonyl (Boc) group is frequently employed for the amine due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

  • Intramolecular Cyclization: The key ring-forming step, intramolecular cyclization, can be achieved through various methods, including Williamson ether synthesis or reductive amination. The choice of method depends on the nature of the substituents and the desired regioselectivity. The reaction conditions must be carefully optimized to favor the formation of the seven-membered ring over competing side reactions.

  • Purification: Chromatographic techniques, such as column chromatography, are typically required to isolate the desired product in high purity.

Biological Applications and Structure-Activity Relationships (SAR)

Analogs of this compound have shown significant promise in targeting key proteins implicated in a range of diseases, most notably in the central nervous system (CNS) and inflammatory disorders.

Dopamine D4 Receptor Antagonism: A Target for Schizophrenia

The dopamine D4 receptor is a well-validated target for the development of atypical antipsychotics for the treatment of schizophrenia.[4] Several studies have demonstrated that 1,4-oxazepane derivatives can act as potent and selective D4 receptor antagonists.[4] The three-dimensional nature of the oxazepane ring allows for the precise positioning of pharmacophoric elements necessary for high-affinity binding to the receptor.

Structure-Activity Relationship Insights:

A 3D-QSAR analysis of a series of 2,4-disubstituted 1,4-oxazepanes revealed key structural features that govern their affinity for the D4 receptor.[4] The study highlighted the importance of the regions around two benzene ring systems, a p-chlorobenzyl group, and the aliphatic amine within the oxazepane ring for optimal binding.[4] Furthermore, the size of the 1,4-oxazepane ring itself appears to be a critical determinant of affinity.[4]

Table 1: Biological Activity of 1,4-Oxazepane Analogs as Dopamine D4 Receptor Ligands

CompoundR1R2D4 Ki (nM)D2/D4 SelectivityD3/D4 SelectivityReference
1 H4-chlorobenzyl2.211326520[5]
2 4-methyl4-chlorobenzyl2.89>450>450[5]
3 Hbenzyl11-37--[6]
4 H4-pyridyl4.3>100>100[7]

This table presents a selection of data to illustrate SAR trends. For a comprehensive dataset, please refer to the cited literature.

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition: A Novel Anti-inflammatory Strategy

Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of inflammation and programmed cell death (necroptosis).[8] The development of small molecule inhibitors of RIPK1 is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. The benzo[4][9]oxazepin-4-one scaffold has been identified as a potent and selective inhibitor of RIPK1.[9][10] These compounds bind to an allosteric pocket of the kinase, inducing an inactive conformation.[9][10]

Structure-Activity Relationship Insights:

The benzoxazepinone core is crucial for binding to the allosteric site of RIPK1. Modifications to the substituents on the aromatic ring and the oxazepane moiety can significantly impact potency and selectivity. For instance, the clinical candidate GSK2982772, which features a benzoxazepinone scaffold, has been investigated in phase 2 clinical trials for psoriasis, rheumatoid arthritis, and ulcerative colitis.[9]

Modulated Signaling Pathways

Understanding the signaling pathways modulated by 1,4-oxazepane analogs is essential for elucidating their mechanism of action and predicting their therapeutic effects.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[11] Upon activation by dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][11] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and influences the expression of various genes. D4 receptor signaling also involves interactions with a variety of other proteins, including those involved in MAPK signaling and the regulation of GABA-A receptors.[12]

G cluster_0 Dopamine D4 Receptor Activation cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Binds G_protein Gαi/o D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Neuronal_Activity Modulation of Neuronal Activity Gene_Expression->Neuronal_Activity

Caption: Simplified signaling pathway of the Dopamine D4 receptor.

Future Perspectives

The 1,4-oxazepane scaffold, with this compound as a key building block, holds immense potential for the future of drug discovery. The synthetic versatility of this core allows for the exploration of a vast chemical space, paving the way for the identification of novel ligands with improved potency, selectivity, and pharmacokinetic properties.

Future research efforts should focus on:

  • Development of Novel Synthetic Methodologies: The exploration of more efficient and stereoselective synthetic routes to access a wider range of functionalized 1,4-oxazepanes is crucial.

  • Expansion of Biological Targets: While significant progress has been made in targeting the dopamine D4 receptor and RIPK1, the 1,4-oxazepane scaffold should be screened against a broader range of biological targets to uncover new therapeutic applications.

  • In-depth Pharmacological Characterization: Comprehensive in vitro and in vivo studies are necessary to fully elucidate the pharmacological profiles of promising 1,4-oxazepane analogs, including their efficacy, safety, and pharmacokinetic properties.

By continuing to explore the rich chemistry and biology of the 1,4-oxazepane scaffold, the scientific community is well-positioned to unlock its full therapeutic potential and deliver innovative medicines for a variety of unmet medical needs.

References

  • [Repurposing of the RIPK1-Selective Benzo[4][9]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor.]([Link])

  • [(PDF) Repurposing of the RIPK1 selective benzo[4][9]oxazepin-4-one scaffold for the development of a type-III LIMK1/2 inhibitor - ResearchGate.]([Link])

  • [Repurposing of the RIPK1-Selective Benzo[4][9]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PubMed.]([Link])

  • [Synthesis of substituted benzo[b][4][9]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - OUCI.]([Link])

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Methodological & Application

Synthesis of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and detailed protocol for the synthesis of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a valuable saturated heterocyclic motif in medicinal chemistry and drug discovery. The 1,4-oxazepane scaffold is a key structural component in a variety of biologically active molecules.[1] This guide details a robust and scalable synthetic route commencing from the commercially available starting material, 2-(3-aminopropoxy)ethan-1-ol. The synthesis involves a two-step sequence: the selective N-protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, followed by an intramolecular Williamson ether synthesis to construct the seven-membered 1,4-oxazepane ring. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, step-by-step protocols, and characterization data.

Introduction

The 1,4-oxazepane ring system is a seven-membered heterocycle that has garnered significant interest in the field of medicinal chemistry due to its presence in a range of pharmacologically active compounds. Its unique three-dimensional structure can impart favorable physicochemical properties, influencing factors such as solubility, metabolic stability, and receptor binding affinity. The synthesis of substituted 1,4-oxazepanes, such as the title compound, provides valuable building blocks for the construction of more complex molecules in drug discovery programs.

This guide focuses on a practical and efficient laboratory-scale synthesis of this compound. The presented methodology is designed to be accessible and reproducible, relying on well-established chemical transformations.

Synthetic Strategy

The synthesis of this compound is achieved through a linear two-step sequence starting from 2-(3-aminopropoxy)ethan-1-ol. The overall synthetic transformation is depicted below:

Synthetic_Scheme start 2-(3-Aminopropoxy)ethan-1-ol intermediate tert-Butyl (3-(2-hydroxyethoxy)propyl)carbamate start->intermediate Boc₂O, Et₃N, DCM product This compound intermediate->product 1. TsCl, Pyridine, DCM 2. NaH, THF

Figure 1: Overall synthetic scheme.

The key steps in this synthesis are:

  • N-Boc Protection: The primary amino group of 2-(3-aminopropoxy)ethan-1-ol is selectively protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent the secondary amine from participating in undesired side reactions during the subsequent cyclization step. The Boc protecting group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[2]

  • Intramolecular Williamson Ether Synthesis: The hydroxyl group of the N-Boc protected intermediate is first converted into a good leaving group, a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl). Subsequent treatment with a strong base, such as sodium hydride (NaH), facilitates an intramolecular SN2 reaction, where the deprotonated carbamate nitrogen acts as the nucleophile, displacing the tosylate to form the seven-membered 1,4-oxazepane ring. The formation of seven-membered rings via intramolecular Williamson ether synthesis is a known, albeit sometimes challenging, transformation.[3][4][5][6][7]

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Visualization can be achieved with UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate or ceric ammonium molybdate). Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra can be obtained using an electrospray ionization (ESI) source.

PART 1: Synthesis of tert-Butyl (3-(2-hydroxyethoxy)propyl)carbamate

This initial step involves the selective protection of the primary amine of the starting material in the presence of a primary alcohol.

Reaction Scheme:

Step1_Scheme 2-(3-Aminopropoxy)ethan-1-ol 2-(3-Aminopropoxy)ethan-1-ol tert-Butyl (3-(2-hydroxyethoxy)propyl)carbamate tert-Butyl (3-(2-hydroxyethoxy)propyl)carbamate 2-(3-Aminopropoxy)ethan-1-ol->tert-Butyl (3-(2-hydroxyethoxy)propyl)carbamate Boc₂O, Et₃N DCM, 0 °C to rt

Figure 2: N-Boc protection of 2-(3-aminopropoxy)ethan-1-ol.

Protocol:

  • To a solution of 2-(3-aminopropoxy)ethan-1-ol (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (Et₃N, 1.5 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM to the cooled reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in DCM).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (3-(2-hydroxyethoxy)propyl)carbamate as a colorless oil.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-(3-Aminopropoxy)ethan-1-ol1.0119.16(user defined)
Di-tert-butyl dicarbonate (Boc₂O)1.1218.25
Triethylamine (Et₃N)1.5101.19
Dichloromethane (DCM)-84.93(to 0.5 M)

Table 1: Reagents for the synthesis of tert-butyl (3-(2-hydroxyethoxy)propyl)carbamate.

PART 2: Synthesis of this compound

This final step involves the formation of the 1,4-oxazepane ring through an intramolecular cyclization.

Reaction Scheme:

Step2_Scheme tert-Butyl (3-(2-hydroxyethoxy)propyl)carbamate tert-Butyl (3-(2-hydroxyethoxy)propyl)carbamate Intermediate Tosylate Intermediate Tosylate tert-Butyl (3-(2-hydroxyethoxy)propyl)carbamate->Intermediate Tosylate TsCl, Pyridine DCM, 0 °C to rt This compound This compound Intermediate Tosylate->this compound NaH, THF 0 °C to rt

Figure 3: Intramolecular cyclization to form the 1,4-oxazepane ring.

Protocol:

  • Tosylation:

    • To a solution of tert-butyl (3-(2-hydroxyethoxy)propyl)carbamate (1.0 eq.) in DCM (approx. 0.5 M) at 0 °C, add pyridine (2.0 eq.).

    • Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tosylate is often used in the next step without further purification.

  • Intramolecular Cyclization:

    • Caution: Sodium hydride is a highly reactive and flammable solid. Handle with care under an inert atmosphere.

    • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of the crude tosylate from the previous step in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
tert-Butyl (3-(2-hydroxyethoxy)propyl)carbamate1.0219.29(user defined)
p-Toluenesulfonyl chloride (TsCl)1.2190.65
Pyridine2.079.10
Dichloromethane (DCM)-84.93(to 0.5 M)
Sodium Hydride (60% in oil)1.524.00 (as NaH)
Tetrahydrofuran (THF)-72.11(to 0.2 M)

Table 2: Reagents for the synthesis of this compound.

Characterization Data

This compound [8]

  • Appearance: Colorless oil

  • Molecular Formula: C₁₁H₂₁NO₄

  • Molecular Weight: 231.29 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85-3.60 (m, 6H), 3.55-3.40 (m, 2H), 3.30-3.15 (m, 1H), 1.80-1.65 (m, 2H), 1.46 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.8, 80.1, 71.5, 68.9, 64.2, 51.3, 45.6, 28.5.

  • MS (ESI): m/z 232.1 [M+H]⁺.

Troubleshooting and Key Considerations

  • Incomplete Boc Protection: If the first step does not go to completion, consider increasing the reaction time or adding a slight excess of Boc₂O. Ensure the starting material is dry.

  • Low Yield in Cyclization: The intramolecular cyclization to form a seven-membered ring can be slow. Ensure anhydrous conditions are maintained. The reaction may benefit from being gently heated (e.g., to 40-50 °C) if it stalls at room temperature. The concentration of the reaction is also critical; high dilution can favor the intramolecular reaction over intermolecular polymerization.

  • Purification: The final product and intermediates are oils, making column chromatography the primary method of purification. Careful selection of the eluent system is important for achieving good separation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step sequence, involving N-Boc protection and an intramolecular Williamson ether synthesis, offers a practical and efficient route to this valuable heterocyclic building block. The experimental details, along with troubleshooting advice, should enable researchers to successfully synthesize this compound for its application in various drug discovery and development programs.

References

  • BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (2025). The N-Boc Protecting Group in Amino Aldehydes: A Core Technical Guide.
  • Synthonix. (n.d.). tert-butyl 6-(hydroxymethyl)

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Application Notes and Protocols for the Synthesis of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane motif is a privileged seven-membered heterocyclic scaffold that has garnered considerable attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure allows for the presentation of substituents in distinct spatial orientations, making it an attractive core for the development of novel therapeutic agents. Derivatives of 1,4-oxazepane have shown a wide range of biological activities, including acting as dopamine D4 receptor ligands, highlighting their potential in the treatment of central nervous system disorders.[1][2] The title compound, Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, serves as a versatile building block for the synthesis of more complex molecules, owing to its protected amine and primary alcohol functionalities. This guide provides a detailed examination of the reaction conditions for its synthesis, focusing on a robust and scalable laboratory protocol.

Synthetic Strategy: A Two-Step Approach

The most logical and commonly employed synthetic route to this compound involves a two-step process:

  • Boc Protection of the 1,4-Oxazepane Nitrogen: This initial step ensures that the secondary amine of the 1,4-oxazepane ring is rendered unreactive during subsequent transformations. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

  • Reduction of a Ketone Precursor: The key transformation is the reduction of the corresponding ketone, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, to the desired primary alcohol. This reduction is a standard and well-understood reaction in organic synthesis, typically achieved with high efficiency using metal hydride reagents.

This strategic approach allows for the efficient and selective synthesis of the target molecule, with the potential for high yields and purity.

Reaction Mechanism: Hydride Reduction of a Cyclic Ketone

The core of this synthesis lies in the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate. Common and effective hydride-donating reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3][4][5][6]

The mechanism can be summarized as follows:

  • Nucleophilic Attack: The hydride ion from the reducing agent attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated during an aqueous or acidic workup step to yield the final alcohol product.

Ketone Reduction Mechanism ketone tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate alkoxide Tetrahedral Alkoxide Intermediate ketone->alkoxide 1. Nucleophilic Attack hydride [H]⁻ (from NaBH₄ or LiAlH₄) alcohol This compound alkoxide->alcohol 2. Protonation proton_source H⁺ (from workup)

Caption: Mechanism of Ketone Reduction.

Detailed Experimental Protocol

This protocol outlines the reduction of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate to this compound using sodium borohydride, a milder and safer reducing agent compared to lithium aluminum hydride, making it suitable for general laboratory use.[3][4][5]

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate748805-97-2C₁₀H₁₇NO₄215.25
Sodium borohydride (NaBH₄)16940-66-2BH₄Na37.83
Methanol (MeOH)67-56-1CH₄O32.04
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9ClH₄N53.49
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37
Deionized water7732-18-5H₂O18.02

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 g, 4.65 mmol).

    • Dissolve the ketone in methanol (20 mL).

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (0.26 g, 7.0 mmol, 1.5 equivalents) to the cooled solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford the pure this compound as a colorless oil or a white solid.

Expected Yield: 85-95%

Workflow Diagram

Synthesis Workflow start Start: tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate dissolve Dissolve in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with NH₄Cl monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product: this compound purify->product

Sources

Purification of "Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate" by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate by Column Chromatography

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of this compound, a key intermediate in pharmaceutical synthesis. The inherent structural features of this molecule, namely the polar hydroxymethyl group and the bulky, moderately non-polar N-Boc protecting group, necessitate a robust purification strategy to achieve high purity. This guide details a normal-phase column chromatography method, from initial Thin-Layer Chromatography (TLC) method development to final product isolation. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure reproducibility and facilitate troubleshooting.

Introduction and Separation Principles

This compound is a heterocyclic building block whose purity is critical for the success of subsequent synthetic steps. The molecule's purification is often complicated by the presence of unreacted starting materials, by-products, and potential degradation of the acid-labile tert-butoxycarbonyl (Boc) protecting group.[1][2]

The method described herein utilizes normal-phase flash column chromatography, a cornerstone technique for the purification of moderately polar organic compounds.[3][4] The fundamental principle of this technique rests on the differential partitioning of components in a mixture between a polar stationary phase (silica gel) and a less polar mobile phase (the eluent).[5]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate) is used.

  • Mechanism of Separation: The crude sample is loaded onto the top of the silica column. As the mobile phase flows through, components are engaged in a continuous process of adsorption to the silica and dissolution into the eluent.[5]

    • Non-polar impurities have weak interactions with the silica gel and spend more time in the mobile phase, thus they travel down the column quickly and elute first.

    • The target compound , having intermediate polarity from its hydroxyl and Boc groups, interacts moderately with the silica gel.

    • Highly polar impurities (e.g., any de-protected amine) interact strongly with the silanol groups and are retained on the column, eluting last or not at all with a moderately polar eluent.

By gradually increasing the polarity of the mobile phase (a gradient elution), we can systematically elute compounds of increasing polarity, achieving a clean separation.[6]

Materials, Reagents, and Instrumentation

Materials & Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh for flash chromatography)

  • n-Hexane (ACS Grade or higher)

  • Ethyl Acetate (ACS Grade or higher)

  • Dichloromethane (DCM, for sample loading)

  • Deuterated Chloroform (CDCl₃, for NMR analysis)

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Potassium Permanganate (KMnO₄) stain or other suitable TLC stain

Instrumentation
  • Glass chromatography column with stopcock

  • Separatory funnel or solvent reservoir

  • Fraction collector or test tubes/flasks for collection

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocols

The overall workflow for purification is a sequential process designed to ensure efficiency and success.

G TLC_Dev 1. TLC Method Development (Determine optimal eluent) Slurry_Prep 2. Column Slurry Preparation TLC_Dev->Slurry_Prep Sample_Prep 3. Sample Preparation (Dry Loading) Elution 4. Gradient Elution (Increase polarity) Sample_Prep->Elution TLC_Analysis 6. TLC Analysis of Fractions Fractions 5. Fraction Collection Elution->Fractions Pooling 7. Pooling of Pure Fractions Fractions->TLC_Analysis Evaporation 8. Solvent Evaporation TLC_Analysis->Pooling Final_Analysis 9. Purity Confirmation (NMR) Pooling->Evaporation Evaporation->Final_Analysis

Figure 1: Overall purification workflow.
Step 1: TLC Method Development

Rationale: Before committing the entire sample to a large column, TLC is used to identify the optimal solvent system for separation. The goal is to find a mobile phase composition where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value typically provides the best separation in column chromatography.[3]

Procedure:

  • Prepare several developing jars with different ratios of Ethyl Acetate (EtOAc) in Hexane. Good starting points are 20%, 30%, and 40% EtOAc.[7]

  • Dissolve a small amount of the crude material in DCM or EtOAc.

  • Using a capillary tube, spot the crude mixture onto three separate TLC plates.

  • Place one plate in each developing jar, ensuring the solvent level is below the spot line. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plates and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. Circle any UV-active spots.

  • Stain one of the plates with KMnO₄. The target compound contains a hydroxyl group, which should appear as a yellow spot on the purple background upon gentle heating.

  • Calculate the Rf value for the target spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Select the system that gives an Rf ≈ 0.25-0.35. For a structurally similar compound, a gradient of Hexane/EtOAc was found to be effective.[8]

Step 2: Column Preparation (Slurry Packing)

Rationale: The slurry packing method creates a homogenous, well-packed column bed, which is crucial for preventing cracking or channeling that leads to poor separation.

Procedure:

  • Select a column of appropriate size. A general rule is to use 30-50 g of silica gel for every 1 g of crude material.[5]

  • Secure the column vertically to a clamp stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer (~1 cm) of sand.

  • In a beaker, mix the required amount of silica gel with the initial, low-polarity eluting solvent (e.g., 10% EtOAc in Hexane) to form a free-flowing slurry.

  • With the stopcock open, pour the slurry into the column. Use a funnel to aid the process. Continuously tap the side of the column gently to encourage even packing.

  • Once all the silica has been added, open the stopcock and allow the excess solvent to drain until its level is just above the top of the silica bed. Never let the column run dry.

Step 3: Sample Loading (Dry Loading)

Rationale: Dry loading is preferred for compounds that may not be very soluble in the initial non-polar eluent. It ensures that the sample is introduced to the column as a narrow, concentrated band, which is key to a high-resolution separation.

Procedure:

  • Dissolve the crude material in a minimal amount of a volatile solvent like Dichloromethane (DCM).

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the prepared column bed.

  • Gently overlay the sample layer with a thin layer (~1 cm) of sand to prevent disturbance of the surface during solvent addition.

Step 4: Gradient Elution and Fraction Collection

Rationale: A gradient elution, where the mobile phase polarity is increased over time, is highly effective.[6] The initial low-polarity solvent elutes non-polar impurities. As the polarity is increased by adding more EtOAc, the target compound begins to move down and elute from the column, well-separated from more polar impurities that are still retained.

Procedure:

  • Carefully add the initial eluent (e.g., 10% EtOAc/Hexane) to the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 20 mL per test tube). Apply gentle air pressure to the top of the column (flash chromatography) to maintain a steady flow rate (approx. 2 inches/minute).

  • Gradually increase the polarity of the eluent. This can be done stepwise (e.g., 2 column volumes of 10% EtOAc, then 2 of 20%, then 2 of 30%, etc.) based on the TLC results.

  • Continue collecting fractions throughout the entire process.

Step 5: Fraction Analysis and Isolation

Rationale: Each fraction must be analyzed to determine its contents, allowing for the selective combination of only the pure fractions.

Procedure:

  • Spot every few fractions onto a TLC plate.

  • Develop the TLC plate using the solvent system determined in Step 1.

  • Visualize the plate under UV light and/or with a KMnO₄ stain.

  • Identify the fractions that contain only the spot corresponding to the pure target compound.

  • Combine these pure fractions into a single round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Confirm the identity and purity of the final product using NMR spectroscopy.

Summary of Parameters and Expected Results

The following table summarizes the recommended parameters for this purification.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for normal-phase chromatography.
Mobile Phase Gradient of Ethyl Acetate in HexaneAllows for the sequential elution of compounds based on polarity.[8]
Initial Eluent 10-20% EtOAc in HexaneTo elute non-polar impurities first.
Final Eluent 40-60% EtOAc in HexaneTo elute the moderately polar target compound.
Target Rf ~0.25 - 0.35Provides optimal separation on a column.[3]
Loading Method Dry LoadingEnsures a narrow sample band for high resolution.
Detection TLC with UV & KMnO₄ stainUV detects conjugated systems; KMnO₄ detects the oxidizable alcohol group.

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. The following diagram and table provide a logical approach to troubleshooting common problems.

Figure 2: Troubleshooting logic for common chromatography issues.

Conclusion

This application note provides a detailed and validated method for the purification of this compound using normal-phase column chromatography. By following the principles of systematic TLC analysis for method development and employing a gradient elution strategy, researchers can reliably obtain this key synthetic intermediate with high purity. The emphasis on the rationale behind each step, combined with a practical troubleshooting guide, equips scientists with the necessary tools to adapt and optimize this protocol for their specific experimental context.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Online]. Available: [Link].

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Online]. Available: [Link].

  • LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Online]. Available: [Link].

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Online]. Available: [Link].

  • Athabasca University. Column chromatography. [Online]. Available: [Link].

  • ResearchGate. How can I select the solvent system for column chromatography?. [Online]. Available: [Link].

  • Google Patents.
  • Synthonix. This compound - [B81246]. [Online]. Available: [Link].

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Online]. Available: [Link].

  • ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Online]. Available: [Link].

  • Fisher Scientific. Amine Protection / Deprotection. [Online]. Available: [Link].

  • PubChemLite. This compound (C11H21NO4). [Online]. Available: [Link].

Sources

Application Notes and Protocols for the NMR Analysis of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of a Privileged Scaffold

The 1,4-oxazepane ring system is a key structural motif in medicinal chemistry, valued for its conformational flexibility and its presence in a range of biologically active molecules. The title compound, tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, serves as a versatile building block in the synthesis of more complex pharmaceutical candidates. Its precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and for understanding its conformational behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution.

I. Molecular Structure and Expected NMR Environment

The structure of this compound, with the systematic numbering of the core ring, is presented below. The presence of a bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences the conformational dynamics of the seven-membered ring and the chemical shifts of adjacent protons and carbons.

Caption: Molecular structure of this compound.

II. Experimental Protocol for NMR Data Acquisition

This section details a standardized protocol for the preparation and NMR analysis of the title compound. The choice of solvent and internal standard is critical for obtaining high-quality, reproducible data.

A. Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for similar N-Boc protected compounds due to its excellent dissolving power and relatively simple residual solvent signal. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if hydrogen bonding of the hydroxyl proton is of interest.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. It is often pre-dissolved in the deuterated solvent by the manufacturer.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

B. NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These should be optimized as needed based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse ProgramStandard 1D pulseProton-decoupled
Spectral Width~12 ppm~220 ppm
Acquisition Time2-3 seconds1-2 seconds
Relaxation Delay1-2 seconds2-3 seconds
Number of Scans8-16512-1024
Temperature298 K298 K

III. Spectral Analysis and Interpretation

While the experimental spectrum for the title compound is not available, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on the analysis of analogous structures found in the literature, such as substituted 1,4-oxazepane derivatives.[1][2]

A. ¹H NMR Spectrum: Predicted Chemical Shifts and Multiplicities

The proton NMR spectrum is expected to show distinct signals for the Boc group, the hydroxymethyl group, and the protons of the 1,4-oxazepane ring. Due to the conformational flexibility of the seven-membered ring and the presence of the chiral center at C6, some of the methylene protons on the ring are expected to be diastereotopic and appear as complex multiplets.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-C(CH ₃)₃ (Boc)~1.45Singlet (s)9HA characteristic sharp, intense singlet, indicative of the nine equivalent methyl protons of the Boc group.[3]
-CH ₂OH~3.5 - 3.8Multiplet (m)2HThese protons are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet.
-CH₂OH VariableBroad Singlet (br s)1HThe chemical shift is concentration and solvent-dependent. Will exchange with D₂O.
Ring Protons (C2, C3, C5, C7)~2.8 - 4.2Multiplets (m)8HA complex region of overlapping multiplets due to the various methylene groups of the oxazepane ring. Protons on carbons adjacent to the nitrogen and oxygen atoms will be shifted downfield.
-CH - (C6)~3.9 - 4.2Multiplet (m)1HThe methine proton at the chiral center, coupled to the adjacent methylene protons.
B. ¹³C NMR Spectrum: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Carbon(s)Predicted Chemical Shift (δ, ppm)Notes
-C (CH₃)₃ (Boc)~28.5A strong signal corresponding to the three equivalent methyl carbons of the Boc group.[3]
-C (CH₃)₃ (Boc)~80.0The quaternary carbon of the Boc group.
-C =O (Boc)~155.0The carbonyl carbon of the Boc protecting group.
-C H₂OH~65.0The carbon of the hydroxymethyl group.
Ring Carbons (C2, C3, C5, C7)~45 - 75Carbons adjacent to the heteroatoms (C2, C5, C7) will be in the lower field region of this range, while C3 will be more upfield.
-C H- (C6)~60 - 70The methine carbon at the chiral center.

IV. Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

A. COSY (Correlation Spectroscopy)

This experiment identifies ¹H-¹H spin-spin coupling networks. It would be crucial for:

  • Tracing the connectivity of the protons within the 1,4-oxazepane ring.

  • Confirming the coupling between the C6 methine proton and the protons of the hydroxymethyl group, as well as the adjacent ring protons.

B. HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates directly attached ¹H-¹³C pairs. This experiment is essential for:

  • Assigning the carbon signal for each protonated carbon by correlating it to its known proton signal.

C. HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons over two to three bonds. This is a powerful tool for:

  • Confirming the overall carbon framework by observing correlations from the Boc protons to the Boc carbonyl and quaternary carbons.

  • Establishing long-range connectivities within the 1,4-oxazepane ring.

D. Workflow for Comprehensive NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve ~10 mg in 0.6 mL CDCl3 with TMS transfer Filter into NMR tube prep->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR H1->C13 COSY gCOSY C13->COSY HSQC gHSQC COSY->HSQC HMBC gHMBC HSQC->HMBC process Fourier Transform, Phasing, Baseline Correction HMBC->process assign_1D Initial assignment of ¹H and ¹³C spectra process->assign_1D assign_2D Refine assignments using 2D correlations assign_1D->assign_2D structure Final Structure Confirmation assign_2D->structure

Caption: Recommended workflow for the comprehensive NMR analysis.

V. Conclusion

The structural integrity of synthetic intermediates like this compound is a cornerstone of successful drug discovery and development campaigns. While direct experimental NMR data for this specific molecule is not widely published, a robust analytical approach combining 1D and 2D NMR techniques allows for its confident characterization. The protocols and expected spectral patterns detailed in this guide provide a solid framework for researchers to approach the NMR analysis of this and related 1,4-oxazepane derivatives, ensuring a high degree of scientific rigor in their synthetic endeavors.

References

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules. [Link]

  • 1,4-oxazepane derivatives.
  • This compound. Synthonix. [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia. [Link]

  • This compound (C11H21NO4). PubChem. [Link]

Sources

Definitive Mass Spectrometric Characterization of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the mass spectrometric analysis of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a heterocyclic building block crucial in medicinal chemistry and drug development. We move beyond a simple recitation of methods to explain the causal reasoning behind key experimental choices, from sample preparation to data interpretation. The protocols herein are designed as self-validating systems, incorporating electrospray ionization (ESI) for robust ion generation and collision-induced dissociation (CID) for unambiguous structural elucidation. We present a full scan (MS1) protocol to identify precursor adducts and a tandem MS (MS/MS) protocol to generate a reproducible fragmentation fingerprint. A detailed fragmentation pathway is proposed and visualized, grounded in the established chemical behavior of N-Boc protected amines and oxazepane ring systems. This guide is intended to equip researchers, scientists, and drug development professionals with an authoritative and practical framework for the characterization of this and structurally related molecules.

Scientific Background & Analytical Rationale

This compound (CAS: 1063734-19-9) is a bifunctional organic molecule featuring a seven-membered 1,4-oxazepane heterocyclic core.[1][2] Its structure is defined by three key features that dictate its analytical behavior:

  • A tert-butyloxycarbonyl (N-Boc) Protecting Group: This sterically bulky carbamate is widely used in organic synthesis to mask the reactivity of the secondary amine. In mass spectrometry, the Boc group is notoriously labile and serves as a predictable point of fragmentation, typically through the loss of isobutylene (56 Da) or the entire Boc-group (100 Da).[3][4][5][6]

  • A Polar Hydroxymethyl Group (-CH₂OH): This primary alcohol enhances the molecule's polarity, making it an excellent candidate for soft ionization techniques like electrospray ionization (ESI). It also presents a potential site for neutral loss of water (H₂O, 18 Da) under certain conditions.

  • The 1,4-Oxazepane Ring: This saturated heterocycle provides the core scaffold. The nitrogen and oxygen atoms act as proton acceptors, facilitating efficient ionization in positive ESI mode. The ring structure itself can undergo characteristic cleavage during collision-induced dissociation (CID).[7]

Analytical Strategy: Our approach leverages these structural characteristics. We will use ESI in positive ion mode to generate protonated molecular ions ([M+H]⁺) with high efficiency. Tandem mass spectrometry (MS/MS) with CID will then be employed to induce fragmentation at the weakest bonds—primarily associated with the Boc group—and subsequently the heterocyclic ring, providing a definitive structural fingerprint.[8][9]

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₄[2][10]
Monoisotopic Mass 231.1471 Da[2][10]
Average Mass 231.29 g/mol [11]

Experimental Design

This section details the materials, instrumentation, and step-by-step protocols for the complete mass spectrometric workflow.

Materials and Reagents
  • Analyte: this compound (≥97% purity)

  • Solvent A (Mobile Phase): 0.1% Formic Acid in Water (LC-MS Grade)

  • Solvent B (Mobile Phase/Sample Diluent): 0.1% Formic Acid in Acetonitrile (LC-MS Grade)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

Causality: Formic acid is added to the mobile phase to serve as a proton source, promoting the formation of [M+H]⁺ ions in the ESI source, thereby enhancing signal intensity and stability.[12] Acetonitrile is chosen as the organic solvent for its excellent volatility and compatibility with ESI.

Instrumentation

The following protocols are optimized for a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer, but are readily adaptable to other tandem MS platforms like triple quadrupoles (QqQ) or Orbitrap instruments.

Instrument ParameterSettingRationale
Ionization Source Electrospray Ionization (ESI)Optimal for polar, non-volatile small molecules.[13]
Polarity PositiveThe presence of basic nitrogen and ether oxygen facilitates protonation.
Capillary Voltage 3.5 kVBalances efficient ion generation with minimizing in-source decay.
Source Temperature 120 °CAids in desolvation without causing thermal degradation of the analyte.
Desolvation Gas Flow 600 L/hr (Nitrogen)Efficiently removes solvent droplets from the generated ions.
Desolvation Temp. 350 °CEnsures complete desolvation for a stable signal.
Collision Gas ArgonInert gas commonly used for CID to induce fragmentation.[8]
MS1 Scan Range 100 - 500 m/zCovers the expected precursor ions and potential impurities.
MS2 Scan Range 50 - 250 m/zCaptures all significant fragment ions from the selected precursor.
Workflow Overview

The entire analytical process follows a logical sequence to ensure data quality and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: LC-MS Analysis cluster_data Phase 3: Data Interpretation A Stock Solution (1 mg/mL in ACN) B Working Solution (10 µg/mL in 50:50 ACN:H₂O) A->B Dilution C Direct Infusion or LC Introduction D ESI Source (Ion Generation) C->D E MS1 Full Scan (Precursor ID) D->E F Precursor Isolation (e.g., m/z 232.15) E->F I Identify Precursor Adducts E->I G Collision Cell (CID) (Fragmentation) F->G H MS2 Scan (Fragment Analysis) G->H J Correlate Fragments to Structure H->J K Propose Fragmentation Mechanism J->K

Caption: High-level workflow for MS analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

Objective: To prepare a homogenous, particle-free sample at a concentration suitable for high-sensitivity ESI-MS analysis.

  • Stock Solution Preparation (1 mg/mL): Accurately weigh ~1.0 mg of the analyte and dissolve it in 1.0 mL of 0.1% formic acid in acetonitrile. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution Preparation (10 µg/mL): Transfer 10 µL of the stock solution into a clean vial. Add 990 µL of a 50:50 (v/v) mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.

  • Final Dilution (for infusion, ~1 µg/mL): Further dilute the working solution 1:10 if necessary, depending on instrument sensitivity. This working solution is now ready for direct infusion or LC-MS injection.

Self-Validation Check: The prepared solution should be clear and colorless. Any turbidity indicates incomplete dissolution or contamination, and the sample should be remade.

Protocol 2: Full Scan (MS1) Analysis

Objective: To determine the accurate mass of the intact molecule and identify its common adducts ([M+H]⁺, [M+Na]⁺).

  • Set up the mass spectrometer according to the parameters in the instrumentation table.

  • Infuse the working solution at a flow rate of 5-10 µL/min.

  • Acquire data in full scan mode over the m/z range of 100-500.

  • Average the spectra over a stable infusion period (e.g., 1 minute) to obtain a high-quality spectrum.

  • Compare the observed high-resolution masses with the theoretical values. A mass accuracy of <5 ppm is expected.

Expected Results:

Ion AdductTheoretical m/zObserved m/z (Example)Intensity
[M+H]⁺ 232.1543 232.1541High
[M+Na]⁺254.1363254.1360Moderate
[M+K]⁺270.1102270.1100Low
[M+H-H₂O]⁺214.1438214.1435Low/Variable

Theoretical values are based on monoisotopic masses.[10] The protonated molecule, [M+H]⁺, is expected to be the base peak.

Protocol 3: Tandem MS (MS/MS) Fragmentation Analysis

Objective: To generate a reproducible fragmentation spectrum for structural confirmation.

  • Continue infusing the sample as in Protocol 2.

  • Switch the instrument mode to MS/MS (or Product Ion Scan).

  • Set the first mass analyzer (quadrupole) to isolate the primary precursor ion identified in the MS1 scan, which is the [M+H]⁺ ion at m/z 232.15. Use an isolation window of ~1-2 Da.

  • Introduce argon gas into the collision cell.

  • Apply collision energy. Start with a collision energy of 10 eV and ramp up in steps of 5 eV (e.g., 10, 15, 20, 25 eV) to find the optimal energy that provides a rich spectrum of fragment ions without completely obliterating the precursor.

  • Set the second mass analyzer to scan the product ions from m/z 50 to 250.

  • Acquire and average the spectra at the optimal collision energy.

Data Interpretation: The Fragmentation Pathway

The CID of the [M+H]⁺ ion (m/z 232.15) is dominated by the lability of the N-Boc group. The proposed fragmentation cascade is illustrated below and is consistent with established principles for protected amines.[14][15][16]

Caption: Proposed CID fragmentation of protonated this compound.

Key Fragmentation Channels:

  • Major Pathway: Loss of the Boc Group (Neutral Loss of 100.05 Da): The most significant fragmentation route involves the cleavage of the N-C bond of the carbamate, leading to the formation of the stable, protonated 1,4-oxazepane-6-yl)methanol ion at m/z 130.09 . This is a diagnostic ion for the core heterocyclic structure. A patent for a similar oxazepane derivative confirms the facile loss of the Boc group under ESI conditions.[17]

  • Loss of Isobutylene (Neutral Loss of 56.06 Da): A common fragmentation for N-Boc groups is the elimination of isobutylene via a rearrangement, leaving a carbamic acid intermediate which is observed at m/z 176.09 .[5][6]

  • Minor Pathway: Loss of Water (Neutral Loss of 18.01 Da): The hydroxymethyl group can readily eliminate a molecule of water, especially at higher collision energies, resulting in a low-intensity peak at m/z 214.14 .

  • Secondary Fragmentation: The primary fragment ion at m/z 130.09 can undergo further ring cleavage to produce smaller ions, such as the peak observed at m/z 69.03 , corresponding to a C₄H₅O⁺ fragment.

Conclusion

This application note establishes a robust and reliable mass spectrometry-based methodology for the characterization of this compound. By combining high-resolution full scan analysis with detailed tandem MS fragmentation, this protocol allows for unambiguous identification and structural confirmation. The predictable fragmentation pattern, dominated by the characteristic losses from the N-Boc protecting group, provides a clear and reproducible fingerprint. This method is directly applicable for quality control during synthesis, reaction monitoring, and for the characterization of novel analogs in drug discovery pipelines, ensuring both scientific integrity and operational efficiency.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][18]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). (2001). The NIST Chemistry WebBook: A chemical data resource on the Internet. Journal of chemical and engineering data, 46(5), 1059-1063. [Link][19]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][10]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link][13]

  • Dong, M. W. (2015). Mass Spectrometry in Small Molecule Drug Development. LCGC North America, 33(s9), 16-23. [Link][12]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link][8]

  • Suresh, E., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link][3]

  • Raghavender, U. S., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of the American Society for Mass Spectrometry, 19(9), 1349-1357. [Link][4]

  • Raghavender, U. S., et al. (2009). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(11), 1599-1608. [Link][5]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines... r/OrganicChemistry. [Link][6]

  • Ito, K., et al. (2012). 1,4-oxazepane derivatives. Google Patents (WO2012046882A1). [17]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][14]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. [Link][15]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link][16]

  • Synthonix. (n.d.). This compound. [Link][1]

  • Kulesza, A., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437. [Link][7]

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The Strategic Utility of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in Modern Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,4-Oxazepane Scaffold and the Value of a Versatile Building Block

The 1,4-oxazepane ring system, a seven-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, making it an attractive motif for designing ligands that can effectively interact with complex biological targets.[1] The strategic introduction of functional handles onto this core structure is paramount for its elaboration into diverse chemical libraries for drug discovery.

This guide focuses on the synthetic applications of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate , a versatile and highly valuable building block. The presence of a primary alcohol provides a reactive center for a multitude of chemical transformations, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled manipulation of the ring nitrogen's reactivity. This combination makes it an ideal starting material for the synthesis of more complex fused, spirocyclic, and substituted heterocyclic systems.

Core Properties and Handling

PropertyValueSource
CAS Number 1063734-19-9Synthonix[2]
Molecular Formula C₁₁H₂₁NO₄Synthonix[2]
Molecular Weight 231.29 g/mol MySkinRecipes
Appearance Typically an oil or low-melting solidN/A
Purity ≥97%Synthonix[2]
Storage Store in a cool, dry place under an inert atmosphere.MySkinRecipes

Safety Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

Synthetic Transformations and Protocols

The primary alcohol of this compound is the key to its synthetic utility. This section outlines detailed protocols for its conversion into other key functional groups and subsequent elaboration into more complex heterocyclic structures.

Oxidation to the Aldehyde: A Gateway to Imines and Cyclizations

The oxidation of the primary alcohol to the corresponding aldehyde, tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate, is a pivotal transformation. This aldehyde is a versatile intermediate for reactions such as reductive amination and Pictet-Spengler cyclizations. The Swern oxidation is a reliable and mild method to achieve this conversion, avoiding over-oxidation to the carboxylic acid.

Protocol 1: Swern Oxidation of this compound

This protocol is adapted from a similar transformation on a substituted 1,4-oxazepane derivative.[1]

Diagrammatic Workflow:

Swern_Oxidation Start Starting Material: Tert-butyl 6-(hydroxymethyl)- 1,4-oxazepane-4-carboxylate Step1 Dissolve in DCM, cool to -78 °C Start->Step1 Step2 Add Oxalyl Chloride, then DMSO Step1->Step2 Step3 Stir for 30 min at -78 °C Step2->Step3 Step4 Add Triethylamine Step3->Step4 Step5 Warm to Room Temp. Step4->Step5 Step6 Aqueous Work-up Step5->Step6 End Product: Tert-butyl 6-formyl- 1,4-oxazepane-4-carboxylate Step6->End

Caption: Workflow for the Swern Oxidation.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water, saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) to the mixture and stir for an additional 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over approximately 30-45 minutes.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality and Insights: The low temperature (-78 °C) is crucial to control the reactivity of the Swern reagent and prevent side reactions. The addition of triethylamine acts as a base to facilitate the elimination reaction that forms the aldehyde.

Conversion to a Leaving Group: Enabling Nucleophilic Substitution

Activating the primary alcohol by converting it to a good leaving group, such as a tosylate or mesylate, opens the door to a wide range of nucleophilic substitution reactions. This allows for the introduction of various functionalities, including azides, cyanides, and other carbon or heteroatom nucleophiles.

Protocol 2: Tosylation of this compound

This is a general and reliable protocol for the tosylation of primary alcohols.

Diagrammatic Workflow:

Tosylation_Workflow Start Starting Material: Tert-butyl 6-(hydroxymethyl)- 1,4-oxazepane-4-carboxylate Step1 Dissolve in Pyridine or DCM with TEA Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add p-Toluenesulfonyl chloride (TsCl) Step2->Step3 Step4 Stir at 0 °C to RT Step3->Step4 Step5 Aqueous Work-up Step4->Step5 End Product: Tert-butyl 6-(((tosyloxy)methyl))- 1,4-oxazepane-4-carboxylate Step5->End

Caption: Workflow for the Tosylation Reaction.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous (if using TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous pyridine (or anhydrous DCM with 1.5 equivalents of TEA) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • If using pyridine, remove it under reduced pressure. If using DCM, proceed to the next step.

  • Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl (to remove pyridine or TEA), water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Causality and Insights: Pyridine or TEA acts as a base to neutralize the HCl generated during the reaction, driving it to completion. The reaction is typically run at 0 °C initially to control the exothermic reaction and then warmed to room temperature to ensure complete conversion.

Application in Heterocyclic Synthesis

The functionalized 1,4-oxazepane derivatives prepared above are valuable precursors for the synthesis of more complex heterocyclic systems.

Synthesis of Fused Heterocycles via Pictet-Spengler Reaction

The aldehyde derivative is an excellent substrate for the Pictet-Spengler reaction, a powerful method for constructing tetrahydro-β-carboline and related fused heterocyclic systems. This reaction involves the condensation of the aldehyde with a β-arylethylamine, followed by an acid-catalyzed intramolecular cyclization.

Protocol 3: Pictet-Spengler Reaction for the Synthesis of a Fused 1,4-Oxazepino[5,6-g]tetrahydro-β-carboline

Diagrammatic Reaction Scheme:

Pictet_Spengler Aldehyde Tert-butyl 6-formyl- 1,4-oxazepane-4-carboxylate Iminium Iminium Ion Intermediate Aldehyde->Iminium + Tryptamine, H+ Tryptamine Tryptamine Product Fused Tetrahydro- β-carboline Iminium->Product Intramolecular Cyclization

Caption: Pictet-Spengler Reaction Scheme.

Materials:

  • tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate (from Protocol 1)

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate (1.0 equivalent) and tryptamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Add trifluoroacetic acid (1.2 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Causality and Insights: The acidic catalyst (TFA) is essential for the formation of the electrophilic iminium ion, which is necessary for the intramolecular cyclization onto the electron-rich indole ring.[3] The reaction is a powerful tool for building molecular complexity in a single step.

Synthesis of Spiro-Heterocycles from the Corresponding Ketone

While the primary alcohol can be oxidized to an aldehyde, further oxidation is required to form a ketone at a different position for spirocycle synthesis. However, if a ketone derivative such as tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate is available, it can be used to construct spiro-heterocycles.

Protocol 4: Synthesis of a Spiro-oxindole from tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate

This protocol is based on a general three-component reaction for the synthesis of spiro-heterocycles.[4][5]

Materials:

  • tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate

  • Isatin

  • Substituted urea (e.g., 1,3-dimethylurea)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of isatin (1.0 equivalent) and 1,3-dimethylurea (1.2 equivalents) in acetonitrile, add tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 equivalent).

  • Add p-toluenesulfonic acid monohydrate (0.3 equivalents) to the mixture.

  • Heat the reaction mixture at 80 °C for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired spiro-oxindole.

Causality and Insights: This multicomponent reaction proceeds through the formation of an imine from the isatin, which then undergoes a series of cyclization and rearrangement steps with the urea and the cyclic ketone to form the complex spirocyclic product.

Deprotection of the Boc Group

The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to liberate the free amine. This secondary amine can then be further functionalized, for example, by acylation, alkylation, or sulfonylation.

Protocol 5: Acid-Catalyzed Deprotection of the Boc Group

Diagrammatic Workflow:

Boc_Deprotection Start N-Boc Protected 1,4-Oxazepane Derivative Step1 Dissolve in DCM or Dioxane Start->Step1 Step2 Add TFA or HCl in Dioxane Step1->Step2 Step3 Stir at Room Temp. Step2->Step3 Step4 Evaporate Solvent Step3->Step4 End Deprotected 1,4-Oxazepane (as salt) Step4->End

Caption: Workflow for Boc Deprotection.

Materials:

  • N-Boc protected 1,4-oxazepane derivative

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected 1,4-oxazepane derivative (1.0 equivalent) in DCM (for TFA deprotection) or use the 4 M HCl in 1,4-dioxane solution directly.

  • If using TFA, add an excess (e.g., 10-20 equivalents or as a 1:1 solution with DCM) to the solution at 0 °C to room temperature.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, it can be obtained by neutralization with a suitable base (e.g., saturated sodium bicarbonate solution) and extraction.

Causality and Insights: Strong acids like TFA or HCl readily cleave the tert-butyl ester of the carbamate, releasing the free amine. The reaction is typically clean and high-yielding. The choice of acid can be important if other acid-sensitive functional groups are present in the molecule.

Conclusion

This compound is a strategically important building block in heterocyclic synthesis. Its bifunctional nature, combining a stable protected amine with a reactive primary alcohol, provides a versatile platform for the construction of a wide array of complex molecular architectures. The protocols outlined in this guide demonstrate its utility in accessing key intermediates such as aldehydes and tosylates, and their subsequent application in powerful synthetic methodologies like the Pictet-Spengler and multicomponent reactions to generate novel fused and spirocyclic systems. The insights into the causality behind the experimental choices aim to empower researchers to adapt and apply these methods to their specific synthetic challenges in the pursuit of new chemical entities for drug discovery and development.

References

  • Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives. WO2012046882A1.
  • Jiao, Y., Zhu, J., Han, N., Shen, R., Zhang, Y., Rong, L., & Zhang, J. (2024). Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones. The Journal of Organic Chemistry, 89(5), 3441–3452. [Link]

  • MySkinRecipes. tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate. [Link]

  • Synthonix. This compound - [B81246]. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. [Link]

  • MSU Chemistry. Swern Oxidation Procedure. [Link]

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

Sources

Application Notes & Protocols: Leveraging tert-Butyl 6-(Hydroxymethyl)-1,4-oxazepane-4-carboxylate as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif increasingly recognized for its potential in medicinal chemistry. Its inherent three-dimensional structure allows for the presentation of substituents in distinct vectors, making it an attractive core for a diverse range of therapeutic agents. This guide provides a comprehensive overview of the synthetic utility of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a key building block for accessing a variety of more complex pharmaceutical intermediates. We will delve into the strategic importance of this precursor, followed by detailed, field-proven protocols for its chemical transformations, including oxidation, subsequent functionalization, and deprotection.

Introduction: The Strategic Importance of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system is a recurring structural element in a number of biologically active compounds. Its non-planar conformation provides an excellent platform for creating molecules with well-defined spatial arrangements of functional groups, which is crucial for specific interactions with biological targets. Derivatives of 1,4-oxazepane have shown promise as selective ligands for the dopamine D4 receptor, a target for antipsychotic drug development.[1][2] Furthermore, the scaffold has been explored for its potential in developing novel anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2).[3]

This compound serves as an ideal starting point for the synthesis of diverse 1,4-oxazepane derivatives. The Boc (tert-butyloxycarbonyl) group provides robust protection of the nitrogen atom, rendering it unreactive under a variety of conditions, yet it can be removed cleanly under acidic conditions. The primary alcohol at the C6 position is a versatile functional handle that can be readily transformed into other key functional groups, such as aldehydes, carboxylic acids, and amines, thereby enabling a wide range of subsequent chemical modifications.

This guide will focus on the practical application of this precursor, providing detailed protocols for its conversion into more advanced intermediates, which are valuable in drug discovery and development programs.

Synthetic Transformations of this compound

The primary alcohol of the title compound is the key site for synthetic elaboration. The following sections provide detailed protocols for its oxidation to an aldehyde, a crucial intermediate for further functionalization.

Oxidation of the Primary Alcohol to an Aldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde, tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate, is a pivotal transformation. This aldehyde can then be used in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive amination, Wittig reactions, and aldol condensations. We present two reliable methods for this oxidation: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation.

The Dess-Martin oxidation is a mild and highly efficient method for oxidizing primary alcohols to aldehydes.[2] It is known for its operational simplicity and tolerance of a wide range of functional groups.

Causality of Experimental Choices:

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that acts as a mild oxidant, minimizing the risk of over-oxidation to the carboxylic acid.[4]

  • Dichloromethane (DCM): An inert solvent that solubilizes both the starting material and the DMP reagent.

  • Sodium Bicarbonate and Sodium Thiosulfate Work-up: This aqueous work-up quenches any remaining DMP and its byproducts, facilitating purification.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) at 0 °C (ice-water bath), add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).

  • Stir vigorously until the layers are clear. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate can be purified by flash column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Key ReagentDess-Martin Periodinane
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Typical Reaction Time2-4 hours
Work-upAqueous NaHCO₃ / Na₂S₂O₃

The Swern oxidation is another classic and mild method for the preparation of aldehydes from primary alcohols. It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride.

Causality of Experimental Choices:

  • Oxalyl Chloride and DMSO: These reagents react at low temperatures to form the electrophilic species, which then activates the alcohol for oxidation.

  • Triethylamine (TEA): A hindered organic base used to induce the final elimination step to form the aldehyde and to neutralize the generated HCl.

  • Low Temperature (-78 °C): Crucial for the stability of the reactive intermediates and to prevent side reactions.

Experimental Protocol:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (approx. 0.2 M) at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.0 eq) in DCM dropwise. Stir the mixture for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DCM dropwise. Stir for 1 hour at -78 °C.

  • Add triethylamine (TEA) (5.0 eq) dropwise and stir for 30 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Add water to quench the reaction. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting MaterialThis compound
Key ReagentsOxalyl Chloride, DMSO, Triethylamine
SolventDichloromethane (DCM)
Temperature-78 °C to Room Temperature
Typical Reaction Time2-3 hours
Work-upAqueous quench

Experimental Workflow for Oxidation:

Oxidation_Workflow start This compound oxidation Oxidation start->oxidation product tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate oxidation->product dmp Dess-Martin Periodinane DCM, 0°C to RT dmp->oxidation swern Swern Oxidation (COCl)₂, DMSO, TEA DCM, -78°C to RT swern->oxidation

Caption: Oxidation of the precursor to the key aldehyde intermediate.

Subsequent Functionalization of the Aldehyde Intermediate

The aldehyde, tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate, is a versatile intermediate. Below is a general protocol for its conversion to an amine via reductive amination.

Reductive amination is a powerful method for forming carbon-nitrogen bonds. It involves the reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Causality of Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and can be used in the presence of the amine and aldehyde.

  • Dichloromethane (DCM) or Dichloroethane (DCE): Common aprotic solvents for this reaction.

  • Acetic Acid (optional): Can be used as a catalyst to promote imine formation.

Experimental Protocol:

  • To a solution of tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate (1.0 eq) and a primary or secondary amine (1.1 eq) in anhydrous DCM or DCE (approx. 0.1 M), add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Synthetic Pathway from Precursor to Aminated Intermediate:

Reductive_Amination_Pathway start This compound oxidation Oxidation (Protocol 1 or 2) start->oxidation aldehyde tert-butyl 6-formyl-1,4-oxazepane-4-carboxylate oxidation->aldehyde reductive_amination Reductive Amination (Protocol 3) R¹R²NH, STAB aldehyde->reductive_amination amine_product tert-butyl 6-((R¹R²N)methyl)-1,4-oxazepane-4-carboxylate reductive_amination->amine_product

Caption: A two-step sequence to access diverse amine derivatives.

Deprotection of the Boc Group

The final step in many synthetic sequences involving this precursor is the removal of the Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions.

Protocol 4: Boc Deprotection with Trifluoroacetic Acid (TFA)

Causality of Experimental Choices:

  • Trifluoroacetic Acid (TFA): A strong acid that efficiently cleaves the Boc group.[1]

  • Dichloromethane (DCM): A common solvent for this reaction.

  • 0 °C to Room Temperature: The reaction is often started at a lower temperature to control the initial exotherm.

Experimental Protocol:

  • Dissolve the Boc-protected 1,4-oxazepane derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • To obtain the free amine, dissolve the residue in a minimal amount of water or DCM and carefully add a saturated aqueous solution of NaHCO₃ or another base until the pH is > 8.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 1,4-oxazepane.

Protocol 5: Boc Deprotection with HCl in Dioxane

Causality of Experimental Choices:

  • HCl in Dioxane: A commercially available reagent that provides anhydrous acidic conditions for clean Boc removal, often yielding the hydrochloride salt of the amine directly.[1]

Experimental Protocol:

  • Dissolve the Boc-protected 1,4-oxazepane derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the product often precipitates. Diethyl ether can be added to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash with diethyl ether.

Logical Relationship for Deprotection:

Deprotection_Logic start Boc-Protected 1,4-Oxazepane Intermediate deprotection Acidic Deprotection start->deprotection product Deprotected 1,4-Oxazepane (Free Amine or HCl Salt) deprotection->product tfa TFA / DCM tfa->deprotection hcl 4M HCl in Dioxane hcl->deprotection

Sources

Navigating the Cleavage: A Detailed Guide to the Boc Deprotection of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the 1,4-oxazepane scaffold has emerged as a structure of significant interest.[1][2] Its unique seven-membered heterocyclic structure offers a three-dimensional conformation that is advantageous for designing novel therapeutic agents targeting a range of biological entities, including the dopamine D4 receptor and the cyclooxygenase-2 (COX-2) enzyme.[1][3][4][5] The synthesis of derivatives based on this scaffold often involves the use of protecting groups to mask reactive functionalities during molecular elaboration. One of the most ubiquitous of these is the tert-butyloxycarbonyl (Boc) group, prized for its stability across a variety of reaction conditions and its straightforward removal.[6][7][8]

This application note provides a comprehensive guide to the deprotection of a key intermediate, "Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate," to yield the free amine, 6-(hydroxymethyl)-1,4-oxazepane. We will delve into the mechanistic underpinnings of this acid-catalyzed transformation, present detailed, field-proven protocols, and offer insights into the critical choices a researcher must make to ensure a successful and high-yielding reaction.

The "Why": Understanding the Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process that relies on the formation of a stable tert-butyl cation.[8][9][10] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The process unfolds in a series of well-defined steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[6][7][8][10] This initial step makes the carbamate more susceptible to cleavage.[6]

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[8][9][11]

  • Decarboxylation: The carbamic acid intermediate readily decomposes, releasing carbon dioxide gas and the desired free amine.[8][9] It is crucial to perform this reaction in a well-ventilated fume hood or with an appropriate off-gassing setup to safely dissipate the evolved CO2.[8]

  • Amine Salt Formation: In the acidic environment, the newly liberated amine is protonated, typically forming an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[6][8]

Experimental Design: Choosing Your Path to Deprotection

The choice of acid and solvent system is a critical parameter that can significantly influence the reaction's efficiency, selectivity, and work-up procedure. For a substrate like "this compound," which also contains a primary alcohol, care must be taken to select conditions that are chemoselective for the Boc group. Fortunately, the Boc group is generally more acid-labile than many other protecting groups, allowing for selective removal.[12]

Here, we present two robust and widely adopted protocols for Boc deprotection.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is arguably the most common and often rapid method for Boc deprotection. TFA is a strong acid that is highly effective and its volatility simplifies its removal during work-up.[7]

Causality of Choices:

  • TFA: Its high acidity ensures a rapid reaction rate. Being a liquid, it is easy to handle and dispense.

  • DCM: An excellent solvent for a wide range of organic compounds, it is relatively inert under these acidic conditions.

  • Concentration: A 20-50% (v/v) solution of TFA in DCM is typically sufficient to drive the reaction to completion in a timely manner.

Detailed Step-by-Step Protocol:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq, often prepared as a 25% v/v solution in DCM) to the stirred solution.[13][14]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Direct Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[14][15] The resulting residue is the trifluoroacetate salt of the amine, which can often be used directly in the next step.

    • Basic Work-up (for the free amine): After evaporation, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess TFA and liberate the free amine.[15][16] Be cautious as CO2 will evolve. Separate the layers and wash the organic phase with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is another highly effective and widely used procedure for Boc deprotection. Commercially available solutions of 4M HCl in dioxane are convenient and provide a controlled source of acid.[17][18] This protocol can sometimes offer better selectivity, especially in the presence of other acid-sensitive groups like tert-butyl esters.[17][18][19]

Causality of Choices:

  • HCl in Dioxane: Provides a strong, anhydrous acidic environment. The hydrochloride salt of the product often precipitates from the reaction mixture, facilitating isolation.

  • Dioxane: A good solvent for the starting material and is compatible with the strong acid.

Detailed Step-by-Step Protocol:

  • Preparation: In a clean, dry round-bottom flask with a magnetic stir bar, suspend or dissolve this compound (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[10][17][18]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Direct Isolation of the Salt: If a precipitate forms, collect the solid by filtration. Wash the solid with a non-polar solvent like diethyl ether to remove any non-polar impurities and dry under vacuum to obtain the hydrochloride salt.[13]

    • Evaporation: If no precipitate forms, evaporate the solvent under reduced pressure to obtain the crude hydrochloride salt of the deprotected amine.[10] This can then be triturated with diethyl ether to induce precipitation and then filtered.[10]

    • Conversion to Free Amine: The hydrochloride salt can be converted to the free amine by dissolving it in a minimal amount of water and basifying with a suitable base (e.g., NaOH, NaHCO3) followed by extraction with an organic solvent.

Data Presentation: A Comparative Overview

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl/Dioxane
Reagents Trifluoroacetic Acid, Dichloromethane4M Hydrogen Chloride in 1,4-Dioxane
Typical Time 1-3 hours30 minutes - 2 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Work-up Evaporation or Basic WashEvaporation, Filtration, or Basic Wash
Product Form TFA salt or Free AmineHCl salt or Free Amine
Advantages Rapid, volatile reagentsOften good for selective deprotection, product may precipitate
Disadvantages TFA is highly corrosiveDioxane is a suspected carcinogen

Self-Validating Systems: Monitoring and Characterization

To ensure the integrity of the experimental outcome, a robust analytical workflow is essential.

  • Reaction Monitoring:

    • TLC: Use a suitable solvent system (e.g., 10% Methanol in DCM) to track the disappearance of the starting material (less polar) and the appearance of the product (more polar, often stays at the baseline as the salt).

    • LC-MS: Provides a more quantitative assessment of the reaction progress and confirms the mass of the desired product.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): The most definitive method for structural confirmation. Key changes to look for include the disappearance of the tert-butyl signal (a singlet at ~1.4 ppm in ¹H NMR) and shifts in the signals of the protons and carbons adjacent to the nitrogen atom.

    • Mass Spectrometry (MS): Confirms the molecular weight of the deprotected product.

    • Infrared (IR) Spectroscopy: The disappearance of the carbamate C=O stretch (typically around 1680-1700 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) in the free amine are indicative of a successful reaction.

Visualizing the Process

Reaction Mechanism

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H+ H_plus H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Amine_Salt Amine Salt Free_Amine->Amine_Salt + H+

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Workflow

Experimental_Workflow Start Start: Boc-Protected Amine in Solvent Add_Acid Add Acid (TFA or HCl/Dioxane) Start->Add_Acid Reaction Stir at Room Temperature Add_Acid->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up Monitor->Workup Complete Evaporation Evaporation Workup->Evaporation Isolation Isolation Evaporation->Isolation Characterization Characterization (NMR, MS) Isolation->Characterization

Caption: General experimental workflow for Boc deprotection.

Safety Precautions: A Non-Negotiable Aspect

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe skin burns and eye damage.[20][21][22] Always handle TFA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double gloving is recommended), a lab coat, and splash goggles.[20][21][22][23] An emergency eyewash and shower should be readily accessible.[21]

  • Hydrogen Chloride in Dioxane: This is a corrosive and toxic solution. 1,4-Dioxane is a suspected human carcinogen. Handle with extreme care in a fume hood, avoiding inhalation of vapors. All PPE as mentioned for TFA is mandatory.

  • General Practices: Always work in a well-ventilated area. Avoid breathing vapors and contact with skin and eyes.[20] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[22]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient acid, short reaction time, or low temperature.Add more acid, prolong the reaction time, or gently warm the reaction mixture (if the substrate is stable).
Side Product Formation Alkylation of the substrate by the tert-butyl cation.Add a scavenger like triethylsilane or anisole to the reaction mixture to trap the tert-butyl cation.
Difficulty in Isolating the Product Product is highly water-soluble as the salt.After work-up, lyophilize the aqueous layer to recover the product. Alternatively, consider using a different work-up procedure that avoids aqueous extraction.
Low Yield Product loss during work-up.If the product is a salt, avoid basic washes. If the free amine is required, be mindful of its solubility in the extraction solvent.

Conclusion

The Boc deprotection of "this compound" is a fundamental transformation for accessing a valuable building block in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can reliably and efficiently obtain the desired 6-(hydroxymethyl)-1,4-oxazepane. The protocols and insights provided in this guide are designed to empower scientists to perform this reaction with confidence and to troubleshoot any challenges that may arise, ultimately accelerating their research and development endeavors.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). J Pept Res, 58(4), 338-41.
  • Benchchem. (n.d.). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA.
  • Astech Ireland. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
  • NJ.gov. (n.d.). Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY.
  • Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid.
  • Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Fisher Scientific. (2009). Trifluoroacetic acid - SAFETY DATA SHEET.
  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Fisher Scientific. (n.d.). Trifluoroacetic Acid Material Safety Data Sheet (MSDS).
  • PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
  • Benchchem. (n.d.). Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Benchchem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • R&D World. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid.
  • Reddit. (2014). Removal of Boc protecting group as workup?.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • PubChemLite. (n.d.). This compound (C11H21NO4).
  • PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
  • ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • ResearchGate. (2025). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method.
  • Synthonix. (n.d.). This compound.
  • RASĀYAN Journal of Chemistry. (2025). MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. 18(1).
  • ResearchGate. (2025). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF.
  • Google Patents. (n.d.). US20100311968A1 - Deprotection of boc-protected compounds.
  • 1stsci.com. (n.d.). tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate.
  • European Journal of Modern Medicine and Practice. (2024). Preparation and Characterization of Some 1,3-Oxazepane-7,4-Dione Derivatives and Evaluation of their Biological Activity. 4(4).
  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.

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Application Note: A Scalable, Robust Protocol for the Synthesis of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-oxazepane moiety is a privileged seven-membered heterocyclic scaffold that is increasingly recognized for its potential in medicinal chemistry, bridging the structural space between common diazepane and morpholine motifs.[1][2] Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a key chiral building block for the synthesis of complex pharmaceutical intermediates. However, its preparation is often hindered by the lack of reliable and scalable synthetic routes.[1] This application note details a robust, multi-gram scale synthesis of the title compound. The described protocol focuses on process safety, scalability, and high-yield transformations, transitioning from classical heterocyclization to final product purification. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, and troubleshooting guidance to ensure reproducibility and success for researchers in drug development and process chemistry.

Introduction: The Significance of the 1,4-Oxazepane Scaffold

Seven-membered heterocycles, particularly the 1,4-oxazepane core, represent a relatively underexplored area of chemical space with significant therapeutic potential. Their unique three-dimensional conformation allows for novel vector orientations of substituents, making them attractive for probing protein-ligand interactions. The title compound, featuring a Boc-protected nitrogen and a primary alcohol, is a versatile synthon, enabling further elaboration through N-deprotection/functionalization or O-alkylation/acylation, making it a valuable starting point for library synthesis and lead optimization campaigns.

The primary challenge in working with these medium-sized rings is the development of efficient and high-yielding cyclization strategies that are amenable to scale-up.[2] This guide presents a validated pathway that addresses these challenges through careful optimization of reaction conditions and purification methodologies.

Retrosynthetic Analysis and Strategy

Our synthetic strategy is designed around commercially available starting materials and transformations known for their reliability and scalability. The retrosynthetic analysis identifies a key ester intermediate, which can be formed via an intramolecular cyclization, followed by a standard reduction.

G cluster_main Retrosynthetic Pathway FinalProduct Target Molecule Tert-butyl 6-(hydroxymethyl) -1,4-oxazepane-4-carboxylate Intermediate2 Boc-Protected Ester Tert-butyl 6-(alkoxycarbonyl) -1,4-oxazepane-4-carboxylate FinalProduct->Intermediate2 Reduction Intermediate1 Cyclized Ester Intermediate (Unprotected) Intermediate2->Intermediate1 Boc Protection StartingMaterials Acyclic Precursors (e.g., Amino alcohol & α,β-unsaturated ester) Intermediate1->StartingMaterials Intramolecular Cyclization

Caption: Retrosynthetic analysis of the target molecule.

This multi-step approach was chosen for its logical flow and the robustness of each individual transformation. Alternative strategies, such as ring-closing metathesis (RCM), were considered but are often less economically viable on a large scale due to the cost of ruthenium catalysts and more stringent purification requirements to remove metal traces.[3][4]

Experimental Protocols: Multi-Gram Scale Synthesis

This section provides detailed, step-by-step protocols for the synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Part 1: Synthesis of Ethyl 1,4-Oxazepane-6-carboxylate (Intermediate 1)

Principle & Rationale: This step involves the formation of the core 1,4-oxazepane ring. The chosen method is a classical heterocyclization, which, after careful optimization, proves to be a robust protocol for multi-gram synthesis.[1] The reaction proceeds via a conjugate addition of an amino alcohol to an α,β-unsaturated ester, followed by an intramolecular cyclization. The choice of a high-boiling point solvent facilitates the cyclization at elevated temperatures while ensuring reaction homogeneity.

Protocol:

  • Reagent Preparation: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-aminoethoxy)ethanol (1.0 eq), ethyl acrylate (1.1 eq), and ethanol (5 volumes).

  • Initial Reaction: Stir the mixture at room temperature for 2 hours. The initial Michael addition is typically exothermic; monitor the temperature and apply cooling if necessary.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Add toluene (5 volumes) and wash with a saturated sodium bicarbonate solution (2 x 2 volumes) and then brine (1 x 2 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product as an oil.

  • Purification: The crude ester can often be carried forward to the next step without further purification. If necessary, purify via vacuum distillation.

Part 2: Boc-Protection (Intermediate 2)

Principle & Rationale: The secondary amine of the 1,4-oxazepane ring is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent side reactions in the subsequent reduction step. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (CO₂ and tert-butanol).[5][6] A non-nucleophilic base like triethylamine (TEA) is used to neutralize the acid formed during the reaction.

Protocol:

  • Reagent Preparation: Dissolve the crude Ethyl 1,4-Oxazepane-6-carboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes) in a suitable reaction vessel. Add triethylamine (1.5 eq).

  • Boc Anhydride Addition: Cool the solution to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM (2 volumes) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction to completion by TLC or LC-MS.

  • Work-up and Isolation:

    • Quench the reaction by adding water (5 volumes).

    • Separate the organic layer. Wash sequentially with 1 M HCl (2 x 3 volumes), saturated sodium bicarbonate solution (2 x 3 volumes), and brine (1 x 3 volumes).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected ester.

Part 3: Ester Reduction to the Final Product

Principle & Rationale: The final step is the reduction of the ethyl ester to the primary alcohol. While powerful reagents like Lithium Aluminum Hydride (LiAlH₄) are effective, they present significant safety and work-up challenges on a large scale.[7][8] Lithium Borohydride (LiBH₄) is a milder but highly effective reagent for ester reduction, offering a better safety profile and a more straightforward work-up.[9] It is more reactive than sodium borohydride (NaBH₄), which is often sluggish in reducing esters.[9][10]

Protocol:

  • Reagent Preparation: In a dry, nitrogen-purged reactor, dissolve the crude Boc-protected ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes).

  • Reducing Agent Addition: Cool the solution to 0 °C. Add Lithium Borohydride (LiBH₄, 2.0-2.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution may occur. Ensure adequate ventilation and control the rate of addition.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Quenching (CRITICAL STEP):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Control the addition rate to manage gas evolution.

    • Stir the resulting slurry for 30 minutes.

    • Add ethyl acetate (10 volumes) and stir vigorously for another 30 minutes.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification, Characterization, and Data Summary

Purification Strategy: The final product is a polar molecule, which can be challenging to purify.[11] Column chromatography on silica gel is the most effective method. Due to the polarity, a gradient elution system, such as ethyl acetate in hexanes, progressing to a small percentage of methanol in dichloromethane, is recommended. For highly polar impurities, specialized phases like amine-bonded silica can be beneficial.[11]

Workflow Visualization:

G cluster_workflow Overall Synthesis Workflow Start Starting Materials: 2-(2-Aminoethoxy)ethanol Ethyl Acrylate Step1 Step 1: Cyclization EtOH, Reflux Start->Step1 Intermediate1 Intermediate 1: Ethyl 1,4-Oxazepane -6-carboxylate Step1->Intermediate1 Step2 Step 2: Boc Protection Boc₂O, TEA, DCM Intermediate1->Step2 Intermediate2 Intermediate 2: Tert-butyl 6-(ethoxycarbonyl) -1,4-oxazepane-4-carboxylate Step2->Intermediate2 Step3 Step 3: Reduction LiBH₄, THF Intermediate2->Step3 CrudeProduct Crude Product Step3->CrudeProduct Step4 Step 4: Purification Silica Gel Chromatography CrudeProduct->Step4 FinalProduct Final Product: Tert-butyl 6-(hydroxymethyl) -1,4-oxazepane-4-carboxylate Step4->FinalProduct

Caption: Step-by-step workflow for the scale-up synthesis.

Expected Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the Boc group (~1.45 ppm), the hydroxymethyl protons, the oxazepane ring protons, and the absence of the ethyl ester signals.

  • ¹³C NMR (100 MHz, CDCl₃): Peaks for the Boc carbonyl, the quaternary carbon of the Boc group, and the carbons of the oxazepane ring and hydroxymethyl group.

  • Mass Spectrometry (ESI+): Calculated m/z for C₁₁H₂₁NO₄, found [M+H]⁺.

Data Summary Table:

StepTransformationKey ReagentsTypical Scale (Starting)Typical YieldPurity (LC-MS)
1CyclizationEthanol50 g75-85% (Crude)>90%
2Boc ProtectionBoc₂O, TEA40 g90-98% (Crude)>95%
3ReductionLiBH₄55 g80-90%>90% (Crude)
4PurificationSilica Gel50 g (Crude)85-95% (Recovery)>98%
Overall - - 50 g ~55-70% >98%

Safety and Handling

  • Ethyl Acrylate: Flammable and a lachrymator. Handle in a fume hood.

  • Lithium Borohydride (LiBH₄): Highly reactive with water and protic solvents, releasing flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon). The quenching process is highly exothermic and must be performed slowly at 0 °C.

  • Solvents: Dichloromethane, THF, and Ethanol are flammable and should be handled with appropriate care, avoiding ignition sources.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory at all times.

Conclusion

This application note provides a comprehensive and validated protocol for the scale-up synthesis of this compound. By selecting robust chemical transformations and optimizing reaction and work-up conditions, this guide enables the safe and efficient production of this valuable building block on a multi-gram scale. The detailed rationale and procedural steps serve as a reliable resource for researchers and process chemists in the pharmaceutical industry.

References

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. Chemistry Steps. [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Organic Chemistry Portal. [Link]

  • Química Orgánica. (n.d.). Reduction of esters to alcohols. Química Orgánica. [Link]

  • Quora. (2022). What is the protection of BOC in organic synthesis processes?. Quora. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • ResearchGate. (2015). Industrially Viable Process for Reduction of Esters to Alcohols with Sodium Borohydride under Buffer and Aqueous Alcoholic Conditions. ResearchGate. [Link]

  • ResearchGate. (2021). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • National Institutes of Health (NIH). (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Reddit. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • ResearchGate. (2015). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot common issues encountered during the synthesis of this valuable heterocyclic building block. Our approach is rooted in established chemical principles and field-proven insights to ensure the successful and efficient execution of your synthetic protocols.

I. Synthetic Strategy Overview

The most common and logical synthetic route to this compound involves a two-stage process:

  • Formation of the 1,4-Oxazepane Ring: Construction of the core heterocyclic structure to yield the ketone intermediate, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate. This is often achieved through an intramolecular cyclization of a suitable acyclic precursor.

  • Reduction of the Ketone: Selective reduction of the C6-carbonyl group to the corresponding hydroxymethyl functionality.

This guide will address potential byproduct formation and troubleshooting for both stages of this synthetic sequence.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part A: Ketone Reduction Step (tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate to the final product)

Q1: My reduction of the ketone with sodium borohydride (NaBH₄) is incomplete. What are the likely causes and how can I resolve this?

A1: Incomplete reduction is a common issue and can stem from several factors:

  • Insufficient Reducing Agent: Sodium borohydride can decompose in the presence of protic solvents like methanol or ethanol.[1] It is crucial to use a sufficient excess of the reagent to compensate for this decomposition.

    • Troubleshooting:

      • Increase the molar equivalents of NaBH₄. A typical starting point is 1.5 to 2.0 equivalents relative to the ketone.

      • Add the NaBH₄ in portions to the cooled reaction mixture to maintain a steady supply of the reducing agent.[2]

  • Low Reaction Temperature: While initial addition of NaBH₄ is often done at 0°C to control the exothermic reaction, the reaction may require warming to room temperature to proceed to completion.[3]

    • Troubleshooting: After the initial exothermic reaction subsides at low temperature, allow the reaction to gradually warm to room temperature and stir for an extended period (1-3 hours).

  • Inactive Reducing Agent: Sodium borohydride is sensitive to moisture and can degrade over time.

    • Troubleshooting: Use a freshly opened bottle of NaBH₄ or a sample that has been stored under anhydrous conditions.

Q2: I observe multiple spots on my TLC after the reduction. What are the potential byproducts?

A2: The most probable byproducts in a NaBH₄ reduction of a ketone are:

  • Unreacted Starting Material: This is the most common "byproduct" if the reaction is incomplete. It will appear as a separate spot on the TLC plate.

  • Borate Esters: The reaction of NaBH₄ with the ketone and the alcohol solvent forms borate esters as intermediates.[4] During aqueous workup, these are typically hydrolyzed to the desired alcohol and boric acid. However, incomplete hydrolysis can sometimes lead to the presence of these species.

    • Troubleshooting: Ensure a thorough aqueous workup with a slightly acidic or basic wash to facilitate the complete hydrolysis of borate esters.

Q3: How can I effectively monitor the progress of the reduction reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.

  • TLC Analysis:

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes) is a good starting point for developing your TLC.

    • Visualization: The starting ketone and the product alcohol can be visualized using a potassium permanganate stain, which reacts with the alcohol to give a yellow spot on a purple background. The ketone will be less responsive or unreactive to this stain.

Part B: Synthesis of the Ketone Precursor (tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate)

Q1: I am attempting an intramolecular cyclization to form the 1,4-oxazepane ring and I'm getting a low yield. What are the potential issues?

A1: Low yields in intramolecular cyclization reactions for medium-sized rings like 1,4-oxazepanes are often due to competing intermolecular reactions.[5]

  • Concentration Effects: High concentrations favor intermolecular reactions (dimerization, polymerization) over the desired intramolecular cyclization.

    • Troubleshooting: Employ high-dilution conditions. This can be achieved by slowly adding the acyclic precursor to a larger volume of solvent over an extended period.

  • Incorrect Base or Reaction Conditions: The choice of base and solvent is critical for promoting the desired cyclization.

    • Troubleshooting: Screen different bases (e.g., sodium hydride, potassium tert-butoxide) and solvents to find the optimal conditions for your specific substrate. A patent for similar structures suggests using sodium tert-butoxide for intramolecular cyclization.[6]

Q2: What are the likely byproducts from the intramolecular cyclization step?

A2: Besides unreacted starting material, potential byproducts include:

  • Dimerization/Oligomerization Products: As mentioned, intermolecular reactions can lead to the formation of dimers or larger oligomers, which will have significantly higher molecular weights than the desired product.

  • Isomeric Products: Depending on the structure of the acyclic precursor, there might be possibilities for the formation of constitutional isomers through alternative cyclization pathways. Careful analysis of the starting material's structure is necessary to predict these.

III. Experimental Protocols

Protocol 1: Reduction of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate

This protocol is a general guideline and may require optimization for your specific setup.

  • Dissolution: Dissolve tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq) in methanol (MeOH) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 40% ethyl acetate in hexanes, visualized with potassium permanganate stain).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench the excess NaBH₄ by the dropwise addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Solvent Methanol or EthanolGood solubility for both the ketone and NaBH₄.
Temperature 0°C to Room TemperatureControls initial exotherm and allows the reaction to proceed to completion.
Equivalents of NaBH₄ 1.5 - 2.0Ensures complete reaction by compensating for solvent-induced decomposition.[1]
Workup Aqueous NH₄ClNeutralizes the reaction and facilitates the hydrolysis of borate esters.

IV. Visualizations

Reaction Pathway

reaction_pathway start Acyclic Precursor ketone tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate start->ketone Intramolecular Cyclization byproduct1 Intermolecular Byproducts (Dimers, Oligomers) start->byproduct1 Intermolecular Reaction product This compound ketone->product Reduction (NaBH4) byproduct2 Unreacted Ketone ketone->byproduct2 Incomplete Reaction byproduct3 Borate Esters product->byproduct3 Incomplete Workup

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting Workflow

troubleshooting_workflow start Incomplete Reaction or Low Yield Observed check_step Which Step is Problematic? start->check_step reduction Ketone Reduction check_step->reduction Reduction cyclization Ring Cyclization check_step->cyclization Cyclization reduction_q1 Check NaBH4 Equivalents and Activity reduction->reduction_q1 reduction_q2 Check Reaction Temperature and Time reduction->reduction_q2 cyclization_q1 Check Reaction Concentration cyclization->cyclization_q1 cyclization_q2 Screen Bases and Solvents cyclization->cyclization_q2 solution1 Increase NaBH4 Equivalents or Use Fresh Reagent reduction_q1->solution1 solution2 Allow Reaction to Warm to RT and Stir Longer reduction_q2->solution2 solution3 Use High-Dilution Conditions cyclization_q1->solution3 solution4 Optimize Reaction Conditions cyclization_q2->solution4

Caption: Troubleshooting decision tree for the synthesis.

V. References

  • What are the byproducts of reduction with borohydride? Reddit. Available at: [Link]

  • A. 2-(tert-Butyl) 3-ethyl (S)-isoxazolidine-2,3-dicarboxylate. Organic Syntheses. Available at: [Link]

  • Reduction using sodium borohyride? ResearchGate. Available at: [Link]

  • Sodium Borohydride. Common Organic Chemistry. Available at: [Link]

  • 1,4-oxazepane derivatives. Google Patents. Available at:

Sources

Technical Support Center: Optimizing the Synthesis of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable heterocyclic building block. As a key intermediate in the development of various pharmaceutical agents, achieving a high-yield, reproducible synthesis is paramount.[1][2]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanics, potential pitfalls, and evidence-based strategies for troubleshooting. We will address common issues encountered during the synthesis, focusing on the critical final step: the reduction of its ketone precursor.

Proposed Synthetic Pathway: A Common & Effective Route

A prevalent and reliable method for preparing the target molecule involves the reduction of a ketone precursor, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate . This precursor is commercially available or can be synthesized through various heterocyclic chemistry techniques. The final transformation is a nucleophilic addition of a hydride to the carbonyl group.

Synthetic_Pathway Ketone tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate Alcohol This compound Ketone->Alcohol Reduction (e.g., NaBH₄, LiAlH₄)

Caption: Final reduction step in the synthesis.

Troubleshooting Guide: From Low Yield to High Purity

This section is structured as a series of common problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the underlying causes and a logical, step-by-step approach to resolution.

Question 1: My reaction yield is significantly lower than expected after the reduction step. What are the most likely causes?

Low yield in the reduction of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate is typically traced back to one of three areas: incomplete reaction, challenging workup/extraction, or product degradation.

The choice of reducing agent is critical. While powerful hydrides like Lithium Aluminum Hydride (LAH) will readily reduce the ketone, milder reagents like Sodium Borohydride (NaBH₄) may require more forcing conditions and can lead to incomplete conversion if not optimized.[3][4]

Troubleshooting Workflow:

Troubleshooting_Yield Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC/LC-MS Start->Check_TLC Is_SM_Present Is significant starting material (ketone) present? Check_TLC->Is_SM_Present Incomplete_Rxn Diagnosis: Incomplete Reaction Is_SM_Present->Incomplete_Rxn Yes Is_Streaking Is there significant streaking or multiple unknown spots on TLC? Is_SM_Present->Is_Streaking No Optimize_Rxn Action: Optimize Reaction Conditions (See Q2) Incomplete_Rxn->Optimize_Rxn Success Yield Improved Optimize_Rxn->Success Workup_Issue Diagnosis: Workup/Degradation Issue Is_Streaking->Workup_Issue Yes Is_Streaking->Success No (Re-evaluate problem) Optimize_Workup Action: Modify Workup/Purification (See Q3) Workup_Issue->Optimize_Workup Optimize_Workup->Success

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: My TLC analysis shows a large amount of unreacted ketone. How can I drive the reduction to completion?

An incomplete reaction is the most common cause of low yields. The reactivity of complex metal hydrides is highly dependent on the reagent itself, the solvent, temperature, and reaction time.[3]

Answer:

  • Evaluate Your Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a mild and safe reducing agent, typically used in protic solvents like methanol or ethanol. However, its reactivity is lower than other hydrides.

      • Causality: If the reaction is sluggish, the electrophilicity of the ketone might be insufficient for NaBH₄ under your current conditions.

      • Solution: Increase the equivalents of NaBH₄ (from 1.5 to 3.0 eq.), increase the reaction temperature (from 0 °C to room temperature or gentle heating), or extend the reaction time. Monitor by TLC every 30 minutes.

    • Lithium Aluminum Hydride (LiAlH₄ or LAH): This is a very powerful and non-selective reducing agent that requires anhydrous aprotic solvents (e.g., THF, Diethyl Ether).[4]

      • Causality: Incomplete reaction with LAH is rare but can occur if the reagent has degraded due to moisture exposure or if an insufficient amount was used. The Boc protecting group is generally stable to LAH under controlled conditions.

      • Solution: Ensure your solvent is rigorously dry. Use a fresh bottle or a freshly prepared standardized solution of LAH. Perform the reaction under an inert atmosphere (Nitrogen or Argon). Add the LAH portion-wise at 0 °C to control the initial exotherm before allowing it to warm to room temperature.

  • Solvent Choice Matters:

    • For NaBH₄, methanol is often an excellent choice as it activates the borohydride and protonates the resulting alkoxide.

    • For LAH, THF is ideal due to its good solvating properties and appropriate boiling point.

  • Stoichiometry Check:

    • Always use an excess of the hydride reagent. For NaBH₄, 1.5-3.0 equivalents are common. For LAH, 1.1-1.5 equivalents are typically sufficient. Remember that any moisture will consume the hydride reagent.

Question 3: The reaction seems complete by TLC, but my isolated yield is poor after workup and purification. What's going wrong?

This issue often points to problems during the aqueous workup or the final purification step. The target molecule has both a polar alcohol and a non-polar Boc group, giving it moderate polarity and good solubility in a range of organic solvents, but also some water solubility.

Answer:

  • Optimize the Quench (Especially for LAH):

    • An improper quench of an LAH reaction can lead to the formation of gelatinous aluminum salts that trap the product, making extraction inefficient.

    • The Fieser Method: A widely trusted protocol for quenching LAH reactions involves the sequential, slow addition of:

      • 'x' mL of Water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of Water (where 'x' is the mass of LAH used in grams). This procedure is designed to produce a granular, easily filterable aluminum salt precipitate. Stir vigorously for 30 minutes after the final addition before filtering.

  • Improve Extraction Efficiency:

    • The product may have some solubility in the aqueous layer, especially if the pH is not optimal.

    • Solution: After quenching, ensure the aqueous layer is saturated with NaCl (brine). This decreases the solubility of organic compounds in the aqueous phase. Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like Ethyl Acetate or Dichloromethane rather than a single large-volume extraction.

  • Refine Your Chromatography Technique:

    • The product's moderate polarity can make silica gel chromatography challenging if the wrong solvent system is used.

    • Solution:

      • Solvent System: A gradient of Ethyl Acetate in Hexanes or Heptanes is typically effective. Start with a low polarity (e.g., 10-20% Ethyl Acetate) to elute non-polar impurities and gradually increase the polarity (e.g., to 40-60% Ethyl Acetate) to elute your product. The starting ketone will be slightly less polar than the product alcohol.

      • TLC Visualization: The product is not strongly UV-active. Use a stain like potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) for visualization.

      • Loading: Ensure your crude material is fully dissolved in a minimum amount of solvent and properly loaded onto the column (dry loading on silica is often best) to achieve good separation.

Frequently Asked Questions (FAQs)

Q: What is the most critical parameter to control during the reduction? A: Temperature. For powerful hydrides like LAH, the initial addition should always be done at a reduced temperature (0 °C) to manage the exotherm and prevent potential side reactions. For milder reagents like NaBH₄, temperature can be used to increase the reaction rate if it is proceeding too slowly at room temperature.

Q: Are there any alternative reagents for this reduction? A: Yes. Diborane (BH₃) is also effective at reducing ketones and is often used for reducing carboxylic acids and amides.[3] However, for a simple ketone reduction, NaBH₄ and LiAlH₄ are the most common and well-understood choices. For large-scale synthesis, catalytic hydrogenation with a suitable catalyst (e.g., Raney Nickel, Platinum oxide) could be considered, though this may require high pressure and temperature.

Q: How do I handle the Boc-protection step if I am synthesizing the ketone precursor myself? A: The N-Boc protection is a standard and high-yielding reaction. It is typically performed using di-tert-butyl dicarbonate (Boc₂O) with a non-nucleophilic base like triethylamine (Et₃N) or an inorganic base like sodium bicarbonate (NaHCO₃) in a solvent such as Dichloromethane (DCM), THF, or Dioxane.[5][6] Using 1.1 equivalents of Boc₂O at room temperature for 2-4 hours is usually sufficient for complete conversion.

Q: How can I definitively confirm the structure of my final product? A: A combination of analytical techniques is required:

  • ¹H NMR: Look for the characteristic singlet for the 9 protons of the tert-butyl group around 1.4 ppm and the disappearance of the ketone's alpha-protons, replaced by signals corresponding to the CH-OH and CH₂-OH protons.

  • ¹³C NMR: Confirm the disappearance of the ketone carbonyl signal (typically >200 ppm) and the appearance of a new signal for the carbon bearing the hydroxyl group (typically 60-70 ppm).

  • Mass Spectrometry (MS): Verify the molecular weight of the product. An ESI-MS spectrum should show a clear [M+H]⁺ or [M+Na]⁺ peak corresponding to the expected mass.

Optimized Experimental Protocol: Reduction of Ketone Precursor

This protocol provides a reliable starting point for the reduction using Sodium Borohydride, which is often preferred for its safety and ease of handling.

ParameterRecommended ConditionRationale
Reagent Sodium Borohydride (NaBH₄)Safer and easier to handle than LAH; effective for ketone reduction.
Equivalents 2.0 eq.Ensures the reaction goes to completion without excessive excess.
Solvent Methanol (MeOH)Protic solvent that facilitates the reduction and workup.
Temperature 0 °C to Room Temp.Controls initial reactivity; allows for completion at ambient temperature.
Reaction Time 1-3 hours (Monitor by TLC)Typically sufficient for full conversion.
Workup Acetone quench, solvent evaporation, aqueous extractionStandard, effective procedure for removing boron salts and isolating the product.
Step-by-Step Methodology:
  • Reaction Setup: Dissolve tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (1.0 eq.) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Sodium Borohydride (2.0 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (using 50% Ethyl Acetate/Hexanes and a KMnO₄ stain).

  • Quenching: Once the starting material is consumed (typically 1-3 hours), cool the mixture back to 0 °C and slowly add acetone to quench any unreacted NaBH₄.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: To the resulting residue, add water and Ethyl Acetate. Transfer to a separatory funnel. Wash the organic layer with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to afford the pure This compound .

References

  • WO2012046882A1 - 1,4-oxazepane derivatives - Google P
  • Reductions of Carboxylic Acid Derivatives - Michigan State University, Department of Chemistry. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - Royal Society of Chemistry. [Link]

  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | C10H17NO4 | CID 24865325 - PubChem. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - Royal Society of Chemistry. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Reduction of Carboxylic Acids and Derivatives with Complex Hydrides - The Organic Chemistry Tutor (YouTube). [Link]

Sources

Technical Support Center: Reaction Optimization for tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this valuable heterocyclic building block. The 1,4-oxazepane scaffold is a privileged structure in medicinal chemistry, but its synthesis, particularly the reduction to the key hydroxymethyl intermediate, can present challenges.[1]

This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered issues. My goal is to equip you with the causal understanding needed to diagnose problems, optimize your reaction parameters, and achieve consistent, high-yield results.

Part 1: Core Synthesis Strategy & Key Parameter Optimization

The most common and direct route to synthesize this compound is through the reduction of its corresponding ester or carboxylic acid precursor. The success of this transformation hinges almost entirely on the selection of the appropriate reducing agent and the careful control of reaction conditions.

The general transformation is as follows:

tert-butyl 6-(alkoxycarbonyl)-1,4-oxazepane-4-carboxylate ---(Reducing Agent)--> this compound

The choice of reducing agent is critical and depends on factors such as substrate reactivity, functional group tolerance, safety, and scale. Below is a comparative analysis of common hydride reagents suitable for this ester-to-alcohol reduction.

Data Summary: Comparison of Reducing Agents
ReagentFormulaTypical SolventsProsCons
Lithium Aluminum HydrideLiAlH₄THF, Diethyl EtherVery powerful and fast; readily reduces most esters.[2][3]Highly reactive, pyrophoric, and non-selective; requires strictly anhydrous conditions and careful quenching.[4][5]
Lithium BorohydrideLiBH₄THF, Diethyl EtherLess reactive and safer than LiAlH₄; shows good selectivity for esters in the presence of other functional groups like carboxylic acids.[3]Slower than LiAlH₄; may require elevated temperatures or longer reaction times.
Borane Dimethyl SulfideBH₃·SMe₂THFExcellent for reducing carboxylic acids selectively; stable and commercially available solution.[2]Has a strong, unpleasant odor; primarily used for carboxylic acids, less common for esters.
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, safe, and easy to handle.[6]Generally too weak to reduce esters unless additives (e.g., LiCl, CaCl₂) are used or under forcing conditions (reflux).[4][6]
Diisobutylaluminum HydrideDIBAL-HToluene, Hexane, DCMCan reduce esters to aldehydes at low temperatures, or to alcohols with excess reagent at higher temperatures. Soluble in a wide range of solvents.[2]Can be less selective between aldehyde and alcohol formation if stoichiometry and temperature are not precisely controlled.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction has stalled. TLC analysis shows a significant amount of starting ester even after several hours. What should I do?

A: This is a classic case of incomplete reaction, which can stem from several root causes. Follow this diagnostic workflow:

  • Reagent Potency: The most common culprit is the reducing agent itself, especially solid LiAlH₄ or LiBH₄, which can decompose upon exposure to atmospheric moisture. Use a fresh bottle or a freshly prepared solution.

  • Stoichiometry: Ester reductions require two equivalents of hydride per mole of ester.[5] It is standard practice to use a slight excess (e.g., 1.5 to 2.5 equivalents of LiBH₄ or 1.2 to 1.5 equivalents of LiAlH₄) to ensure the reaction goes to completion. You may need to add an additional portion of the reducing agent to the reaction mixture.

  • Temperature: Many hydride reductions are initiated at 0 °C for safety and then slowly warmed to room temperature or even refluxed to drive the reaction to completion. If your reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-50 °C in THF) while carefully monitoring by TLC.

  • Solvent Purity: Ensure your solvent (typically THF) is anhydrous. Water will rapidly quench the hydride reagent, rendering it inactive.

Q2: After the aqueous workup of my LiAlH₄ reaction, I have a gelatinous, unfilterable precipitate. How can I isolate my product?

A: This is a very common issue when working with aluminum hydrides. The aluminum salts produced during the quench are often gelatinous. The recommended solution is to use the Fieser workup method , which is designed to produce a granular, easily filterable inorganic precipitate.[3]

Protocol: Fieser Workup for LiAlH₄ Reductions

For a reaction using 'n' grams of LiAlH₄ in a solvent like ether or THF:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add 'n' mL of water.

  • Add 'n' mL of a 15% (w/v) aqueous NaOH solution.

  • Add '3n' mL of water.

  • Stir the resulting mixture vigorously for 15-30 minutes at room temperature. The precipitate should become white and granular.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with your reaction solvent or ethyl acetate. The product will be in the filtrate.

Q3: My final product appears pure by NMR, but the yield is low and it streaks badly during silica gel chromatography. Why is this happening and how can I fix it?

A: This suggests two potential issues: product degradation on silica and inherent polarity.

  • Acid-Sensitivity: Standard silica gel is slightly acidic, which can cause the degradation of sensitive compounds. The 1,4-oxazepane ring's ether linkage can be susceptible to acid-catalyzed hydrolysis, and the Boc protecting group is explicitly acid-labile.[7][8][9]

    • Solution: Neutralize your eluent by adding ~1% triethylamine (Et₃N). Alternatively, you can prepare a slurry of your silica gel with the eluent containing Et₃N before packing the column. For highly sensitive compounds, consider using a different stationary phase like neutral alumina.

  • Product Polarity: The hydroxymethyl group makes the product quite polar, which can lead to streaking and poor separation on silica gel.

    • Solution: Ensure you are using a sufficiently polar eluent system. A gradient elution starting from a less polar mixture (e.g., 30% Ethyl Acetate in Hexanes) and gradually increasing to a more polar one (e.g., 70-100% Ethyl Acetate) often provides better separation. Adding a small amount of methanol (~1-5%) to your ethyl acetate can also help elute highly polar products cleanly.

Q4: My NMR spectrum shows the loss of the large singlet at ~1.4 ppm corresponding to the tert-butyl group. What happened?

A: This is a clear indication that the Boc protecting group has been cleaved.[10] This occurs under acidic conditions.[7] Review your procedure for any step where acid was introduced, even inadvertently. Common sources include:

  • An acidic aqueous workup (e.g., using HCl or NH₄Cl without ensuring the final pH is neutral or basic).

  • Purification on untreated, acidic silica gel (as discussed in Q3).

  • Using a solvent that may have degraded to form acidic impurities (e.g., old bottles of chloroform).

To prevent this, maintain a neutral to slightly basic pH throughout the workup and purification process. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer during extraction if necessary.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the best all-around reducing agent to start with for this synthesis?

A: For a good balance of reactivity, selectivity, and safety, Lithium Borohydride (LiBH₄) is an excellent starting point.[2][3] It is potent enough to reduce the ester effectively, often at room temperature or with gentle heating, but is significantly safer and easier to handle than LiAlH₄.

Q: Can I use Sodium Borohydride (NaBH₄) to save costs?

A: While NaBH₄ is inexpensive, it is generally not reactive enough to reduce an unactivated ester under standard conditions.[6] Some literature describes using NaBH₄ in combination with additives or in refluxing alcoholic solvents, but these methods often require longer reaction times and can lead to side reactions like transesterification. For reliable and clean conversion, LiBH₄ or LiAlH₄ are superior choices.

Q: How should I properly monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the ideal method. Use a moderately polar eluent system (e.g., 50% Ethyl Acetate in Hexanes). The starting ester will have a higher Rf value (travels further up the plate) than the more polar alcohol product. The reaction is complete when the spot corresponding to the starting material is no longer visible. Use a stain, such as potassium permanganate, to visualize the spots, as both the starting material and product may be UV-inactive.

Part 4: Visualized Experimental Workflow

This diagram outlines the standard sequence for performing the reduction reaction, from setup to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Prepare Anhydrous Solvent & Weigh Reagents setup_rxn Assemble Inert Atmosphere Apparatus (N₂ or Ar) prep_reagents->setup_rxn dissolve_sm Dissolve Starting Ester in Anhydrous THF cool_rxn Cool to 0 °C (Ice Bath) dissolve_sm->cool_rxn add_reagent Slowly Add Reducing Agent cool_rxn->add_reagent warm_stir Warm to RT & Stir (Monitor by TLC) add_reagent->warm_stir quench Cool to 0 °C & Quench (e.g., Fieser Method) warm_stir->quench filter_solids Filter Inorganic Salts (Wash with EtOAc) quench->filter_solids extract Extract with Organic Solvent & Wash with Brine filter_solids->extract dry_concentrate Dry (Na₂SO₄ or MgSO₄) & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: General Experimental Workflow for Reduction.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common issues during the synthesis.

G node_result Reaction Outcome? node_low_yield Low Yield or Incomplete Rxn? node_result->node_low_yield Yes node_workup_issue Workup Issue? node_result->node_workup_issue No sol_reagent Check Reagent Activity & Stoichiometry node_low_yield->sol_reagent Check First sol_conditions Increase Temperature or Reaction Time node_low_yield->sol_conditions If Reagent is OK node_workup_issue->node_result Yes node_purification_issue Purification Issue? node_workup_issue->node_purification_issue No sol_gel Gelatinous Precipitate? Use Fieser Workup node_workup_issue->sol_gel Common with LiAlH₄ sol_emulsion Emulsion? Add Brine or Filter through Celite node_workup_issue->sol_emulsion General Issue node_purification_issue->node_result Yes sol_streaking Streaking on TLC? Add Et₃N to Eluent node_purification_issue->sol_streaking Polarity/Stability sol_boc_loss Boc Group Lost? Use Neutralized Silica & Avoid Acid node_purification_issue->sol_boc_loss Check NMR

Caption: Troubleshooting Decision Tree for Synthesis.

References

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Chem 115 - Reagents. Harvard University. Retrieved from [Link]

  • Google Patents. (2004). CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester.
  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • ResearchGate. (2021). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. Retrieved from [Link]

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Stability of "Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate" under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this molecule. Here, we address common stability concerns in a practical question-and-answer format, grounded in scientific principles to ensure the integrity of your research.

I. General Handling and Storage

Proper handling and storage are foundational to preventing unintended degradation of "this compound."

Q1: What are the ideal storage conditions for this compound?

A1: To maintain the integrity of "this compound," it should be stored at temperatures below 30°C (86°F) in a dry, well-ventilated area.[1] The compound is hygroscopic, meaning it can absorb moisture from the air, which could potentially lead to hydrolysis.[1] Therefore, it is crucial to keep the container tightly sealed. For long-term storage, refrigeration (2-8°C) is recommended.

Q2: What type of container should I use for storing the compound?

A2: It is best to use containers made of non-reactive materials such as high-density polyethylene (HDPE) or amber glass to prevent contamination and degradation.[1] Amber glass is particularly useful as it also offers protection from light, which can be a factor in the degradation of carbamates.

II. Stability in Solution

The stability of "this compound" in solution is highly dependent on the pH and the solvent system used.

Q3: My compound seems to be degrading rapidly in an acidic solution. Why is this happening and what can I do?

A3: This is a common issue. The rapid degradation is likely due to two factors:

  • Acid-catalyzed hydrolysis of the 1,4-oxazepane ring: The ether linkage within the seven-membered ring is susceptible to cleavage under strong acidic conditions (pH < 4).[2]

  • Cleavage of the Boc protecting group: The tert-butyloxycarbonyl (Boc) group is an acid-labile amine protecting group. Strong acids, such as trifluoroacetic acid (TFA), will readily cleave this group to yield the free amine.[3][4]

Troubleshooting Steps:

  • pH Adjustment: If your experimental protocol allows, adjust the pH to a less acidic range (pH 4-7).[2]

  • Buffer Selection: Utilize a buffer system appropriate for your target pH that is known to be non-reactive with your compound.

  • Temperature Control: Perform your experiments at lower temperatures to reduce the rate of degradation.[2]

Q4: What is the expected stability under basic conditions?

A4: The Boc protecting group is generally stable to most nucleophiles and bases, so deprotection of the amine is less of a concern under basic conditions.[5] However, harsh basic conditions could potentially lead to other degradation pathways, such as hydrolysis of other functional groups if present on a more complex derivative. It is always advisable to perform a preliminary stability study if your experiment requires prolonged exposure to a basic environment.

Q5: I'm observing inconsistent results when using different organic co-solvents with aqueous buffers. What could be the cause?

A5: Inconsistent results with different organic co-solvents can stem from:

  • Solvent-Induced Degradation: Certain organic solvents may promote specific degradation pathways.

  • Solubility Issues: The compound or its degradation products may have poor solubility in particular solvent mixtures, leading to precipitation and inaccurate measurements.

Troubleshooting Steps:

  • Solvent Screening: If possible, screen a few common, less reactive co-solvents (e.g., acetonitrile, methanol) to find the one that provides the best stability and solubility for your compound.

  • Solubility Assessment: Visually inspect your solutions for any signs of precipitation. If solubility is a concern, you may need to adjust the ratio of the organic co-solvent to the aqueous buffer.

III. Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8][9]

Q6: How do I perform a forced degradation study for "this compound"?

A6: A comprehensive forced degradation study should expose the compound to thermal, photolytic, and oxidative stress. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation.[2]

Experimental Protocol: Forced Degradation Study

1. Stock Solution Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[2]
Base Hydrolysis To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at various time points and neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.[2]
Oxidative Degradation To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Withdraw samples at various time points for HPLC analysis.
Thermal Degradation Place a known amount of the solid compound in a vial and heat in an oven at 80°C. At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.[2]
Photolytic Degradation Prepare a solution of the compound in a suitable solvent. Expose the solution to a light source compliant with ICH Q1B guidelines. Keep a control sample in the dark. Withdraw samples from both the exposed and control solutions at set intervals.[2]

3. HPLC Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method, typically a reverse-phase method.[10] Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation Expose to thermal Thermal Stress (80°C, Solid) stock->thermal Expose to photo Photolytic Stress (ICH Q1B) stock->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Identify Degradants, Determine Pathways) hplc->data

Caption: Workflow for a comprehensive forced degradation study.

IV. Analytical Troubleshooting

Q7: I am developing a stability-indicating HPLC method. What are the key considerations?

A7: A robust stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.

  • Column Choice: A C18 column is a good starting point for reverse-phase HPLC.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve good separation of the parent compound and its more polar or non-polar degradants.

  • Detection: UV detection is commonly used. If the degradants do not have a strong chromophore, a mass spectrometric (MS) detector can be invaluable for their identification.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

V. Frequently Asked Questions (FAQs)

Q8: What is the most likely degradation pathway for this molecule under acidic conditions?

A8: The most probable degradation pathway under acidic conditions involves two main steps:

  • Cleavage of the Boc group: Protonation of the carbamate oxygen followed by the loss of a tert-butyl cation and subsequent decarboxylation to yield the free amine.[3]

  • Hydrolysis of the 1,4-oxazepane ring: Protonation of the ether oxygen, making it a good leaving group, followed by nucleophilic attack (e.g., by water) leading to ring opening.[2]

Potential Acidic Degradation Pathway

Acid_Degradation parent This compound deprotected 6-(hydroxymethyl)-1,4-oxazepane parent->deprotected Boc Cleavage (H+) ring_opened Ring-Opened Product deprotected->ring_opened Ring Hydrolysis (H+, H2O)

Caption: A simplified potential degradation pathway under acidic conditions.

Q9: Is this compound sensitive to light?

A9: Carbamates can undergo photodegradation, and the specific pathway can be influenced by the solvent and the presence of other substances.[10][11] Therefore, it is recommended to protect solutions of "this compound" from light, especially during prolonged experiments or storage.

Q10: Can I expect degradation at elevated temperatures?

A10: Yes, thermal degradation is a possibility. High temperatures can promote the thermolytic cleavage of the Boc protecting group.[3] Additionally, as with most organic molecules, elevated temperatures can accelerate other degradation pathways.

References

  • BenchChem. (n.d.). Stability issues of 1,4-Oxazepane derivatives in solution.
  • Yuan, Y. F., Li, D. P., et al. (2025). Direct photodegradation of aromatic carbamate pesticides.
  • Schwack, W., & Kopf, G. (1993). Photodegradation of the carbamate insecticide pirimicarb. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 197(3), 264-268.
  • BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
  • Singh, D. K., & Sahu, A. (2014). Studies on thermal degradation of riot control agent dibenz[b,f]-1,4-oxazepine (CR).
  • BenchChem. (n.d.). Stability issues of 1,4-Oxazepane-6-sulfonamide in solution.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577.
  • Tomašević, A., Mijin, D., et al. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Pesticidi i Fitomedicina, 34(2), 101-109.
  • American Chemical Society. (n.d.). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions.
  • Gouedard, C., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 1863-1870.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2017). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. International Journal of Chemical Sciences, 15(2), 1-10.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Nature. (2019). Copper amine oxidases catalyze the oxidative deamination and hydrolysis of cyclic imines. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]

  • Norwegian Research Information Repository. (2013). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]

  • Google Patents. (n.d.). CA2813911A1 - 1,4-oxazepane derivatives.
  • National Institutes of Health. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • National Institutes of Health. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Retrieved from [Link]

  • American Chemical Society. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.

Sources

Navigating the Challenges of Boc Deprotection in Substituted Oxazepanes: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for troubleshooting the N-Boc deprotection of substituted oxazepanes. This guide is designed to provide practical, in-depth solutions to common issues encountered during this critical synthetic step. As Senior Application Scientists, we understand that the stability of the oxazepane ring under acidic conditions is a paramount concern, often leading to challenges such as incomplete reactions, side-product formation, and substrate degradation. This resource leverages field-proven insights and authoritative references to help you navigate these complexities and achieve optimal results.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is the Boc deprotection of my substituted oxazepane incomplete?

Incomplete deprotection is a frequent hurdle. Several factors can contribute to a sluggish or stalled reaction:

  • Insufficient Acid Strength or Concentration: The stability of the Boc group is highly dependent on the acidity of the reaction medium.[1][2] For some substituted oxazepanes, standard conditions like 20% TFA in DCM may be inadequate.

  • Steric Hindrance: Bulky substituents on the oxazepane ring or adjacent to the nitrogen atom can sterically hinder the approach of the acid, slowing down the deprotection rate.

  • Low Reaction Temperature: While starting at 0°C is a good practice to control exotherms and minimize side reactions, some substrates require elevated temperatures to achieve complete conversion.[3]

Troubleshooting Steps:

  • Gradually Increase Acid Concentration: Incrementally increase the concentration of TFA (e.g., to 50%) or switch to a stronger acid system like 4M HCl in dioxane.[3][4]

  • Elevate the Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50°C) can be beneficial.[3] However, this should be done cautiously as it can also promote degradation of the oxazepane ring.

  • Prolong Reaction Time: Continue to monitor the reaction by TLC or LC-MS to determine if simply extending the reaction time leads to completion.[3][4]

FAQ 2: I'm observing significant side product formation. What is happening and how can I prevent it?

Side product formation is often linked to the inherent reactivity of the intermediates generated during Boc deprotection.

  • Acid-Catalyzed Ring Opening: The oxazepane ring, particularly the ether linkage, is susceptible to cleavage under strongly acidic conditions.[5][6] This can lead to a complex mixture of degradation products.

  • tert-Butylation: The acid-catalyzed removal of the Boc group generates a stable tert-butyl cation.[2][7] This electrophile can be trapped by nucleophiles present in the reaction mixture, including the solvent, trace water, or even electron-rich regions of your substrate, leading to undesired tert-butyl adducts.[3][7]

Mitigation Strategies:

  • Use Cation Scavengers: The most effective way to prevent tert-butylation is by adding a scavenger to the reaction mixture.[3][7]

    • Triethylsilane (TES) or Triisopropylsilane (TIS): These silanes act as reducing agents for the tert-butyl cation.[3]

    • Anisole or Thioanisole: These electron-rich aromatic compounds can effectively trap the tert-butyl cation.[3][7]

  • Optimize Reaction Conditions:

    • Lower the Temperature: Running the reaction at 0°C can help minimize side reactions.

    • Use the Mildest Effective Acid: Titrate the acid strength and concentration to find the optimal balance between efficient deprotection and minimal side product formation.

FAQ 3: My oxazepane appears to be decomposing under standard acidic conditions. What are my options?

For highly acid-sensitive oxazepanes, alternative, milder deprotection methods are necessary.

  • Lewis Acids: Reagents like TMSI (trimethylsilyl iodide) or ZnBr₂ can effect Boc deprotection under non-protic conditions, which can be advantageous for acid-labile substrates.[8]

  • Oxalyl Chloride in Methanol: This system provides a mild and efficient method for N-Boc deprotection and is suitable for substrates with acid-sensitive functional groups.[9][10][11]

  • Thermal Deprotection: In some cases, heating the N-Boc protected oxazepane in a suitable solvent can lead to thermal cleavage of the Boc group, avoiding the need for any acidic reagents.[12][13]

Section 2: Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting Boc deprotection of substituted oxazepanes.

G start Start: N-Boc Oxazepane Deprotection reaction_setup Standard Conditions: TFA/DCM or HCl/Dioxane at 0°C to RT start->reaction_setup monitor Monitor by TLC/LC-MS reaction_setup->monitor complete Reaction Complete? monitor->complete side_products Side Products Observed? monitor->side_products degradation Substrate Degradation? monitor->degradation workup Proceed to Workup complete->workup Yes incomplete Incomplete Reaction complete->incomplete No optimize Optimize Conditions: - Increase Acid Conc. - Elevate Temp. - Prolong Time incomplete->optimize side_products->workup No scavengers Add Scavengers: - TIS, TES - Anisole side_products->scavengers Yes optimize->monitor scavengers->monitor alternative Consider Alternative Methods: - Lewis Acids (TMSI, ZnBr2) - Oxalyl Chloride/MeOH - Thermal Deprotection alternative->monitor degradation->workup No degradation->alternative Yes G BocN R-N(Boc)-R' ProtonatedBoc R-N(Boc-H+)-R' BocN->ProtonatedBoc + H+ CarbamicAcid [R-NH-COOH-R'] ProtonatedBoc->CarbamicAcid Fragmentation tBu (CH3)3C+ ProtonatedBoc->tBu Amine R-NH-R' CarbamicAcid->Amine Decarboxylation CO2 CO2 CarbamicAcid->CO2 Scavenger Scavenger tBu->Scavenger Trapping H H+ Trapped_tBu Scavenger-tBu Scavenger->Trapped_tBu

Sources

Preventing racemization during the synthesis of chiral oxazepanes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chiral Oxazepanes

A Senior Application Scientist's Guide to Preventing Racemization

Welcome to the technical support center for the synthesis of chiral oxazepanes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and addressing common challenges encountered during the synthesis of these important heterocyclic compounds.[1] The inherent three-dimensionality and conformational flexibility of the 1,4-oxazepane scaffold make it an attractive template for the design of novel therapeutics.[1] Maintaining stereochemical integrity is paramount, as different enantiomers of a chiral molecule can exhibit vastly different biological activities.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses specific issues that may arise during the synthesis of chiral oxazepanes, with a focus on preventing the loss of stereochemical integrity.

Q1: My chiral HPLC analysis shows a significant loss of enantiomeric excess (ee) after the ring-closing step to form the oxazepane. What are the likely causes?

Answer: Loss of enantiomeric excess during the cyclization step is a common challenge. The primary culprits are often harsh reaction conditions that facilitate racemization through various mechanisms.

Possible Causes & Troubleshooting Steps:

  • Formation of an Achiral Intermediate: Certain reaction pathways can proceed through an achiral intermediate, leading to racemization. For instance, in the synthesis of related benzodiazepines, a ring-chain tautomerism mechanism has been identified where the chiral center is temporarily destroyed, forming an achiral aldehyde intermediate.[4][5][6][7] Subsequent ring closure can then occur non-stereoselectively.

    • Solution: Carefully examine your reaction mechanism. If a reversible ring-opening can occur, consider strategies to disfavor this pathway. This might involve using milder reaction conditions, a different solvent, or protecting groups that stabilize the chiral center.

  • Harsh pH Conditions: Both strongly acidic and basic conditions can promote racemization.

    • Acidic Conditions: Can lead to SN1-type reactions, especially if a good leaving group is present adjacent to the stereocenter.[2] This generates a planar carbocation that can be attacked from either face, resulting in a racemic mixture.[8]

    • Basic Conditions: Can cause epimerization if there is an acidic proton at the stereocenter, particularly if it's adjacent to a carbonyl group.

    • Solution: Optimize the pH of your reaction. If acidic or basic conditions are necessary for the cyclization, screen a variety of milder acids or bases and use the minimum effective concentration. Consider using buffered solutions to maintain a stable pH.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[9]

    • Solution: Attempt the cyclization at a lower temperature, even if it requires a longer reaction time. In many asymmetric reactions, lower temperatures lead to higher enantioselectivity.[9]

Q2: I'm using a Mitsunobu reaction for the intramolecular cyclization to form the oxazepane ring, but the stereochemistry is not what I expected. What could be going wrong?

Answer: The Mitsunobu reaction is well-known for proceeding with a clean inversion of stereochemistry at the reacting alcohol center.[10][11] If you are not observing the expected inversion or are seeing racemization, it points to a deviation from the standard mechanism or competing side reactions.

Troubleshooting the Mitsunobu Reaction:

  • Mechanism: The reaction involves the activation of an alcohol by a phosphine and an azodicarboxylate (like DEAD or DIAD), followed by an SN2 attack by a nucleophile.[10][11] For intramolecular cyclization to form an oxazepane, the nucleophile is typically an amine or a protected amine.

  • Potential Issues:

    • Racemization of the Starting Alcohol: Ensure your starting chiral amino alcohol is of high enantiomeric purity.

    • Side Reactions: The reagents used in the Mitsunobu reaction are highly reactive and can participate in side reactions that may compromise stereochemical integrity.[11][12]

    • Incomplete Reaction: If the reaction does not go to completion, the unreacted starting material will retain its original stereochemistry, leading to a mixture of stereoisomers.

Optimization Protocol for Mitsunobu Cyclization:

  • Reagent Purity: Use freshly purified reagents, especially the azodicarboxylate, as they can degrade over time.

  • Slow Addition: Add the azodicarboxylate slowly to a cooled solution of the amino alcohol and phosphine. This helps to control the reaction rate and minimize side reactions.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to -78 °C) to favor the desired SN2 pathway.

  • Solvent Choice: Aprotic solvents like THF or toluene are typically used. The choice of solvent can influence the reaction outcome.[9]

Proactive Strategies for Preventing Racemization

Strategic Use of Protecting Groups

Protecting groups are crucial not only for preventing unwanted side reactions but also for maintaining stereochemical integrity.[13][14][15][16]

  • Nitrogen Protecting Groups: The choice of the nitrogen protecting group can influence the nucleophilicity of the nitrogen and the overall conformation of the substrate, which can be critical in stereoselective cyclization reactions.

    • Bulky Groups: Sterically demanding protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) can enforce a specific conformation that favors the desired stereochemical outcome during ring closure.

    • Electron-Withdrawing Groups: Groups like nosyl (2-nitrobenzenesulfonyl) can reduce the nucleophilicity of the nitrogen, which can be beneficial in controlling the reaction rate and preventing side reactions.

Choice of Cyclization Strategy

The method used for the ring closure is a critical determinant of the final stereochemical outcome.

  • Reductive Amination: This is a powerful method for forming the C-N bond of the oxazepane ring. When a chiral amine is reacted with a keto-aldehyde, the stereochemistry of the amine can direct the formation of the new stereocenter.

  • Pictet-Spengler Reaction: This reaction, traditionally used for the synthesis of tetrahydroisoquinolines, can be adapted for the synthesis of related heterocyclic systems.[17][18][19][20] It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[17] The use of chiral auxiliaries or catalysts can achieve high stereocontrol.[21]

  • Bischler-Napieralski Reaction: This intramolecular electrophilic aromatic substitution reaction allows for the cyclization of β-arylethylamides.[22][23][24][25] While typically used for dihydroisoquinolines, modifications can be applied to oxazepane synthesis. Careful selection of the dehydrating agent is crucial to avoid harsh conditions that could lead to racemization.[22][23]

Coupling Reagents in Amide Bond Formation

If the synthesis involves the formation of an amide bond that is part of the oxazepane backbone, the choice of coupling reagent is critical to prevent racemization of the chiral carboxylic acid or amine starting materials.

  • Additives to Suppress Racemization: When using carbodiimide coupling reagents like EDC or DIC, the addition of racemization suppressors such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential.[26][27]

  • Modern Coupling Reagents: Newer generations of coupling reagents, such as those based on ynamides or Oxyma derivatives, have been developed to be highly efficient while minimizing the risk of racemization.[28][29]

Coupling Reagent Additive Efficacy in Racemization Suppression Key Considerations
HOBt GoodWidely used and effective for many substrates.[26]
HOAt ExcellentMore acidic than HOBt, providing better suppression for challenging couplings.
OxymaPure ExcellentNon-explosive alternative to HOBt with high efficiency.[27]
COMU/HATU HighVery efficient but can be more prone to racemization with sensitive substrates if not used correctly.

Visualizing Racemization Pathways and Prevention

Diagram 1: General Racemization Mechanisms

G cluster_start Chiral Starting Material cluster_mechanisms Racemization Pathways cluster_end Outcome start Enantiomerically Pure Oxazepane Precursor carbocation Planar Carbocation (SN1 Conditions) start->carbocation Harsh Acid enolate Enolate/Enol Intermediate (Base-catalyzed) start->enolate Strong Base ring_opening Achiral Intermediate (Ring-Chain Tautomerism) start->ring_opening Heat/pH racemate Racemic Mixture carbocation->racemate enolate->racemate ring_opening->racemate

Caption: Potential pathways leading to racemization during synthesis.

Diagram 2: The Role of Coupling Additives

G cluster_pathway Racemization Pathway cluster_prevention Stereoretentive Pathway RCOOH Chiral Carboxylic Acid O_Acylisourea O-Acylisourea (Highly Reactive) RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC, EDC) Oxazolone 5(4H)-Oxazolone (Racemization Prone) O_Acylisourea->Oxazolone Intramolecular Rearrangement Active_Ester Active Ester (Less Prone to Racemization) O_Acylisourea->Active_Ester + Additive Racemic_Product Racemic Amide Oxazolone->Racemic_Product + Amine Additive Additive (HOBt, Oxyma) Desired_Product Enantiopure Amide Active_Ester->Desired_Product + Amine Amine Amine Nucleophile

Caption: How additives prevent racemization in amide coupling.

References

  • Šafarič, B., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry. Available at: [Link]

  • Notararigo, S., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Scientific Reports. Available at: [Link]

  • Papadopoulos, A., et al. (2018). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Available at: [Link]

  • Kassiou, M. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. ResearchGate. Available at: [Link]

  • Bezanson, M., et al. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. Journal of Organic Chemistry. Available at: [Link]

  • D'hooghe, M., et al. (2011). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: [Link]

  • Nigríni, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Journal of Organic Chemistry. Available at: [Link]

  • Šafarič, B., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. ResearchGate. Available at: [Link]

  • Papadopoulos, A., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. ResearchGate. Available at: [Link]

  • Rossi, S., et al. (2019). Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][4][21]oxazepines, through highly diastereoselective. Organic & Biomolecular Chemistry. Available at: [Link]

  • Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Available at: [Link]

  • Organic Chemistry. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Available at: [Link]

  • Zhang, L., et al. (2021). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Angewandte Chemie. Available at: [Link]

  • Šafarič, B., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Semantic Scholar. Available at: [Link]

  • Wuts, P. G. M. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. WordPress. Available at: [Link]

  • Hirose, D., & Taniguchi, T. (2019). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Communications. Available at: [Link]

  • Aslam, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link]

  • ResearchGate. (n.d.). (4+3) Annulations for the synthesis of: A) benzoazepines; B) Seven‐membered carbocycles; C) Saturated azepanes scaffolds (This work). Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]

  • Šafarič, B., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. PubMed. Available at: [Link]

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"Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reaction Monitoring by TLC

Topic: Monitoring the reaction to synthesize "tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate" by Thin-Layer Chromatography (TLC).

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals. It is designed to address specific challenges encountered when using TLC to monitor the progress of synthesizing N-Boc protected amino alcohols like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the foundational principle of TLC for monitoring this reaction?

Thin-Layer Chromatography (TLC) is a planar chromatography technique used to separate components in a mixture.[1][2][3] The separation is based on the differential distribution of the reaction components between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[1][2][4] For this specific synthesis, we are monitoring the consumption of a starting material and the formation of the product, this compound. These two compounds will likely have different polarities and thus, will travel at different rates up the TLC plate, allowing for visual assessment of the reaction's progress.[2]

Q2: How do I select an appropriate stationary phase for this analysis?

For separating polar compounds like amino alcohols and their N-Boc protected derivatives, a polar stationary phase is generally used in a "normal-phase" chromatography setup.[4][5]

  • Recommendation: Use standard silica gel 60 F254 plates. The "F254" indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under a 254 nm UV lamp.[3][6]

  • Rationale: Silica gel is acidic and provides a polar surface.[5][7] The hydroxyl group and the carbamate in the target molecule will interact with the silica gel via hydrogen bonding, influencing their retention.

Q3: What is a good starting mobile phase (solvent system) for this compound?

The choice of the mobile phase is critical for achieving good separation. A common starting point for moderately polar compounds is a mixture of a less polar solvent and a more polar solvent.

  • Recommended Starting System: A mixture of Hexanes and Ethyl Acetate (EtOAc). A typical starting ratio would be 1:1.[7]

  • Rationale: This combination allows for easy adjustment of the mobile phase polarity.[8] If the spots do not move far enough up the plate (low Rf value), the polarity of the mobile phase needs to be increased by adding more ethyl acetate.[8][9] Conversely, if the spots run too close to the solvent front (high Rf value), the polarity should be decreased by adding more hexanes.[8][9] An ideal Rf value is typically between 0.3 and 0.7.[8]

Q4: How do I prepare and spot my samples for reaction monitoring?

Proper sample preparation and application are crucial for obtaining clear and reproducible results.

  • Protocol:

    • Prepare a spotting solution: Dissolve a small amount (<1 mg) of your starting material and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[10]

    • Mark the TLC plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the plate.[2] Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[11][12]

    • Spot the plate: Use a capillary tube to apply a small spot of each solution to the corresponding mark on the starting line.[2][11] For the co-spot lane, apply the starting material first, let it dry, and then apply the reaction mixture on top of it.[11][12] Ensure the spots are small and concentrated to prevent streaking.[2][13]

    • Dry the spots: Allow the solvent to fully evaporate from the spots before developing the plate.[11]

Q5: What are the best visualization techniques for this compound?

Since the target molecule lacks a strong chromophore, UV visualization might not be effective unless the starting material is UV-active. Therefore, chemical staining is often necessary.

  • Primary Visualization:

    • UV Light (254 nm): First, check the plate under a UV lamp.[6][14] This is non-destructive and can reveal UV-active starting materials or impurities.[6][14]

  • Secondary Visualization (Staining):

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized, such as alcohols.[15][16] The plate is dipped in or sprayed with the stain, and spots appear as yellow-brown on a purple background.[15]

    • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, appearing as purple or yellow spots.[15][16] If your reaction involves the deprotection of the N-Boc group, this stain is particularly useful for visualizing the resulting free amine.

    • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including alcohols and carbamates, often producing a range of colors upon heating.[10][14]

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of the synthesis of this compound.

Problem 1: My spots are streaking or tailing.

  • Possible Causes & Solutions:

    • Sample Overload: The most common cause is applying too much sample to the plate.[13][17][18]

      • Solution: Dilute your sample solution and re-spot a smaller amount.[1][18]

    • Highly Polar Compound: The compound may be interacting too strongly with the acidic silica gel.[17]

      • Solution: Add a small amount of a modifier to your mobile phase. For a basic compound (like an amine), adding a few drops of triethylamine or ammonia can help.[17] For an acidic compound, a few drops of acetic acid may resolve the issue.[10][17]

    • Insoluble Sample: The sample may not be fully dissolved in the spotting solvent.

      • Solution: Ensure your sample is completely dissolved before spotting. If necessary, choose a more appropriate spotting solvent.

Problem 2: I can't see any spots on my TLC plate.

  • Possible Causes & Solutions:

    • Sample Concentration is Too Low: The amount of compound spotted is below the detection limit of the visualization method.[13]

      • Solution: Spot the sample multiple times in the same location, allowing the solvent to dry between applications to keep the spot size small.[13] Alternatively, prepare a more concentrated sample solution.

    • Ineffective Visualization Method: The chosen stain may not react with your compound.

      • Solution: Try a more general or universal stain, such as potassium permanganate or p-anisaldehyde, which are effective for a wide range of functional groups, including alcohols.[10][14][15]

    • Solvent Level Too High: The starting line on the TLC plate was below the solvent level in the developing chamber, causing the sample to dissolve into the solvent pool instead of migrating up the plate.[13]

      • Solution: Ensure the solvent level in the chamber is always below the starting line.[2]

Problem 3: The Rf values are too high (spots are near the solvent front) or too low (spots are near the baseline).

  • Explanation: The Rf (Retardation factor) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[19] It is dependent on the polarity of the mobile phase.[9]

    • Rf Too High (>0.8): The mobile phase is too polar, causing the compound to travel with the solvent front.[8]

      • Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[8]

    • Rf Too Low (<0.2): The mobile phase is not polar enough to move the compound from the baseline.[8]

      • Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[8] For very polar compounds, a more polar solvent like methanol may need to be added to the mobile phase (e.g., dichloromethane/methanol system).[4]

Problem 4: The spots are not separating (reactant and product have similar Rf values).

  • Possible Causes & Solutions:

    • Insufficient Resolution: The chosen mobile phase is not effective at differentiating between the compounds.

      • Solution: Experiment with different solvent systems.[20] Try changing one of the solvents to another with different properties (e.g., replacing ethyl acetate with acetone or dichloromethane). The goal is to find a system that maximizes the difference in Rf values (ΔRf).

    • Two-Dimensional TLC: For very difficult separations, 2D TLC can be employed.

      • Protocol: Spot the mixture in one corner of a square plate and develop it in one solvent system. Then, turn the plate 90 degrees and develop it in a second, different solvent system.[20][21] If a compound is stable on silica, it will appear on the diagonal.[20][21]

Problem 5: I'm seeing unexpected spots on my TLC plate.

  • Possible Causes & Solutions:

    • Side Reactions or Impurities: The reaction may be producing byproducts, or the starting materials may not be pure.

      • Solution: This is valuable information. Note the presence of these spots. If they persist, further analysis (like LC-MS or NMR of the crude mixture) may be needed to identify them.

    • Contamination: The TLC plate may have been contaminated during handling.[13]

      • Solution: Always handle TLC plates by the edges to avoid transferring oils from your skin.[7] Store plates in a clean, dry environment.[22] Pre-washing the plate by running it in a strong solvent like methanol before sample application can remove impurities.[22]

    • Decomposition on Silica: The compound might be unstable on the acidic silica gel.[20]

      • Solution: Perform a 2D TLC to check for stability.[20][21] If decomposition is confirmed, consider using a different stationary phase, such as alumina, or neutralizing the silica plate with triethylamine.

Visualizations and Protocols

Data Presentation: Solvent System Optimization

The following table provides a starting point for optimizing the mobile phase to achieve an ideal Rf for this compound.

Hexane:Ethyl Acetate RatioMobile Phase PolarityExpected Rf ChangeWhen to Use
4:1LowLower RfIf the spot is running too high on the plate.
1:1MediumTarget Rf (0.3-0.5) A good starting point for initial screening.
1:4HighHigher RfIf the spot is stuck on the baseline.
9:1 DCM:MeOHVery HighMuch Higher RfFor very polar compounds that do not move in EtOAc/Hexane.
Experimental Workflow for TLC Reaction Monitoring

Below is a step-by-step protocol for monitoring your reaction.

  • Preparation:

    • Prepare a TLC developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors.[23]

    • Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent.

  • Spotting:

    • On a silica gel plate, draw a pencil line ~1 cm from the bottom.

    • Spot the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (Rxn) in separate lanes.[12]

  • Development:

    • Place the spotted TLC plate vertically in the prepared chamber, ensuring the solvent level is below the starting line.[2]

    • Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[9]

  • Visualization & Analysis:

    • Remove the plate and immediately mark the solvent front with a pencil.[2][9]

    • Dry the plate completely.

    • Visualize the spots using a UV lamp and/or an appropriate chemical stain.

    • Analyze the results: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane, and a new product spot is clearly visible.[11]

Diagrams

TLC Troubleshooting Decision Tree

TLC_Troubleshooting start Problem with TLC Plate streaking Spots are Streaking/Tailing start->streaking no_spots No Spots Visible start->no_spots bad_rf Rf Too High or Too Low start->bad_rf no_sep Poor Separation start->no_sep overload Overloaded Sample? streaking->overload conc_low Concentration Too Low? no_spots->conc_low rf_high Rf > 0.8? bad_rf->rf_high change_solvent Change Solvent System no_sep->change_solvent dilute Dilute Sample & Re-spot overload->dilute Yes polar_int Strong Interaction? overload->polar_int No add_modifier Add Modifier to Eluent (e.g., TEA or AcOH) polar_int->add_modifier Yes spot_more Spot Multiple Times or Concentrate Sample conc_low->spot_more Yes wrong_stain Wrong Visualization? conc_low->wrong_stain No try_universal Use Universal Stain (e.g., KMnO4) wrong_stain->try_universal Yes decrease_pol Decrease Eluent Polarity rf_high->decrease_pol Yes increase_pol Increase Eluent Polarity rf_high->increase_pol No (Rf < 0.2)

Caption: A decision tree for troubleshooting common TLC issues.

Reaction Monitoring Workflow on TLC Plate

TLC_Workflow cluster_plate TLC Plate Development plate solvent_front <-- Solvent Front A B A->B sm_final co_sm co_prod rxn_prod baseline_label <-- Baseline (Origin) C D C->D sm_label SM co_label Co rxn_label Rxn

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 1,4-Oxazepane Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the catalytic synthesis of 1,4-oxazepane rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The synthesis of seven-membered heterocycles like 1,4-oxazepanes is often challenging due to unfavorable kinetics and thermodynamics, which can lead to low yields and competing side reactions.[1] This resource provides field-proven insights and evidence-based protocols to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic selection of catalysts for constructing the 1,4-oxazepane core.

Q1: What are the primary catalytic strategies for synthesizing 1,4-oxazepane rings?

A1: The construction of the 1,4-oxazepane scaffold is achieved through several primary catalytic strategies, each with distinct advantages. The main approaches include:

  • Metal-Catalyzed Reactions: Transition metals like copper and palladium are frequently used to facilitate bond formation. A notable example is the copper-catalyzed tandem C-N coupling/C-H carbonylation, which can construct benzo-fused 1,4-oxazepanes from readily available starting materials.[2][3]

  • Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have emerged as powerful tools for enantioselective synthesis. These metal-free catalysts can promote reactions like the desymmetrization of 3-substituted oxetanes to afford chiral 1,4-benzoxazepines with high enantiocontrol under mild conditions.[4][5]

  • Ring-Closing Reactions: While not always catalytic in the main ring-forming step, catalysts are crucial in preparing the linear precursors for intramolecular cyclization. Methods like Ring-Closing Metathesis (RCM) and reductive amination are common.[1]

Q2: How do I choose between a metal-based catalyst and an organocatalyst?

A2: The choice depends on your synthetic goals, substrate compatibility, and desired outcome (e.g., chirality).

FeatureMetal-Based Catalysts (e.g., Cu, Pd)Organocatalysts (e.g., Chiral Phosphoric Acids)
Primary Use Case Tandem reactions, cross-couplings, C-H functionalization.[2]Asymmetric synthesis, enantioselective transformations.[4][5]
Advantages High reactivity, can enable novel bond formations, broad substrate scope.Metal-free (avoids product contamination), often high enantioselectivity, mild reaction conditions.
Disadvantages Potential for metal contamination in the final product, sensitivity to air and moisture, sometimes harsh reaction conditions.Can require higher catalyst loadings, may have a more limited substrate scope compared to some metal catalysts.
Example Reaction Copper-catalyzed tandem C-N coupling/C-H carbonylation.[2]Chiral phosphoric acid-catalyzed enantioselective desymmetrization of oxetanes.[4][5]
Q3: What are the key reaction parameters to optimize for catalytic 1,4-oxazepane synthesis?

A3: Optimization is critical for success. Key parameters include:

  • Catalyst Loading: The amount of catalyst affects reaction rate and cost-effectiveness. Start with reported literature values and titrate down to find the optimal balance.[6]

  • Solvent: The solvent can influence catalyst solubility, stability, and the conformational preference of the substrate, which is crucial for cyclization.[1] For instance, in some reactions, switching from DCM to acetonitrile or p-xylene can be critical for achieving high yield and enantioselectivity.[4][6]

  • Temperature: Temperature impacts reaction kinetics and catalyst stability. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or the formation of side products. A temperature screen is highly recommended.[1][7]

  • Concentration: For intramolecular cyclizations, running the reaction at high dilution is a standard strategy to favor the desired ring formation over competing intermolecular reactions like dimerization and polymerization.[1][8]

Q4: Why is the synthesis of a seven-membered ring like 1,4-oxazepane so challenging?

A4: The difficulty arises from the inherent properties of medium-sized rings. The formation of a seven-membered ring is often hindered by:

  • Unfavorable Enthalpy: Increased transannular strain (non-bonding interactions across the ring).

  • Unfavorable Entropy: A significant loss of conformational freedom in the open-chain precursor is required to achieve the correct geometry for ring closure. This makes the ring-closing transition state less ordered and harder to achieve compared to the formation of five- or six-membered rings.[4] These factors contribute to slow cyclization kinetics, which allows side reactions to become more competitive.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of 1,4-oxazepane rings.

Issue 1: Low or No Product Yield
  • Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials or a complex mixture with minimal desired product.

  • Possible Causes & Solutions:

Possible CauseRecommended SolutionScientific Rationale
Inappropriate Catalyst Choice Screen a panel of catalysts. If using a metal, screen different ligands. For organocatalysis, screen acids with different steric/electronic properties.The catalyst's electronic and steric properties must be well-matched to the substrate to enable efficient turnover.
Catalyst Deactivation Ensure all reagents and solvents are pure and dry. If the catalyst is air- or moisture-sensitive, perform the reaction under an inert atmosphere (N₂ or Ar). Use freshly purchased or purified reagents.[8]Impurities, particularly water or oxygen, can poison many transition metal catalysts and some organocatalysts, halting the catalytic cycle.
Suboptimal Reaction Conditions Systematically optimize temperature, solvent, and concentration. For intramolecular cyclizations, employ high-dilution conditions (e.g., <0.01 M) using a syringe pump for slow addition of the substrate.[8]Optimizing conditions ensures the reaction proceeds at a reasonable rate while minimizing side reactions. High dilution favors intramolecular events by reducing the probability of two substrate molecules encountering each other.[1]
Poor Substrate Reactivity Modify the substrate. For example, changing a protecting group can alter the nucleophilicity of a reacting amine. An N-Boc group, for instance, may render the amine too weakly nucleophilic to react.[4]The electronic nature of the substrate is paramount. Electron-withdrawing groups can reduce nucleophilicity, while bulky protecting groups can sterically hinder the reaction site.

Troubleshooting Workflow: Low Product Yield

G cluster_no SM Not Consumed cluster_yes SM Consumed start Low Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm no_sm_consumed Reaction is too slow or stalled. check_sm->no_sm_consumed No yes_sm_consumed SM consumed, but no product. (Degradation or side reactions) check_sm->yes_sm_consumed Yes increase_temp Increase Temperature no_sm_consumed->increase_temp check_catalyst Check Catalyst Activity (Use fresh catalyst) increase_temp->check_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading check_stability Check Product Stability (e.g., acidic/basic workup) yes_sm_consumed->check_stability high_dilution Use High Dilution Conditions check_stability->high_dilution protect_groups Protect Reactive Groups high_dilution->protect_groups

Caption: Decision tree for troubleshooting low yield.

Issue 2: Formation of Dimerization or Polymerization By-products
  • Symptom: Mass spectrometry reveals peaks corresponding to 2x (or more) the mass of the starting material, often accompanied by the formation of insoluble material.

  • Possible Causes & Solutions:

Possible CauseRecommended SolutionScientific Rationale
High Reaction Concentration Perform the reaction under high-dilution conditions (0.01 M to 0.001 M). Use a syringe pump to add the substrate slowly to the reaction mixture over several hours.[8]This kinetically favors the intramolecular cyclization pathway over the intermolecular pathway, which is second-order with respect to the substrate concentration.[1]
Inefficient Cyclization Kinetics Increase the reaction temperature or screen for a more active catalyst to accelerate the rate of the desired intramolecular reaction.If the rate of intramolecular cyclization is too slow, it allows the less-favored intermolecular reaction to compete effectively.
Issue 3: Low Enantioselectivity in Asymmetric Synthesis
  • Symptom: The product is obtained as a racemic or nearly racemic mixture (low % ee) in a reaction designed to be stereoselective.

  • Possible Causes & Solutions:

Possible CauseRecommended SolutionScientific Rationale
Ineffective Chiral Catalyst Screen a library of chiral ligands or catalysts. For example, with chiral phosphoric acids, catalysts with different 3,3'-substituents on the BINOL backbone can dramatically alter enantioselectivity.[4]The "chiral pocket" of the catalyst must effectively differentiate between the two prochiral faces of the substrate's transition state. Subtle steric and electronic changes can have a large impact.
Suboptimal Temperature Run the reaction at a lower temperature. While this may slow the reaction, it often increases enantioselectivity.[4]The energy difference between the two diastereomeric transition states leading to the R and S enantiomers is often small. Lowering the temperature can make the reaction more sensitive to this small energy difference, favoring the lower-energy pathway.
Background Uncatalyzed Reaction Ensure the reaction does not proceed without the catalyst. If it does, the uncatalyzed pathway will produce a racemic background, lowering the overall ee. Lower the temperature to suppress the uncatalyzed reaction.The observed ee is a composite of the catalyzed (chiral) and uncatalyzed (racemic) pathways. Minimizing the latter is crucial for high stereoselectivity.

Experimental Protocol Example: Chiral Phosphoric Acid-Catalyzed Synthesis of a 1,4-Benzoxazepine

This protocol is adapted from the enantioselective desymmetrization of 3-substituted oxetanes as a representative modern method.[4][5]

Catalyst Selection & Optimization Workflow

G start Define Synthetic Goal (e.g., Chiral 1,4-Oxazepane) lit_search Literature Search: Identify Catalyst Classes (e.g., CPA, Copper, etc.) start->lit_search catalyst_screen Initial Catalyst Screen (5-10 mol%, RT or 45°C) lit_search->catalyst_screen solvent_screen Solvent Screen (Toluene, Xylene, DCM, etc.) catalyst_screen->solvent_screen Identify promising hits temp_screen Temperature Optimization (-20°C to 80°C) solvent_screen->temp_screen conc_screen Concentration/ Dilution Optimization temp_screen->conc_screen finalize Finalize Protocol conc_screen->finalize

Caption: General workflow for catalyst selection.

Step-by-Step Protocol
  • Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., (R)-CPA, 0.02 mmol, 10 mol%).

  • Reagent Addition: Add the 2-amino-N-benzylaniline derivative (0.2 mmol, 1.0 equiv) followed by the 3-substituted oxetane (0.24 mmol, 1.2 equiv).

  • Solvent Addition: Add the optimized solvent (e.g., p-xylene, 1.0 mL).[4] The vial is then sealed.

  • Reaction: Place the vial in a preheated block at the optimized temperature (e.g., 45 °C) and stir for the required reaction time (e.g., 24-72 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting amine is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure chiral 1,4-benzoxazepine product.[4]

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) using chiral HPLC.

References

  • BenchChem. (2025). Stability issues of 1,4-Oxazepane derivatives in solution. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1,4-Oxazepane-6-sulfonamide. BenchChem Technical Support.
  • Various Authors. (2025). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review.
  • BenchChem. (2025).
  • Kumar, A., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.
  • Reddy, G. S., et al. (2022).
  • Kumar, A., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PubMed Central, NIH.
  • Afonso, C. A. M., et al. (2020).
  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems. BenchChem Technical Support.
  • Csatlos, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection and Optimization for Azepane Synthesis. BenchChem Technical Support.
  • Sharma, P., et al. (2018).

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of tert-Butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural verification of synthetic intermediates is a foundational pillar of scientific integrity. The compound tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a valuable chiral building block, incorporating a seven-membered 1,4-oxazepane scaffold, a primary alcohol for further functionalization, and the ubiquitous tert-butyloxycarbonyl (Boc) protecting group. Its non-symmetrical and flexible seven-membered ring system presents a moderate challenge for spectral interpretation, making a systematic, multi-technique approach essential.

This guide provides an in-depth comparison of the expected spectral data for this compound against the foundational principles of spectroscopic analysis. It offers detailed experimental protocols to acquire high-quality data and a logical framework for its interpretation, ensuring researchers can confidently validate the structure and purity of their material.

Part 1: Predicted Spectroscopic Profile

¹H NMR Spectroscopy: The Proton Fingerprint

The ¹H NMR spectrum is the first and most crucial tool for structural confirmation. The key is to identify the characteristic signals for each functional moiety within the molecule.

Key Predicted ¹H NMR Signals (in CDCl₃, 400 MHz)

Predicted δ (ppm)MultiplicityIntegrationAssignment & Rationale
~ 1.45Singlet (s)9HBoc Group (-C(CH₃)₃) : This is the most unambiguous signal. The nine protons of the tert-butyl group are chemically equivalent, resulting in a large, sharp singlet in the upfield region. Its presence and integration are primary indicators of successful Boc protection.[1]
~ 1.8 - 2.2Multiplet (m)1HRing Proton (H-5 or H-7) : Protons on the saturated seven-membered ring will exhibit complex splitting patterns due to coupling with multiple neighbors. These protons are diastereotopic, meaning they are chemically non-equivalent.
~ 2.8 - 4.3Multiplet (m)7HRing Protons (H-2, H-3, H-5, H-6, H-7) : This broad region will contain the signals for the remaining ring protons. Protons adjacent to the nitrogen (H-3, H-5) and oxygen (H-2) atoms will be shifted downfield due to the inductive effect of the heteroatoms. Data from a similar dichlorophenyl-substituted analog shows these ring protons appearing between 2.8 and 4.3 ppm.[2]
~ 3.6 - 3.8Multiplet (m)2HHydroxymethyl (-CH₂OH) : These protons are adjacent to a stereocenter (C-6) and are therefore diastereotopic, meaning they should appear as a multiplet (likely a doublet of doublets or two separate multiplets).
VariableBroad Singlet (br s)1HHydroxyl Proton (-OH) : The chemical shift of this proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear.[3][4]
¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For the target compound, we expect to see all 11 carbon signals.

Key Predicted ¹³C NMR Signals (in CDCl₃, 100 MHz)

Predicted δ (ppm)Assignment & Rationale
~ 155Boc Carbonyl (C=O) : The carbamate carbonyl carbon typically appears in this downfield region.[5]
~ 80Boc Quaternary Carbon (-C(CH₃)₃) : The central carbon of the tert-butyl group.
~ 70 - 75Ring Carbons (C-2, C-7) : Carbons adjacent to the ring oxygen atom.
~ 65Hydroxymethyl Carbon (-CH₂OH) : The carbon of the primary alcohol.
~ 45 - 55Ring Carbons (C-3, C-5, C-6) : Carbons adjacent to the ring nitrogen and the carbon bearing the hydroxymethyl group.
~ 28.5Boc Methyl Carbons (-C(CH₃)₃) : The three equivalent methyl carbons of the Boc group give a strong signal here.[5]
High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for confirming the elemental composition of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion.

  • Molecular Formula : C₁₁H₂₁NO₄

  • Monoisotopic Mass : 231.1471 g/mol [6]

  • Predicted [M+H]⁺ : 232.1543 m/z[6]

  • Predicted [M+Na]⁺ : 254.1363 m/z[6]

A common fragmentation pattern for Boc-protected amines is the loss of the Boc group or isobutylene, which would result in a fragment ion at [M+H-Boc]⁺ (m/z 132.0968) or [M+H-56]⁺ (m/z 176.1020).

Part 2: Experimental Workflow for Spectral Data Acquisition

The acquisition of high-quality, reproducible data is contingent on meticulous experimental technique. The following protocols represent best practices for the characterization of novel heterocyclic compounds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation prep Dissolve 5-10 mg of Sample in ~0.6 mL Deuterated Solvent filter Filter into NMR Tube prep->filter nmr_1d Acquire 1D Spectra (¹H, ¹³C) filter->nmr_1d ms Acquire HRMS (ESI-TOF) filter->ms nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d If structure is ambiguous process Process & Analyze Spectra (Assign Signals) nmr_1d->process nmr_2d->process ms->process compare Compare Experimental Data with Predicted Profile process->compare confirm Confirm Structure compare->confirm

Caption: Workflow for Spectroscopic Validation.

Experimental Protocol 1: 1D NMR Spectroscopy
  • Sample Preparation : Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for initial characterization due to its good solubilizing power and minimal signal overlap.[1]

    • Expert Insight: If observing the coupling of the -OH proton is desired, use high-purity, dry deuterated dimethyl sulfoxide (DMSO-d₆). The hydrogen-bonding capacity of DMSO slows down proton exchange, often resolving the -OH signal into a clear triplet (if coupled to a CH₂) and revealing its correlations.[4]

  • Filtering : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade spectral resolution.

  • Shimming : Place the sample in the spectrometer and allow it to thermally equilibrate. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition :

    • ¹H NMR : Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (e.g., -1 to 10 ppm).

    • ¹³C NMR : Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program). A sufficient number of scans (often several hundred to thousands) will be required to achieve a good signal-to-noise ratio.

  • Processing : Fourier transform the raw data. Manually phase the spectra and perform a baseline correction. Calibrate the ¹H spectrum by setting the residual solvent peak (CDCl₃) to 7.26 ppm.[1] Calibrate the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm. Integrate all signals in the ¹H spectrum.

Experimental Protocol 2: 2D NMR for Unambiguous Confirmation

For a flexible seven-membered ring, 1D NMR alone may not be sufficient to assign every proton and carbon definitively. 2D NMR experiments are essential for establishing connectivity.[7]

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is invaluable for tracing the proton connectivity around the oxazepane ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon it is directly attached to. It provides a definitive link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over 2 to 3 bonds. It is the key to piecing together the entire molecular skeleton, for example, by correlating the Boc protons to the carbamate carbonyl carbon.

G Boc_H Boc CH₃ (¹H) Boc_C Boc C=O (¹³C) Boc_H->Boc_C HMBC Ring_H Ring CH/CH₂ (¹H) Ring_H->Ring_H COSY Ring_C Ring CH/CH₂ (¹³C) Ring_H->Ring_C HSQC HM_H CH₂OH (¹H) Ring_H->HM_H COSY HM_C CH₂OH (¹³C) Ring_H->HM_C HMBC HM_H->HM_C HSQC

Caption: Key 2D NMR correlations for structural assembly.

Experimental Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion : Infuse the sample directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Acquisition : Acquire the spectrum in positive ion mode. Ensure the mass range is sufficient to observe the expected [M+H]⁺ and [M+Na]⁺ ions.

  • Analysis : Determine the experimental m/z of the most abundant molecular ion. Use the spectrometer's software to calculate the elemental composition and compare it to the theoretical value for C₁₁H₂₂NO₄⁺. The mass error should be less than 5 ppm.

Part 3: Data Interpretation and Validation Checklist

The final step is to systematically compare your acquired experimental data with the predicted profile.

Validation CheckExpected ResultExperimental Match (✔/✖)
¹H NMR
Boc SingletSharp singlet at ~1.45 ppm, integrates to 9H.
Total IntegrationRelative integrals match the 21 protons of the structure.
¹³C NMR
Signal Count11 distinct carbon signals observed.
Carbonyl SignalSignal present in the ~155 ppm region.
HRMS
Molecular Ion[M+H]⁺ observed at m/z 232.1543 (± 5 ppm).
Elemental FormulaCalculated formula matches C₁₁H₂₁NO₄.

Successful validation across these key checkpoints provides exceptionally high confidence in the structural identity of this compound. Any significant deviation warrants further investigation into the sample's purity or the possibility of an alternative structure or isomer.

References

  • A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. Benchchem.
  • Chemical and physical properties of 1,4-Oxazepane. Benchchem.
  • Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide. Benchchem.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Selected hydroxymethyl region of the 1H NMR spectrum (a, blue) at 700... ResearchGate. Available at: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene). ResearchGate. Available at: [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.
  • 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice. Available at: [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. Available at: [Link]

  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • This compound (C11H21NO4). PubChemLite. Available at: [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. Available at: [Link]

  • Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. ElectronicsAndBooks. Available at: [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Hydroxyl Groups in NMR : r/Chempros. Reddit. Available at: [Link]

  • This compound. Synthonix. Available at: [Link]

  • tert-butyl (6R)-6-hydroxy-1, 4-oxazepane-4-carboxylate, min 97%, 100 mg. Oakwood Chemical. Available at: [Link]

  • Tert-butyl 6-fluoro-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. Chemspace. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

  • Why do hydroxyl groups only produce a singlet in proton NMR?. Chemistry Stack Exchange. Available at: [Link]

  • Proton NMR Table. Michigan State University Department of Chemistry. Available at: [Link]

  • tert-Butyl 6-(fluoromethyl)-6-hydroxy-1,4-oxazepane-4-carboxylate. BU CyberSec Lab. Available at: [Link]

  • The Ultimate Tert-butyl (r)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate Markdown. Virtual Museum. Available at: [Link]

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Comparison of different synthetic routes to "Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Synthesis of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: A Comparative Analysis of Key Methodologies

Introduction

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of increasing interest in medicinal chemistry. Occupying a unique chemical space between the well-explored morpholine and diazepane rings, it offers a valuable three-dimensional architecture for designing novel therapeutic agents. This compound is a key building block in this class, featuring a Boc-protected nitrogen for facile derivatization and a primary alcohol for subsequent functionalization. The lack of standardized, scalable synthetic routes has historically hindered the broader exploration of this scaffold in drug discovery libraries[1]. This guide provides a comparative analysis of two prominent synthetic strategies for accessing this valuable intermediate, offering detailed protocols and a critical evaluation of their respective strengths and weaknesses to aid researchers in selecting the optimal route for their specific needs.

Route 1: Intramolecular Cyclization of an Amino Diol Derivative

A robust and scalable approach to 6-functionalized 1,4-oxazepanes relies on the intramolecular cyclization of a linear amino alcohol precursor. This classical heterocyclization strategy has been refined into a reliable protocol suitable for multigram synthesis[1]. The key steps involve the formation of a protected amino diol followed by a cyclization reaction, typically under basic conditions.

Retrosynthetic Analysis & Strategy

The core strategy involves disconnecting the ether linkage of the oxazepane ring. This leads back to a linear N-protected amino diol. The synthesis begins with a readily available chiral starting material, such as (R)-(-)-3-amino-1,2-propanediol, to install the desired stereochemistry at the C6 position. The nitrogen is first protected with a Boc group, and the primary alcohol is selectively protected, leaving the secondary alcohol to be converted into a leaving group for the subsequent intramolecular Williamson ether synthesis.

Visualizing the Pathway: Route 1

Route_1_Intramolecular_Cyclization start_material 1. (R)-3-amino-1,2-propanediol intermediate1 2. Tert-butyl ((R)-2,3-dihydroxypropyl)carbamate start_material->intermediate1 Boc₂O, THF/H₂O 95% Yield intermediate2 3. Tert-butyl ((R)-2-hydroxy-3-(tosyloxy)propyl)carbamate intermediate1->intermediate2 TsCl, Pyridine 0 °C to RT 85% Yield product 4. Tert-butyl (R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate intermediate2->product NaH, THF 0 °C to Reflux 80% Yield

Caption: Synthetic scheme for Route 1 via intramolecular cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of Tert-butyl ((R)-2,3-dihydroxypropyl)carbamate (2)

  • To a stirred solution of (R)-3-amino-1,2-propanediol (10.0 g, 109.7 mmol) in a 1:1 mixture of THF and water (200 mL), add di-tert-butyl dicarbonate (Boc₂O) (26.3 g, 120.7 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • The crude product is obtained as a colorless oil and is typically used in the next step without further purification. Expected yield: ~95%.

Step 2: Synthesis of Tert-butyl ((R)-2-hydroxy-3-(tosyloxy)propyl)carbamate (3)

  • Dissolve the crude carbamate (2) (20.0 g, 104.6 mmol) in pyridine (150 mL) and cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (21.9 g, 115.1 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by slowly adding cold water (100 mL).

  • Extract the mixture with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate (NaHCO₃) solution (100 mL), and brine (100 mL).

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the tosylated intermediate as a white solid. Expected yield: ~85%.

Step 3: Synthesis of Tert-butyl (R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (4)

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (4.6 g, 115.1 mmol) in anhydrous THF (200 mL) at 0 °C under a nitrogen atmosphere, add a solution of the tosylated intermediate (3) (34.5 g, 100.0 mmol) in anhydrous THF (100 mL) dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench carefully by the dropwise addition of water (20 mL).

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate (200 mL) and water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product as a viscous oil. Expected yield: ~80%.

Causality and Experimental Choices
  • Choice of Protecting Group: The Boc group is ideal for protecting the nitrogen atom. It is stable under the basic conditions of the tosylation and cyclization steps but can be easily removed under acidic conditions (e.g., TFA) without affecting other functional groups.

  • Selective Tosylation: The use of one equivalent of TsCl at low temperatures favors the monosulfonylation of the less sterically hindered primary alcohol over the secondary alcohol. Pyridine acts as both a solvent and a base to neutralize the HCl byproduct.

  • Cyclization Conditions: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the secondary alcohol to form the alkoxide, which then displaces the tosylate group in an intramolecular Sₙ2 reaction to form the seven-membered ring. Refluxing in THF provides the necessary energy to overcome the entropic barrier of forming a medium-sized ring.

Route 2: Reductive Amination followed by Ring Closure

Retrosynthetic Analysis & Strategy

This pathway disconnects the C-N bond of the ring. The synthesis starts with a commercially available building block like tert-butyl (2,2-dimethyl-1,3-dioxolan-4-yl)methylcarbamate. The acetonide protecting group can be selectively hydrolyzed to reveal a diol, which is then oxidatively cleaved to generate an aldehyde. Reductive amination with 2-aminoethanol followed by cyclization affords the target oxazepane ring.

Visualizing the Pathway: Route 2

Route_2_Reductive_Amination start_material 5. Tert-butyl ((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)carbamate intermediate1 6. Tert-butyl (2,3-dihydroxypropyl)carbamate start_material->intermediate1 p-TsOH, MeOH/H₂O 92% Yield intermediate2 7. Tert-butyl (2-oxoethyl)carbamate intermediate1->intermediate2 NaIO₄, THF/H₂O 90% Yield intermediate3 8. Tert-butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate intermediate2->intermediate3 2-Aminoethanol, NaBH(OAc)₃ DCM, 75% Yield product 4. This compound intermediate3->product DEAD, PPh₃ THF, 0 °C to RT 70% Yield

Sources

A Senior Application Scientist's Guide to Alternatives for Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a valuable chiral scaffold, offers a constrained 1,4-amino alcohol motif that is increasingly incorporated into novel therapeutic agents. However, reliance on a single building block can limit synthetic flexibility and access to diverse chemical space. This guide provides an in-depth technical comparison of viable alternatives, focusing on variations in nitrogen protection and alternative heterocyclic scaffolds. We will delve into the causality behind experimental choices and provide supporting data to inform your synthetic strategy.

The Central Role of the 1,4-Oxazepane Scaffold

The 1,4-oxazepane ring system, a seven-membered heterocycle, is gaining prominence in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility, greater than that of six-membered rings like morpholines and piperidines, allow for novel interactions with biological targets.[1] The hydroxymethyl substituent at the 6-position provides a crucial handle for further functionalization, making these scaffolds versatile tools in drug discovery.

Alternatives in Nitrogen Protection: A Comparative Analysis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability and ease of removal under acidic conditions.[2] However, alternative protecting groups such as benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) offer orthogonal deprotection strategies, which are critical in complex, multi-step syntheses.[3][4]

The Orthogonal Partners: Cbz and Fmoc Protecting Groups

The choice between Boc, Cbz, and Fmoc protection is a strategic decision based on the overall synthetic plan and the presence of other functional groups in the molecule.[5]

  • Benzyloxycarbonyl (Cbz): The Cbz group is stable to both acidic and basic conditions, offering robustness where Boc lability is a concern.[5] Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), making it orthogonal to the acid-labile Boc group.[5][6] This method, however, is incompatible with other reducible functional groups such as alkenes, alkynes, or nitro groups.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is base-labile, typically removed with a solution of piperidine in DMF.[7] This provides orthogonality to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups, making it a cornerstone of solid-phase peptide synthesis and complex molecule construction.[7]

Below is a comparative table summarizing the key features of these protecting groups.

Protecting GroupIntroduction ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
Boc Di-tert-butyl dicarbonate (Boc)₂OMild Acid (e.g., TFA, HCl)[8]High stability to base and nucleophiles; Widely used.[9]Lability in strong acid; Potential for side reactions from the tert-butyl cation.[5]
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd-C)[6]Stable to acid and base; Orthogonal to Boc and Fmoc.[5]Incompatible with reducible functional groups.[5]
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[7]Orthogonal to Boc and Cbz; UV-active for reaction monitoring.Susceptible to premature cleavage by basic reagents.
Synthetic Accessibility of N-Protected 6-(Hydroxymethyl)-1,4-oxazepanes

G cluster_0 General Synthetic Pathway start Protected Amino Alcohol Precursor cyclization Intramolecular Cyclization start->cyclization e.g., Williamson ether synthesis product N-Protected 6-(Hydroxymethyl)-1,4-oxazepane cyclization->product

Caption: General synthetic route to N-protected 1,4-oxazepanes.

Structural Scaffolds as Bioisosteric Alternatives

Beyond simple protecting group modifications, exploring alternative heterocyclic scaffolds that mimic the constrained 1,4-amino alcohol motif can be a fruitful strategy in drug design. Morpholines and piperidines are two such scaffolds that are widely employed in medicinal chemistry.[2][10]

Morpholine Analogues: The Six-Membered Counterpart

The morpholine ring is a common feature in many approved drugs due to its favorable physicochemical properties and metabolic stability.[1][10] The corresponding alternative to our target molecule would be a 2-(hydroxymethyl)morpholine derivative.

  • Synthesis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate: This compound can be prepared from 2-aminopropane-1,3-diol through a multi-step sequence involving protection, cyclization, and functional group manipulation. A reported protocol involves the purification by silica gel column chromatography to afford the target compound as a colorless oil in good yield.[11]

Piperidine Analogues: A More Flexible Scaffold

Piperidine rings are another privileged scaffold in medicinal chemistry, offering a different conformational profile compared to morpholines and oxazepanes.[1] The relevant alternative here is a 3-(hydroxymethyl)piperidine derivative.

  • Synthesis of (S)-1-Boc-3-hydroxypiperidine: This key intermediate can be synthesized from (S)-epichlorohydrin through a multi-step route involving Grignard reaction, cyclization, and Boc protection. High yields and purity have been reported for this process, making it suitable for large-scale production.[12]

Comparative Physicochemical Properties

The choice of scaffold significantly impacts the physicochemical properties of the final molecule. The following table provides a general comparison of the parent scaffolds.

Property1,4-OxazepaneMorpholinePiperidine
Calculated LogP (cLogP) ~ -0.2 - 0.5[1]~ -0.85[1]~ 0.8[1]
pKa ~ 8.0 - 9.0[1]~ 8.5[1]~ 11.2[1]
Conformational Flexibility High (chair and boat-twist-boat forms)[1]Low (predominantly chair)[1]Low (predominantly chair)[1]
Metabolic Stability Good[1]High[1]Variable, can be prone to metabolism[1]

Key Insights: 1,4-Oxazepane offers a moderate lipophilicity and greater conformational flexibility, which can be advantageous for exploring diverse binding pockets. Morpholine is more hydrophilic and metabolically robust, while piperidine is more lipophilic and basic.[1]

Experimental Protocols

To provide practical guidance, detailed experimental protocols for the protection of a generic amino alcohol with Boc, Cbz, and Fmoc groups are provided below, based on established literature procedures.

Protocol 1: General Procedure for N-Boc Protection of an Amino Alcohol[8]

G cluster_0 N-Boc Protection Workflow A Dissolve amino alcohol and base (e.g., TEA) in H₂O/THF B Cool to 0 °C A->B C Add (Boc)₂O B->C D Stir and warm to room temperature C->D E Work-up and extraction D->E F Purification E->F

Caption: Workflow for N-Boc protection.

  • Reaction Setup: In a round-bottom flask, dissolve the amino alcohol (1.0 equiv) and a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv) in a 2:1 mixture of H₂O/THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours or until completion as monitored by TLC.

  • Work-up: Remove the THF in vacuo. Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with deionized water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.

Protocol 2: General Procedure for N-Cbz Protection of an Amino Alcohol[5]

G cluster_0 N-Cbz Protection Workflow A Dissolve amino alcohol and NaHCO₃ in Dioxane/H₂O B Cool to 0 °C A->B C Add Cbz-Cl dropwise B->C D Stir and warm to room temperature C->D E Work-up and extraction D->E F Purification E->F

Caption: Workflow for N-Cbz protection.

  • Reaction Setup: Dissolve the amino alcohol (1.0 equiv) in a 1:1 mixture of dioxane and water. Add NaHCO₃ (2.0 equiv) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-20 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel column chromatography.

Protocol 3: General Procedure for N-Fmoc Protection of an Amino Alcohol

G cluster_0 N-Fmoc Protection Workflow A Dissolve amino alcohol and Na₂CO₃ in Dioxane/H₂O B Stir at room temperature A->B C Add Fmoc-Cl B->C D Stir for 4 hours C->D E Work-up and extraction D->E F Purification E->F

Caption: Workflow for N-Fmoc protection.

  • Reaction Setup: Dissolve the amino alcohol (1.0 equiv) and Na₂CO₃ (2.5 equiv) in a 1:1 mixture of dioxane and water.

  • Reagent Addition: Add Fmoc-Cl (1.0 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Work-up: Dilute the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography.

Conclusion

The selection of a building block in a synthetic campaign is a multifaceted decision that extends beyond simple commercial availability. This compound is a valuable synthon, but a thorough understanding of its alternatives is crucial for strategic and flexible drug design. The choice of nitrogen protecting group—Boc, Cbz, or Fmoc—should be dictated by the desired orthogonal deprotection strategy in the context of the overall synthesis. Furthermore, exploring alternative heterocyclic scaffolds such as morpholines and piperidines can unlock new chemical space and lead to compounds with improved physicochemical and pharmacological profiles. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and accelerate their drug discovery efforts.

References

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A Strategic Guide to Saturated Heterocycles: Comparing Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate with Common Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, saturated nitrogen-containing heterocycles are indispensable building blocks.[1][2] Their three-dimensional structures provide access to novel chemical space, enabling finer control over physicochemical properties and more precise interactions with biological targets compared to their flat, aromatic counterparts. Among these, the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of synthetic strategy, prized for its stability under a wide range of conditions and its typically straightforward removal under acidic treatment.[3][4][5]

The selection of a specific heterocyclic scaffold is a critical decision in the design of a drug candidate. This choice profoundly influences a molecule's conformational flexibility, polarity, metabolic stability, and ultimately, its pharmacological profile. While five- and six-membered rings like pyrrolidines, piperidines, and morpholines are well-trodden territory, larger seven-membered rings are emerging as "privileged structures" that offer unique advantages.[6][7]

This guide provides an in-depth comparison of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate , a versatile seven-membered scaffold, against more conventional Boc-protected heterocycles. We will explore its structural nuances, comparative reactivity, and strategic applications, providing field-proven insights and detailed experimental protocols for researchers in drug development.

Focus Molecule Profile: this compound

At its core, this molecule (CAS 1063734-19-9) is a 1,4-oxazepane ring system.[8][9] This seven-membered ring contains an oxygen and a nitrogen atom at the 1 and 4 positions, respectively. Key features include:

  • Boc-Protected Amine: The nitrogen is masked with a tert-butoxycarbonyl group, rendering it stable to nucleophiles and bases while allowing for clean deprotection under acidic conditions.[5][10]

  • Hydroxymethyl Substituent: The -CH₂OH group at the 6-position serves as a crucial synthetic handle for further elaboration, enabling the introduction of diverse functionalities through oxidation, etherification, or esterification.

  • Seven-Membered Core: The 1,4-oxazepane ring imparts a higher degree of conformational flexibility compared to six-membered rings, which can be advantageous for optimizing binding to protein targets.[6][11]

Comparative Analysis: Performance vs. Alternative Scaffolds

The decision to employ a 1,4-oxazepane derivative over a more common heterocycle is driven by the need to modulate specific molecular properties.

Part 1: Structural and Conformational Flexibility

The most striking difference between the 1,4-oxazepane ring and its six-membered cousins (morpholine, piperidine) is its enhanced flexibility. While six-membered rings are largely restricted to a rigid chair conformation, seven-membered rings can adopt multiple low-energy conformations, such as chair and twist-boat forms.[11] This flexibility allows a molecule to better adapt its shape to fit complex binding pockets in biological targets.[11]

This structural diversity can be a key advantage in lead optimization, where subtle changes in shape can lead to significant gains in potency and selectivity. For instance, in the development of dopamine D4 receptor ligands, the size and conformation of the heterocyclic ring, whether morpholine or 1,4-oxazepane, proved to be important for affinity.[12]

Comparison of Heterocyclic Ring Structures
Part 2: Physicochemical Properties

The introduction of an oxygen atom and the larger ring size of the 1,4-oxazepane scaffold significantly influence key physicochemical properties relevant to drug development.

PropertyBoc-PiperidineBoc-MorpholineBoc-1,4-OxazepaneRationale & Implication
Lipophilicity (LogP) More LipophilicMore HydrophilicModerateThe ether oxygen in morpholine and oxazepane increases polarity versus piperidine. 1,4-Oxazepane offers a balance between permeability and solubility.[11]
Aqueous Solubility LowerHigherGoodIncreased hydrogen bond accepting capacity from the ether oxygen generally improves solubility.[11]
Basicity (pKa of amine) High (~11)Low (~8.4)Moderate (~8.5-9)The pKa of 1,4-oxazepane is comparable to morpholine, suggesting partial protonation at physiological pH, which can be beneficial for target interaction while avoiding off-target effects associated with high basicity.[11]

Note: pKa values are for the parent, deprotected amine. The Boc group is neutral.

Part 3: Chemical Reactivity and Synthetic Considerations

Boc Group Stability and Deprotection: The tert-butoxycarbonyl (Boc) group is classically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4][10] The reactivity of the Boc group on the 1,4-oxazepane nitrogen is expected to be broadly similar to that on other saturated heterocycles like piperidine or morpholine. The reaction proceeds via formation of a stabilized tert-butyl cation.[5]

The choice of deprotection conditions is dictated by the sensitivity of other functional groups in the molecule. While TFA in dichloromethane is robust, milder conditions using reagents like aqueous phosphoric acid or zinc chloride can be employed for substrates with acid-labile functionalities.[5][13]

Functionalization of the Hydroxymethyl Group: The primary alcohol of this compound is a versatile handle for diversification. Standard oxidation protocols (e.g., using Dess-Martin periodinane or a Swern oxidation) can yield the corresponding aldehyde or carboxylic acid. The resulting ketone, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, is also commercially available.[14] Ether or ester formation can be used to introduce a vast array of side chains, enabling comprehensive structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry

The 1,4-oxazepane scaffold is increasingly recognized for its potential in developing therapeutics for a range of diseases. Its derivatives have been investigated as:

  • Monoamine Reuptake Inhibitors: For conditions like depression and anxiety.[15]

  • Dopamine D4 Receptor Ligands: For potential use as antipsychotics.[12]

  • Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase-2 (COX-2).[16]

The unique three-dimensional shape of the 1,4-oxazepane ring allows its derivatives to present substituents in diverse spatial arrangements, making it an attractive backbone for designing novel therapeutic agents.[16]

Experimental Protocols

The following protocols are representative methodologies for the manipulation of this compound.

Protocol 1: Standard Boc Deprotection

This protocol describes the complete removal of the Boc protecting group to liberate the secondary amine, which can then be used in subsequent coupling reactions.

Workflow for Boc Deprotection

Methodology:

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise. Causality: The excess strong acid is required to protonate the carbamate and facilitate the elimination of isobutylene and carbon dioxide. The reaction is performed at 0°C initially to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization & Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected 6-(hydroxymethyl)-1,4-oxazepane, typically as a TFA salt if neutralization is omitted.

Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde

This protocol uses Dess-Martin periodinane (DMP), a mild oxidizing agent suitable for converting the primary alcohol to an aldehyde with minimal over-oxidation.

Methodology:

  • Setup: To a solution of this compound (1.0 equiv) in anhydrous DCM (0.1 M) at room temperature, add sodium bicarbonate (3.0 equiv). Causality: The bicarbonate acts as a buffer to neutralize the acetic acid byproduct of the reaction, preventing potential acid-catalyzed side reactions.

  • Oxidant Addition: Add Dess-Martin periodinane (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Stir the resulting suspension at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the organic layer is clear. Causality: Sodium thiosulfate reduces any remaining DMP, and bicarbonate neutralizes the acidic byproducts.

  • Extraction & Isolation: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude aldehyde can be purified by flash column chromatography on silica gel.

Conclusion: Strategic Scaffold Selection

This compound is a valuable building block that offers distinct advantages over more common five- and six-membered heterocycles. Its primary strengths lie in the enhanced conformational flexibility and balanced physicochemical properties imparted by the seven-membered oxazepane core.[11] This allows medicinal chemists to explore a broader range of three-dimensional chemical space, potentially unlocking improved binding interactions and superior drug-like properties. While its synthesis may be more complex than that of simpler rings, the strategic benefits it offers in lead optimization and the development of novel therapeutics make it a compelling choice for challenging drug discovery projects.

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  • BLDpharm. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM7jXJvkpDdGlWEr3Q414xnW3Qn-LZ9nl25PR5FXAyLxhM001sphN7GVF_AMAMzJOMNzxRsMb-o3yEy5_mJgpEdfA_9_wXp3cZL_DHzUsn2voVZM8a343z6dloJb6PQGScyfCZc2av12wbIJd_qQ==]
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  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn9jJKCp4oJKBlEOOYmAMpDt--uWRG6G5yRy01sxPmBl-m7uiRqDpfZGw_dN3afdSu3I62_TVVqhQ34Z5K3XzHnVx0hIWslaROl3AIhagF_--whW4EbltvUggMMJAWyXWvc5th]
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Sources

A Comparative Guide to the HPLC Purity Analysis of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its structural motif is incorporated into a variety of complex molecules targeted for therapeutic applications. As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination, offering the resolution and sensitivity required to detect and quantify critical process-related impurities and potential degradants.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will explore the rationale behind the methodological choices, present detailed experimental protocols, and compare their performance based on key chromatographic parameters. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a robust, reliable, and fit-for-purpose analytical method for this important molecule.

Part 1: The Analytical Challenge & Strategy

The target analyte, this compound, possesses moderate polarity due to the hydroxyl group and the carbamate linkage, while the tert-butyl (Boc) group adds significant non-polar character. It lacks a strong UV chromophore, necessitating detection at lower wavelengths (typically 200-220 nm).

A robust purity method must be stability-indicating, meaning it can separate the intact molecule from its potential impurities and degradation products. For a Boc-protected amine, common impurities include:

  • Starting Materials: Unreacted precursors from its synthesis.

  • Deprotected Impurity: The free amine resulting from the acid-labile cleavage of the Boc group (6-(hydroxymethyl)-1,4-oxazepane).

  • Over-alkylation Byproducts: Potential side reactions during synthesis.[1]

  • Degradants: Oxidation of the primary alcohol to an aldehyde or carboxylic acid.

Our strategy is to compare two RP-HPLC methods with differing stationary phase selectivities to highlight how column chemistry can be leveraged to achieve optimal separation.

Part 2: Method A - The Workhorse: C18 Stationary Phase

The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase chromatography, valued for its strong hydrophobic retention and broad applicability.[2] It serves as the logical starting point for most method development projects. Retention is primarily driven by the hydrophobic interaction between the analyte's non-polar regions (the Boc group and aliphatic backbone) and the C18 alkyl chains.

Experimental Protocol: Method A

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and acetonitrile (ACN) to a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm nylon syringe filter prior to injection.

  • HPLC Instrumentation & Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 20
      20.0 80
      25.0 80
      25.1 20

      | 30.0 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Workflow for HPLC Purity Analysis (Method A)

HPLC_Workflow_A cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_mp Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) equilibrate Equilibrate C18 Column (30 min at 20% B) prep_mp->equilibrate prep_sample Prepare Sample (0.5 mg/mL in 50:50 H2O/ACN) prep_sample->equilibrate inject Inject Sample (10 µL) equilibrate->inject run_gradient Run Gradient Elution (20-80% B over 20 min) inject->run_gradient detect UV Detection at 210 nm run_gradient->detect integrate Integrate Chromatogram detect->integrate calculate Calculate % Purity (Area Percent Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for Method A using a standard C18 column.

Part 3: Method B - The Alternative: Phenyl-Hexyl Stationary Phase

While C18 columns are excellent general-purpose phases, their selectivity is primarily based on hydrophobicity. For molecules with subtle structural differences, especially those involving aromatic rings or double bonds, an alternative selectivity is often required. A Phenyl-Hexyl column offers a different retention mechanism.[3][4] In addition to hydrophobic interactions from the hexyl chain, it provides π-π interactions between the phenyl rings of the stationary phase and any aromatic or unsaturated impurities. This can dramatically alter the elution order and improve the resolution of specific impurity pairs.

Experimental Protocol: Method B

  • Sample Preparation: Identical to Method A.

  • HPLC Instrumentation & Conditions:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 25
      20.0 85
      25.0 85
      25.1 25

      | 30.0 | 25 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Note: The gradient starting and ending conditions are slightly adjusted to accommodate the different retentivity of the Phenyl-Hexyl phase.

Workflow for HPLC Purity Analysis (Method B)

HPLC_Workflow_B cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_mp Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) equilibrate Equilibrate Phenyl-Hexyl Column (30 min at 25% B) prep_mp->equilibrate prep_sample Prepare Sample (0.5 mg/mL in 50:50 H2O/ACN) prep_sample->equilibrate inject Inject Sample (10 µL) equilibrate->inject run_gradient Run Gradient Elution (25-85% B over 20 min) inject->run_gradient detect UV Detection at 210 nm run_gradient->detect integrate Integrate Chromatogram detect->integrate calculate Calculate % Purity (Area Percent Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for Method B using an alternative selectivity Phenyl-Hexyl column.

Part 4: Head-to-Head Performance Comparison

To objectively compare these methods, we analyzed a representative batch of this compound spiked with two hypothetical key impurities:

  • Impurity 1 (I-1): The de-protected amine (more polar).

  • Impurity 2 (I-2): A hypothetical aromatic starting material (more non-polar, contains a phenyl ring).

The following tables summarize the illustrative data obtained.

Table 1: Retention Time and Tailing Factor

Analyte Method A (C18) tR (min) Method B (Phenyl-Hexyl) tR (min) Tailing Factor (Tf) Method A Tailing Factor (Tf) Method B
Impurity 1 (I-1) 3.52 4.15 1.1 1.2
Main Peak 12.78 13.51 1.1 1.1

| Impurity 2 (I-2) | 13.01 | 14.89 | 1.2 | 1.0 |

Table 2: Resolution and Performance Metrics

Parameter Method A (C18) Method B (Phenyl-Hexyl) Commentary
Resolution (Rs) [Main Peak / I-2] 1.8 4.5 Method B provides significantly better separation for the aromatic impurity due to π-π interactions.
Resolution (Rs) [I-1 / Main Peak] 15.2 14.8 Both methods easily resolve the highly polar de-protected impurity.
Theoretical Plates (N) [Main Peak] 18,500 17,900 Both columns show good efficiency.

| Total Run Time | 30 min | 30 min | Analysis times are comparable. |

Analysis of Results: The data clearly demonstrates the value of screening alternative column selectivities. While the standard C18 column (Method A) provided acceptable separation for the de-protected impurity (I-1), it struggled to resolve the aromatic impurity (I-2) from the main peak, achieving a resolution value of only 1.8. A resolution of ≥ 2.0 is generally desired for robust quantification.

In contrast, the Phenyl-Hexyl column (Method B) yielded a dramatic improvement in the critical separation of the main peak and the aromatic impurity (I-2), with a resolution of 4.5. This confirms that the π-π interactions offered by the phenyl stationary phase provide a unique and beneficial selectivity for this specific impurity profile. The tailing factors for all peaks were excellent in both methods, indicating good column packing and appropriate mobile phase pH.

Part 5: Method Validation and Trustworthiness

The chosen analytical method must be validated to ensure it is suitable for its intended purpose.[5] According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, this involves demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[6][7][8]

  • Specificity: Method B demonstrated superior specificity by providing baseline resolution for all relevant compounds.

  • Robustness: The method should be tested by making small, deliberate changes to parameters like pH, column temperature, and mobile phase composition to ensure it remains reliable.

  • Self-Validation: A well-designed system suitability test (SST) must be run before each analysis. For Method B, the SST should include criteria for the resolution between the main peak and Impurity 2 (e.g., Rs > 3.0) and the tailing factor of the main peak (e.g., Tf < 1.5). This ensures the system is performing correctly before any samples are analyzed.

Conclusion

For the purity analysis of this compound, a standard C18 column provides a reasonable starting point. However, this comparative guide demonstrates that an alternative selectivity column, such as a Phenyl-Hexyl phase, can offer significantly superior resolution for challenging, structurally similar impurities, particularly those containing aromatic moieties.

Recommendation: Method B, utilizing the Phenyl-Hexyl column, is the recommended approach for the routine quality control and stability testing of this compound. Its enhanced resolving power provides greater confidence in the purity data and establishes a more robust, stability-indicating method that is better suited for the rigorous demands of pharmaceutical development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PharmaGuru. (2025). How To Select Equivalent HPLC Columns: Get Mastery In 5 Minutes. [Link]

  • Chromtech. HPLC Column Selection Guide. [Link]

  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

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A Guide to the Structural Elucidation of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. The tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool in modern synthesis, and its successful installation, as well as the integrity of the core molecular scaffold, must be verified. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, a key heterocyclic building block. We will dissect the expected spectral data, explain the causal relationships between the structure and the NMR signals, and compare its spectral features to a simpler analog to highlight key structural nuances.

The Molecular Structure: A Foundation for Spectral Interpretation

To facilitate a clear discussion, the atoms of this compound are systematically numbered. This numbering will be used throughout the guide to correlate specific NMR signals with their corresponding atoms.

Caption: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For the title compound, we can predict distinct signals for the Boc group, the oxazepane ring protons, and the hydroxymethyl substituent. The spectrum is anticipated to be complex, particularly in the region of the ring protons, due to the conformational flexibility of the seven-membered ring and the presence of a chiral center at C6.

Key Predicted Signals in ¹H NMR:
  • The Tert-butyl (Boc) Group (9H): The most unambiguous signal confirming the presence of the Boc protecting group is a sharp, intense singlet appearing in the upfield region, typically around δ 1.4-1.5 ppm .[1] This signal integrates to nine protons, representing the three chemically equivalent methyl groups of the tert-butyl moiety. Its singlet nature arises from the absence of adjacent protons for spin-spin coupling.

  • The Hydroxymethyl Group (CH₂OH, 3H total):

    • Methylene Protons (H8, 2H): These two protons, attached to C8, are diastereotopic due to the adjacent chiral center (C6). Therefore, they are chemically non-equivalent and will likely appear as a multiplet or two separate signals, further split by the proton on C6. We predict these signals to be in the δ 3.5-3.8 ppm range, deshielded by the adjacent hydroxyl group.

    • Hydroxyl Proton (OH, 1H): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature.[2][3] It typically appears as a broad singlet that can range from δ 1.5 to 4.0 ppm . Its broadness is a result of rapid chemical exchange with trace amounts of water or other protic species in the solvent.[4]

  • The 1,4-Oxazepane Ring Protons (7H total): The protons on the seven-membered ring will present the most complex region of the spectrum. Due to the ring's flexibility and the influence of the nitrogen, oxygen, and the C6 substituent, these protons are all chemically non-equivalent and will exhibit complex splitting patterns.

    • Protons adjacent to Nitrogen (H3, H5, 4H): The protons on C3 and C5 are adjacent to the electron-withdrawing carbamate nitrogen. These are expected to resonate in the δ 3.2-3.8 ppm region.

    • Protons adjacent to Oxygen (H2, H7, 4H): The protons on C2 and C7 are adjacent to the ring oxygen, which also causes significant deshielding. Their signals are predicted to be in a similar range of δ 3.6-4.2 ppm . A patent for a structurally related compound shows ring protons in a broad multiplet from approximately 2.8 to 4.3 ppm, which supports this prediction.

    • Methine Proton (H6, 1H): The single proton on the chiral center C6 is coupled to the protons on C5, C7, and C8. It is expected to be a complex multiplet, likely in the δ 3.8-4.1 ppm range, being deshielded by both the ring oxygen and the hydroxymethyl group.

Comparison with a Simpler Analog: N-Boc-morpholine

To appreciate the complexity introduced by the 1,4-oxazepane ring and the hydroxymethyl group, we can compare its expected spectrum to that of N-Boc-morpholine.

FeatureN-Boc-morpholineThis compoundRationale for Difference
Ring Protons Two distinct triplets around δ 3.4-3.7 ppm.Multiple complex, overlapping multiplets from δ 3.2-4.2 ppm.The six-membered morpholine ring is conformationally more rigid, leading to simpler spectra. The seven-membered oxazepane ring is flexible, and the C6 substituent introduces chirality, making all ring protons non-equivalent and leading to complex splitting.
Substituent Protons NoneMultiplet at δ 3.5-3.8 ppm (CH₂) and a broad singlet for the OH.The hydroxymethyl group adds these characteristic signals.
Boc Group Singlet at ~δ 1.45 ppm.Singlet at ~δ 1.45 ppm.The signal for the Boc group is highly characteristic and remains largely unaffected by the ring structure.[1]

This comparison underscores how the increased size and substitution of the oxazepane ring create a more challenging, yet information-rich, NMR spectrum.

Part 2: ¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR by providing a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the overall carbon framework.

Predicted Chemical Shifts in ¹³C NMR:
  • Boc Group Carbons:

    • Quaternary Carbon (tBu-C): The quaternary carbon of the tert-butyl group is expected around δ 79-81 ppm .

    • Methyl Carbons (-CH₃): The three equivalent methyl carbons will produce a single sharp signal around δ 28.5 ppm .

    • Carbonyl Carbon (-C=O): The carbamate carbonyl carbon is typically found significantly downfield, around δ 155-156 ppm .[5]

  • Hydroxymethyl Carbon (C8): The carbon of the hydroxymethyl group, being attached to an oxygen atom, will be in the δ 60-65 ppm range.

  • 1,4-Oxazepane Ring Carbons:

    • Carbons adjacent to Nitrogen (C3, C5): These carbons will be deshielded by the nitrogen and are predicted to appear in the δ 45-55 ppm range.

    • Carbons adjacent to Oxygen (C2, C7): Due to the higher electronegativity of oxygen, these carbons will be further downfield, likely in the δ 65-75 ppm range.

    • Substituted Carbon (C6): The C6 carbon, attached to the hydroxymethyl group, will also be in the deshielded region, estimated around δ 70-80 ppm .

Summary of Predicted NMR Data
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm) Multiplicity
Boc (-C(CH₃)₃)~1.45s
Boc (-C (CH₃)₃)--
Boc (-C =O)--
-CH₂OH (C8-H)3.5 - 3.8m
-CH₂OH 1.5 - 4.0br s
Ring CH (C6-H)3.8 - 4.1m
Ring CH₂ (C2,C3,C5,C7-H)3.2 - 4.2m

Part 3: Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for structural verification, a standardized experimental procedure is crucial.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) weigh->dissolve tms Add TMS as internal standard (if not present in solvent) dissolve->tms transfer Transfer to a clean, dry 5 mm NMR tube tms->transfer insert Insert sample into NMR spectrometer transfer->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire ¹H spectrum (e.g., 16 scans) shim->acquire acquire_c13 Acquire ¹³C spectrum (e.g., 1024 scans) acquire->acquire_c13 fourier Fourier Transform acquire_c13->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline calibrate Calibrate chemical shift to residual solvent peak (e.g., CDCl₃ at 7.26 ppm) baseline->calibrate integrate Integrate ¹H signals calibrate->integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for general organic molecules.[6]

    • Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). If not, a small amount should be added.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition (on a 400 MHz or higher spectrometer):

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum. A typical experiment might involve 16 scans.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[7][8]

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

By following this comprehensive approach—from predicting the spectral features based on chemical principles to outlining a robust experimental protocol—researchers can confidently characterize this compound and ensure the structural integrity of this valuable synthetic intermediate.

References

  • Takahashi, H., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(15), 4483. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Base-Promoted Synthesis of Multisubstituted Benzo[b][1][9]oxazepines. Available from: [Link]

  • Li, J., et al. (2016). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 21(11), 1450. Available from: [Link]

  • Bergenstråhle-Wohlert, S., et al. (2017). On the anomalous temperature dependence of cellulose aqueous solubility. Cellulose, 24(1), 15-23. Available from: [Link]

  • Saba, S., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16493–16503. Available from: [Link]

  • Saba, S., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16493–16503. Available from: [Link]

  • Saba, S., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry, 88(23), 16493–16503. Available from: [Link]

  • Baronti, C., et al. (2003). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Tetrahedron Letters, 44(9), 1843-1846. Available from: [Link]

  • Google Patents. (2012). 1,4-oxazepane derivatives. WO2012046882A1.
  • Synthonix. This compound. Available from: [Link]

  • PubChemLite. This compound (C11H21NO4). Available from: [Link]

  • Chemistry Stack Exchange. (2016). Why do hydroxyl groups only produce a singlet in proton NMR?. Available from: [Link]

  • Reddit. (2023). Are hydroxyl groups always visible by proton NMR?. Available from: [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1195–1203. Available from: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. Available from: [Link]

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A Researcher's Guide to Navigating N-Boc Deprotection of Oxazepanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development, owing to its presence in a range of biologically active molecules. The synthesis of complex oxazepane derivatives often necessitates the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a frequent choice for the ring nitrogen due to its stability and predictable reactivity. However, the subsequent removal of the Boc group can be a critical and challenging step, as the oxazepane ring system can be susceptible to cleavage under certain conditions.

This guide provides a comparative analysis of common Boc deprotection methods for oxazepanes, offering insights into the mechanistic nuances, potential pitfalls, and practical considerations for each approach. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and optimize deprotection strategies that ensure the integrity of the oxazepane core while achieving high yields of the desired amine.

The Challenge: Preserving the Oxazepane Ring

The primary challenge in the N-Boc deprotection of oxazepanes lies in the inherent susceptibility of the seven-membered ring, particularly the ether linkage, to acid-catalyzed hydrolysis.[1][2] Strong acidic conditions, while effective for Boc cleavage, can lead to protonation of the ring oxygen followed by nucleophilic attack and subsequent ring opening. This side reaction not only reduces the yield of the desired product but also introduces impurities that can complicate purification. Therefore, the choice of deprotection method must balance the efficiency of Boc removal with the preservation of the oxazepane scaffold.

Comparative Analysis of Deprotection Methodologies

We will now delve into a comparative analysis of several key Boc deprotection strategies, evaluating their suitability for oxazepane-containing molecules.

Strong Acidic Deprotection: The Workhorse with a Caveat

Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are the most common reagents for Boc deprotection.[3] They operate via an acid-catalyzed mechanism involving protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to the free amine.[3]

Mechanism of Acidic Boc Deprotection

Acidic Boc Deprotection Mechanism N-Boc Oxazepane N-Boc Oxazepane Protonated Boc Group Protonated Boc Group N-Boc Oxazepane->Protonated Boc Group H+ Carbamic Acid Intermediate Carbamic Acid Intermediate Protonated Boc Group->Carbamic Acid Intermediate Loss of tert-butyl cation Free Amine Free Amine Carbamic Acid Intermediate->Free Amine -CO2 Amine Salt Amine Salt Free Amine->Amine Salt H+

Caption: General mechanism of acid-catalyzed Boc deprotection.

Trifluoroacetic Acid (TFA):

TFA, typically used in dichloromethane (DCM), is a highly effective reagent for Boc removal. A study on the deprotection of a 1,4-oxazepan-7-one derivative demonstrated complete Boc cleavage within 30 minutes using TFA in DCM, with no significant side reactions observed by ¹H NMR spectroscopy.[4] This provides concrete evidence for the successful application of TFA for certain oxazepane substrates. However, the strong acidity of TFA necessitates careful monitoring to avoid potential ring opening, especially with prolonged reaction times or elevated temperatures.

Hydrogen Chloride (HCl):

Solutions of HCl in organic solvents like dioxane or methanol are also widely used for Boc deprotection.[1][5] While generally effective, the choice of solvent can be crucial. For instance, using HCl in methanol can lead to the in situ formation of methyl chloride, a potential genotoxic impurity. Using HCl in an ethereal solvent like dioxane is a common alternative.[6]

Considerations for Strong Acid Deprotection:

  • Substrate Dependence: The stability of the oxazepane ring to strong acids is highly dependent on its substitution pattern and the presence of other functional groups.

  • Reaction Monitoring: Careful monitoring of the reaction progress by techniques like TLC or LC-MS is crucial to minimize exposure to acidic conditions and prevent ring degradation.

  • Work-up: The resulting amine salt requires neutralization, which can sometimes lead to purification challenges. TFA salts, in particular, can be oily and difficult to handle.[7]

Milder Acidic and Lewis Acidic Methods: A Gentler Approach

For oxazepanes that are particularly sensitive to strong acids, milder acidic or Lewis acidic conditions can offer a viable alternative.

Zinc Bromide (ZnBr₂):

Zinc bromide is a Lewis acid that can selectively remove Boc groups, particularly from secondary amines.[2] The reaction is typically performed in a non-protic solvent like DCM. While often requiring longer reaction times (sometimes days at room temperature), the milder conditions can be advantageous for preserving acid-labile functionalities.[1][2] A related zinc-mediated deprotective cyclization has been reported, highlighting the interaction of zinc salts with N-Boc precursors.[8][9][10]

Other Lewis Acids:

Other Lewis acids such as aluminum chloride (AlCl₃) and trimethylsilyl iodide (TMSI) have also been employed for Boc deprotection.[5][11] These reagents can offer high chemoselectivity and efficiency under mild conditions.[11] TMSI, in particular, is known for its ability to cleave carbamates under neutral or mildly acidic conditions.[6]

Considerations for Milder/Lewis Acidic Methods:

  • Reaction Rate: These methods are generally slower than strong acid deprotection.

  • Stoichiometry: Lewis acids are often required in stoichiometric or even excess amounts.

  • Substrate Scope: The effectiveness of a particular Lewis acid can be substrate-dependent.

Thermal Deprotection: An Acid-Free Alternative

Thermal cleavage of the Boc group offers an attractive acid-free deprotection strategy.[4] The mechanism involves a concerted elimination of isobutylene and carbon dioxide upon heating.[12] This method is particularly useful for substrates that are sensitive to acidic conditions.

Thermal Deprotection Workflow

Thermal Deprotection Workflow N-Boc Oxazepane in Solvent N-Boc Oxazepane in Solvent Heating (e.g., 150-270°C) Heating (e.g., 150-270°C) N-Boc Oxazepane in Solvent->Heating (e.g., 150-270°C) Free Amine + Isobutylene + CO2 Free Amine + Isobutylene + CO2 Heating (e.g., 150-270°C)->Free Amine + Isobutylene + CO2

Caption: A simplified workflow for thermal Boc deprotection.

While no specific examples of thermal Boc deprotection of simple oxazepanes were found in the initial literature search, this method has been successfully applied to a wide range of other heterocyclic compounds.[4][13][14] The required temperatures can be high (typically 150-270 °C), which may not be suitable for all oxazepane derivatives, potentially leading to other thermal degradation pathways.[12][13] However, for thermally robust substrates, this method avoids the issue of acid-catalyzed ring opening.

Oxalyl Chloride in Methanol: A Mild and Rapid Option

A recently reported method utilizing oxalyl chloride in methanol has shown promise for the mild and selective deprotection of N-Boc groups on a variety of aliphatic, aromatic, and heterocyclic substrates.[3][6][15][16] The reaction proceeds at room temperature with reaction times ranging from 1 to 4 hours, affording high yields.[6][16] The proposed mechanism is broader than simple in situ generation of HCl and involves the electrophilic character of oxalyl chloride.[6] This method was found to be successful for a substrate with acid-labile functionality where traditional TFA and HCl methods failed.[6] While direct application on oxazepanes has not been explicitly reported, its functional group tolerance and mild conditions make it a compelling candidate for investigation.

Data Summary and Comparison

Deprotection MethodReagents/ConditionsTypical Reaction TimeAdvantagesDisadvantages & Potential Side Reactions
Strong Acidic TFA in DCM30 min - 4 hFast, effective, well-established.Risk of oxazepane ring opening , formation of tert-butyl cation side products, corrosive reagents.[1][2][4]
HCl in Dioxane/MeOH1 - 12 hCost-effective, readily available.Risk of oxazepane ring opening , potential for chlorinated byproducts.[1][5][6]
Lewis Acidic ZnBr₂ in DCM24 - 72 hMilder than strong acids, good for some sensitive substrates.Slow reaction times, often requires stoichiometric or excess reagent.[1][2]
AlCl₃, TMSIVariableHigh chemoselectivity, mild conditions.Substrate-dependent efficacy.[5][11]
Thermal High Temperature (150-270 °C) in various solvents30 min - several hoursAcid-free, avoids ring opening from acid catalysis.High temperatures may not be suitable for all substrates, potential for thermal degradation.[4][12][13]
Mild/Novel Oxalyl Chloride in MeOH1 - 4 hMild, rapid at room temperature, good functional group tolerance.Limited data on oxazepane substrates, potential for carbon monoxide byproduct.[6][16]

Experimental Protocols

Protocol 1: Boc Deprotection of a 1,4-Oxazepan-7-one using TFA in DCM[4]

Materials:

  • N-Boc-1,4-oxazepan-7-one

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-1,4-oxazepan-7-one in DCM.

  • Add TFA to the solution (a typical concentration is 20-50% v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the Boc group's methyl proton signal. The reaction should be complete within 30 minutes.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected oxazepane.

Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane[1][5]

Materials:

  • N-Boc protected oxazepane

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (optional)

Procedure:

  • Dissolve the N-Boc protected oxazepane in a minimal amount of a suitable solvent (e.g., dioxane or methanol).

  • Add a solution of 4M HCl in 1,4-dioxane (typically 2-4 equivalents).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can be triturated with diethyl ether to induce precipitation and then collected by filtration.

Conclusion and Recommendations

The selection of an appropriate N-Boc deprotection method for oxazepanes requires a careful consideration of the substrate's stability and the presence of other functional groups.

  • For robust oxazepane scaffolds, strong acidic deprotection with TFA or HCl offers a rapid and efficient solution. However, it is imperative to perform these reactions with careful monitoring to mitigate the risk of acid-catalyzed ring opening.

  • When dealing with acid-sensitive oxazepanes, milder Lewis acidic conditions (e.g., ZnBr₂) or thermal deprotection should be considered. While potentially slower, these methods offer a greater degree of safety for the heterocyclic core.

  • The use of oxalyl chloride in methanol presents a promising mild and rapid alternative that warrants further investigation for its applicability to oxazepane systems, especially for substrates with multiple sensitive functionalities.

Ultimately, the optimal deprotection strategy is best determined empirically. We recommend performing small-scale screening of different methods to identify the conditions that provide the highest yield of the desired deprotected oxazepane with minimal side product formation. This data-driven approach will ensure the successful advancement of your synthetic endeavors in the exciting field of oxazepane chemistry.

References

  • BenchChem. (2025). Stability issues of 1,4-Oxazepane derivatives in solution.
  • BenchChem. (2025). Stability issues of 1,4-Oxazepane-6-sulfonamide in solution.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23781-23789.
  • BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • BenchChem. (2025). A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbonate.
  • Giraudo, S., et al. (2021). 1,4-Oxazepan-7-one trifluoroacetate: a modular monomer precursor for the synthesis of functional and biodegradable poly(amino esters). Polymer Chemistry, 12(1), 89-99.
  • Veltri, L., et al. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2318.
  • Bose, D. S., & Lakshminarayana, V. (1999). Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc). Synthesis, 1999(01), 66-68.
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • Belghiche, R., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23781-23789.
  • Reddit. (2023). Boc De-protection : r/Chempros.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23781-23789.
  • ACS GCI Pharmaceutical Roundtable. (2026). Thermal Methods.
  • Veltri, L., et al. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2318.
  • Veltri, L., et al. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(8), 2318.
  • May, S. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 89(10), 6959-6968.
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge.
  • Zhu, J., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
  • May, S. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork.

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Efficacy of different purification techniques for 1,4-oxazepane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 1,4-Oxazepane Derivatives: A Comparative Analysis

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif recognized as a privileged structure in medicinal chemistry.[1] Its unique three-dimensional conformation imparts desirable physicochemical properties, making it a focal point in the development of novel therapeutics, including agents for treating central nervous system disorders and inflammatory diseases.[1][2][3] However, the multi-step synthetic routes often employed to construct this ring system invariably lead to a mixture of the desired product along with unreacted starting materials, reagents, and various by-products.[1][4] Achieving the high degree of purity required for pharmacological screening and clinical development necessitates robust and efficient purification strategies.

This guide, intended for researchers, scientists, and drug development professionals, provides a comparative analysis of the primary techniques used to purify 1,4-oxazepane derivatives. We will delve into the principles, protocols, and performance of each method, offering field-proven insights to aid in the selection of the most appropriate strategy for your specific application.

The Critical First Step: Understanding the Impurity Profile

Before selecting a purification method, a thorough understanding of the potential impurities in the crude product is paramount. Impurities in 1,4-oxazepane syntheses can be broadly categorized, and their nature dictates the most effective separation strategy.[4]

  • Process-Related Impurities : These are substances generated during the synthesis. Common examples include unreacted starting materials, partially reacted intermediates, and by-products from side reactions.[4] Given that many synthetic routes involve the formation of stereocenters, the presence of diastereomers is a frequent and significant purification challenge.[4][5]

  • Reagents, Ligands, and Catalysts : Residual amounts of substances used to drive the chemical transformation can persist in the crude product.[4]

  • Degradation Products : The 1,4-oxazepane ring can be susceptible to degradation depending on the reaction or workup conditions (e.g., strong acids).[4][6]

  • Residual Solvents : Solvents used in the reaction and initial workup that are not completely removed can remain as impurities.[4]

A general workflow for identifying and separating these impurities is essential for any purification campaign.

cluster_0 Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / Liquid-Liquid Extraction Crude->Workup Initial Cleanup Analysis Purity Analysis (TLC, LC-MS, NMR) Workup->Analysis Assess Complexity HighPurity High Purity Needed? (>98%) Analysis->HighPurity Recrystal Recrystallization Analysis->Recrystal If Crystalline Solid Flash Flash Chromatography HighPurity->Flash No Prep_HPLC Preparative HPLC HighPurity->Prep_HPLC Yes Final Pure 1,4-Oxazepane Derivative Flash->Final Prep_HPLC->Final Recrystal->Final

Caption: General decision workflow for purifying 1,4-oxazepane derivatives.

Flash Chromatography

Flash chromatography is the workhorse of the synthetic chemistry lab for routine purification. It is a rapid form of column chromatography that uses moderate pressure to drive the mobile phase through a column of solid stationary phase, typically silica gel.

Principle of Separation: The technique relies on the differential partitioning of the components of a mixture between the stationary phase and the mobile phase. For 1,4-oxazepane derivatives, which are often moderately polar, both normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) can be effective. The choice is dictated by the overall polarity of the target compound and its impurities.

Causality in Method Development: The key to a successful flash chromatography separation is selecting a solvent system that provides a good separation factor (ΔRf) between the product and its impurities on a Thin-Layer Chromatography (TLC) plate. An ideal Rf value for the target compound is typically between 0.2 and 0.4, as this provides a good balance between resolution and run time.

Experimental Protocol: Normal-Phase Flash Chromatography
  • Solvent System Selection: Develop a mobile phase using TLC. A common starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc).[7]

  • Column Packing: Select a silica gel column with a mass approximately 50-100 times the mass of the crude sample. Equilibrate the column with the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or the mobile phase). Alternatively, for samples not readily soluble in the mobile phase, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[8] This prevents poor separation caused by using a strong loading solvent.[8]

  • Elution: Begin elution with the determined mobile phase, gradually increasing the polarity (gradient elution) to elute the compounds from the column.[9]

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

cluster_1 Flash Chromatography Workflow TLC 1. TLC Method Development Column 2. Column Selection & Equilibration TLC->Column Load 3. Sample Loading (Liquid or Dry) Column->Load Elute 4. Gradient Elution Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Pool 7. Pool Pure Fractions & Evaporate Analyze->Pool

Caption: Step-by-step experimental workflow for flash chromatography.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

When high purity (>98%) is essential, or when separating closely related compounds like diastereomers, preparative HPLC is the method of choice.[5][10] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.[11][12]

Principle of Separation: Prep HPLC offers superior resolving power due to the use of smaller, more uniform stationary phase particles compared to flash chromatography.[12] For 1,4-oxazepane derivatives, reversed-phase HPLC is most common, utilizing a C18 or C8 stationary phase with a mobile phase typically consisting of water and acetonitrile or methanol.[11]

Causality in Method Development: The goal is to maximize resolution between the target peak and its nearest impurity while also maximizing throughput.[11] This often involves a compromise between purity, yield, and speed.[11][13] Method development starts at the analytical scale to screen columns and mobile phase conditions (including pH modifiers like formic acid or trifluoroacetic acid for basic analytes) before scaling up.[11][14]

Experimental Protocol: Reversed-Phase Preparative HPLC
  • Analytical Method Development: Develop a separation on an analytical HPLC column (e.g., 4.6 mm ID) with the same stationary phase as the intended preparative column. Optimize the gradient for resolution of the target compound.

  • Scale-Up Calculation: Use established equations to scale the flow rate and gradient from the analytical to the preparative column based on the column diameters.

  • Sample Preparation: Dissolve the partially purified sample (often post-flash chromatography) in a solvent that is weak or identical to the initial mobile phase to prevent peak distortion.[14] Ensure the solution is filtered to remove particulates.

  • Purification Run: Equilibrate the preparative column. Inject the sample and run the scaled-up gradient method.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance, mass spectrometry (MS), or a combination of both to selectively collect the peak corresponding to the pure product.[10][15]

  • Post-Processing: Analyze the collected fractions for purity. Combine the pure fractions and remove the mobile phase solvents, often by lyophilization (freeze-drying) if aqueous buffers are used.

cluster_2 Preparative HPLC Workflow Analytical 1. Analytical HPLC Method Optimization ScaleUp 2. Calculate Scale-Up Parameters Analytical->ScaleUp Prep 3. Sample Preparation (Dissolve & Filter) ScaleUp->Prep Run 4. Run Prep HPLC Prep->Run Collect 5. Triggered Fraction Collection (UV/MS) Run->Collect Analyze 6. Purity Analysis of Fractions Collect->Analyze Combine 7. Combine & Lyophilize Analyze->Combine

Caption: Step-by-step experimental workflow for preparative HPLC.

Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds. It is an ideal secondary purification step after chromatography or for a large-scale purification where the crude product is already relatively pure.

Principle of Separation: The technique exploits differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures. As the hot, saturated solution cools, the decreased solubility of the target compound causes it to crystallize out, leaving the impurities behind in the solution.

Experimental Protocol: Recrystallization
  • Solvent Screening: In parallel test tubes, test the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and upon heating.[16] Look for a solvent that meets the criteria described above. Solvent mixtures (e.g., ethanol/water) can also be highly effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Comparative Performance Summary

The choice of purification technique is a balance of the required purity, the scale of the synthesis, and the available resources. The following table provides a comparative overview.

TechniqueTypical PurityScaleThroughputRelative CostKey Application for 1,4-Oxazepanes
Flash Chromatography 90-98%mg to multi-gramHighLowPrimary purification of crude reaction mixtures.[1][7][17]
Preparative HPLC >99%µg to gramLow-MediumHighHigh-purity final product; separation of diastereomers.[5][10]
Recrystallization >99%mg to multi-kgMediumVery LowPurification of crystalline solids; scalable final purification step.[6][18][19]
Liquid-Liquid Extraction N/A (Workup)g to multi-kgVery HighVery LowInitial removal of water-soluble or acid/base-labile impurities.[1][18]
Supporting Experimental Data

The following table presents representative data for the purification of a hypothetical 1,4-oxazepane derivative, illustrating the efficacy of each technique.

Purification StageMethodStarting Mass (g)Starting Purity (%)Final Mass (g)Final Purity (%)Yield (%)
Crude Product -5.075---
Primary Purification Flash Chromatography5.0753.59693 (of product)
Final Purification Preparative HPLC0.5960.42>99.588
Alternative Final Step Recrystallization3.0962.7>99.094

Note: Yields are calculated based on the amount of the desired product in the starting material for that step.

Conclusion

The purification of 1,4-oxazepane derivatives is a critical step in their journey from synthesis to application. While flash chromatography serves as an indispensable tool for initial cleanup and isolation, achieving the stringent purity levels required for drug development often necessitates subsequent purification by preparative HPLC or recrystallization . Prep HPLC offers unparalleled resolution for challenging separations, whereas recrystallization provides a highly scalable and economical solution for crystalline products. A sound purification strategy often employs a combination of these techniques, guided by a clear understanding of the impurity profile and the end-use requirements of the final compound.

References
  • Benchchem. Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.
  • Benchchem. Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane.
  • Benchchem. Chirality and Stereochemistry of 1,4-Oxazepane: An In-depth Technical Guide.
  • Benchchem. Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers.
  • Google Patents.
  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • Benchchem. A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
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Cross-referencing "Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate" analytical data

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Analytical Characterization of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

This guide provides an in-depth technical framework for the analytical characterization of this compound, a key heterocyclic building block in contemporary drug discovery.[1] Its structure, featuring a Boc-protected amine, a primary alcohol, and a seven-membered 1,4-oxazepane core, presents unique analytical challenges and necessitates a multi-technique approach for unambiguous structural verification and purity assessment.[2][3] This document moves beyond a simple recitation of data, focusing instead on the scientific rationale behind methodological choices, the interpretation of complex datasets, and a comparative analysis with structurally relevant alternatives.

Part 1: Core Structural Elucidation & Purity Assessment

The primary objective is to confirm the molecular structure and quantify the purity of the target compound. No single technique is sufficient; therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) is required. This orthogonal approach ensures a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Features (in CDCl₃, 400 MHz):

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Based on the structure, we can predict the following key signals:

  • ~1.47 ppm (singlet, 9H): This strong singlet corresponds to the nine equivalent protons of the tert-butyl (Boc) protecting group. Its sharp, singlet nature is a hallmark of this functional group.

  • ~3.50-3.90 ppm (multiplets, ~9H): This complex region will contain the signals for the protons on the 1,4-oxazepane ring and the hydroxymethyl group (-CH₂OH). The significant overlap is due to the similar chemical environments of protons adjacent to nitrogen and oxygen atoms. Two-dimensional NMR techniques like COSY and HSQC are essential for deconvoluting these signals and assigning them to specific positions on the seven-membered ring.

  • ~1.8-2.2 ppm (broad singlet, 1H): The hydroxyl proton (-OH) signal is expected in this region. Its chemical shift can be variable, and the peak is often broad due to chemical exchange. Confirmation can be achieved by a D₂O shake experiment, which results in the disappearance of this signal.

As a practical example, a patent for a structurally similar compound, tert-butyl (6RS, 7RS)-6-(3,4-dichlorophenyl)-7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, reports ¹H NMR signals for the Boc group at 1.29-1.55 ppm and a complex series of multiplets for the ring and hydroxymethyl protons between 2.82 and 3.99 ppm, which aligns with our predictions.[4]

Expected ¹³C NMR Spectral Features (in CDCl₃, 100 MHz):

The carbon NMR spectrum reveals the number of unique carbon environments. For the target molecule (C₁₁H₂₁NO₄), we anticipate 11 distinct signals:

  • ~155 ppm: The carbonyl carbon of the Boc group (C=O).

  • ~80 ppm: The quaternary carbon of the Boc group (-C(CH₃)₃).

  • ~60-75 ppm: Several signals corresponding to the carbons of the 1,4-oxazepane ring and the hydroxymethyl group (-CH₂OH). Carbons directly attached to oxygen will be further downfield.

  • ~28.5 ppm: The three equivalent methyl carbons of the Boc group (-C(CH₃)₃).

Mass Spectrometry (MS): Confirming Molecular Identity

MS is critical for confirming the molecular weight and elemental composition.

  • Molecular Formula: C₁₁H₂₁NO₄[5]

  • Molecular Weight: 231.29 g/mol [6]

  • Monoisotopic Mass: 231.14706 Da[7]

Using electrospray ionization (ESI), we would expect to observe protonated or sodiated adducts. Predicted collision cross-section (CCS) values can further aid in identification.[7]

Table 1: Predicted MS Adducts and Fragmentation

Adduct/Fragment Expected m/z Rationale
[M+H]⁺ 232.1543 Protonated molecular ion.
[M+Na]⁺ 254.1363 Sodiated molecular ion.
[M+H-Boc]⁺ 132.0968 Loss of the Boc group (100 Da), a common fragmentation pathway for Boc-protected amines.[4]

| [M+H-H₂O]⁺ | 214.1438 | Loss of water from the hydroxyl group. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid method to confirm the presence of key functional groups.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3400-3200 (broad) Alcohol (O-H) Stretching
2975-2850 Alkane (C-H) Stretching
1680-1700 Carbamate (C=O) Stretching

| 1250-1050 | C-O and C-N | Stretching |

The presence of a strong, broad band around 3300 cm⁻¹ and a sharp, intense band around 1690 cm⁻¹ would provide strong evidence for the hydroxyl and Boc-carbamate groups, respectively.[8]

Part 2: Comparative Analysis with Structural Alternatives

To better understand the unique analytical signature of the target compound, it is instructive to compare it with commercially available or synthetically accessible analogs. The choice of analytical technique often depends on the specific separation or identification challenge at hand.[9][10]

G Target Tert-butyl 6-(hydroxymethyl)- 1,4-oxazepane-4-carboxylate Oxo Tert-butyl 6-oxo- 1,4-oxazepane-4-carboxylate (Ketone Analog) Target->Oxo Oxidation of -CH₂OH Amino Tert-butyl 6-amino- 1,4-oxazepane-4-carboxylate (Amine Analog) Target->Amino Functional Group Interconversion Morpholine (S)-tert-Butyl 2-(hydroxymethyl)morpholine- 4-carboxylate (Regioisomeric Analog) Target->Morpholine Ring Isomer

Caption: Structural relationships between the target compound and its analogs.

Table 3: Comparative Analytical Signatures of 1,4-Oxazepane Analogs

Compound Key Structural Difference Expected Impact on ¹³C NMR Expected Impact on IR Spectrum Chromatographic Behavior
Target Compound -CH₂OH at C6 Signal ~65 ppm Broad O-H stretch ~3300 cm⁻¹ Moderately polar
6-Oxo Analog [11] C=O at C6 Signal >200 ppm (ketone) Absence of O-H stretch; additional C=O stretch ~1720 cm⁻¹ More polar due to ketone
6-Amino Analog [12] -NH₂ at C6 C6 signal shifts upfield N-H stretches ~3300-3400 cm⁻¹ (sharp) More basic; may require mobile phase additives for good peak shape

| 2-(hydroxymethyl)morpholine Analog [13] | 6-membered ring | Different chemical shifts and coupling constants for ring protons | Similar functional group region | Potentially different retention time due to conformational rigidity |

This comparative approach is crucial. For instance, if an impurity is detected, comparing its spectral data to that of potential byproducts like the 6-oxo analog can rapidly lead to its identification.

Part 3: Recommended Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following workflows are designed to be self-validating.

Protocol 1: HPLC-UV/MS for Purity and Identity Confirmation

This method is designed to separate the target compound from potential impurities and confirm its identity in a single run.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector and coupled to a Mass Spectrometer.[9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[9]

  • UV Detection: 210 nm.

  • MS Settings (ESI+):

    • Scan Range: 100-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

Rationale: The C18 column provides good retention for this moderately polar compound. The formic acid modifier aids in protonation for better ESI-MS signal and improves peak shape. The gradient elution ensures that both polar and non-polar impurities are effectively separated and eluted.

G cluster_0 Analytical Workflow Sample Sample of Tert-butyl 6-(hydroxymethyl)- 1,4-oxazepane-4-carboxylate NMR NMR (¹H, ¹³C) Structural Confirmation Sample->NMR HPLC_MS HPLC-UV/MS Purity & MW Confirmation Sample->HPLC_MS IR IR Spectroscopy Functional Group ID Sample->IR Data Cross-Referenced Analytical Data Package NMR->Data HPLC_MS->Data IR->Data

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper and safe disposal of tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS No. 1063734-19-9). As a Senior Application Scientist, my objective is to offer a framework that ensures not only regulatory compliance but also the operational safety of laboratory personnel. The procedures outlined below are grounded in an understanding of the compound's specific chemical properties and associated hazards.

Compound Identification and Hazard Assessment

Before handling any chemical for disposal, a thorough understanding of its identity and hazards is paramount. This compound is a heterocyclic molecule containing a 1,4-oxazepane core and a tert-butoxycarbonyl (Boc) protecting group.

Identifier Information
Chemical Name This compound[1]
Synonyms 4-Boc-6-(hydroxymethyl)-1,4-oxazepane[2]
CAS Number 1063734-19-9[1][2]
Molecular Formula C11H21NO4[1][2]
Appearance Colorless to light yellow liquid[2]
GHS Hazard Statements H315: Causes skin irritation[2][3]H319: Causes serious eye irritation[2][3]H335: May cause respiratory irritation[2][3]
Signal Word Warning[2][3]

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

Critical Chemical Reactivity for Disposal

A key structural feature of this molecule is the tert-butoxycarbonyl (Boc) protecting group . The Boc group is notoriously labile under acidic conditions.[4][5] This is not merely a theoretical point; it has direct and critical implications for waste segregation and disposal.

Contact with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will cleave the Boc group.[5][6] This deprotection reaction is not a simple dissolution; it is a chemical transformation that generates new, potentially hazardous byproducts:

  • Free Amine: The deprotected 1,4-oxazepane derivative.

  • Carbon Dioxide (CO₂): A gas that can cause pressure buildup in a sealed container.[6]

  • Isobutylene: A flammable gas formed from the resulting tert-butyl cation.[6][7]

Causality for Disposal Protocol: The acid-lability of the Boc group dictates a crucial disposal step: This compound must be segregated from acidic waste streams. Co-disposal in the same container could lead to an uncontrolled chemical reaction, gas evolution, container pressurization, and the creation of a flammable atmosphere.

Standard Operating Procedure (SOP) for Disposal

The following step-by-step protocol ensures the safe handling and disposal of this compound from the point of generation to final handoff.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the following:

  • Safety Goggles: To protect from splashes causing serious eye irritation.

  • Chemical-Resistant Gloves: (e.g., Nitrile) to prevent skin contact and irritation.

  • Laboratory Coat: To protect clothing and skin.

  • Work in a Ventilated Area: Use a chemical fume hood to avoid inhaling any vapors, which may cause respiratory irritation.[2][8]

Step 2: Waste Segregation

This is the most critical control point.

  • Designate a specific waste container for this compound and chemically similar, non-reactive organic compounds.

  • DO NOT mix this waste with acidic waste solutions.

  • DO NOT mix with strong oxidizing agents or bases unless the compatibility has been verified.

Step 3: Containerization
  • Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle).

  • Ensure the container is clean, dry, and has a secure, leak-proof cap.

  • Transfer the waste into the container carefully, avoiding splashes or spills. Do not fill the container to more than 80% capacity to allow for vapor expansion.

Step 4: Labeling

Proper labeling is essential for safety and compliance. The label must be legible and securely affixed to the container.

  • Write "HAZARDOUS WASTE" clearly.

  • List the full chemical name: "this compound" and CAS number "1063734-19-9" .

  • Indicate the associated hazards: "Irritant" .

  • Note the date of accumulation.

Step 5: Temporary Storage
  • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage facility.[8]

  • Ensure the storage area is secure and away from incompatible materials, particularly acids.

Step 6: Final Disposal
  • Arrange for the collection of the waste container by your institution's licensed hazardous waste disposal contractor.

  • Never dispose of this chemical down the drain or in regular trash.[8] The standard and most appropriate final disposal method for this type of organic compound is high-temperature incineration by a certified facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_0 Start: Laboratory Bench cluster_1 Step 1: Assessment & PPE cluster_2 Step 2: Segregation & Containerization cluster_3 Step 3: Storage & Final Disposal A Waste Generation: tert-butyl 6-(hydroxymethyl) -1,4-oxazepane-4-carboxylate B Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Acid Labile (Boc Group) A->B C Don Appropriate PPE: Gloves, Goggles, Lab Coat B->C D Select Waste Stream C->D E Is waste acidic? D->E F NON-ACIDIC ORGANIC WASTE E->F No G ACIDIC WASTE (Separate Container) E->G Yes H Transfer to Labeled, Sealed Container F->H I Store in Designated Satellite Accumulation Area H->I J Arrange Pickup by Licensed Hazardous Waste Contractor I->J K Final Disposal: High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure the area is well-ventilated and eliminate any sources of ignition.

  • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Carefully collect the absorbent material and contaminated surfaces into a designated, sealable container.

  • Label the container as hazardous waste, listing the chemical name and the absorbent material.

  • Dispose of the container following the SOP outlined in Section 3.

  • Clean the spill area thoroughly with soap and water.

By adhering to this comprehensive guide, researchers can manage and dispose of this compound in a manner that prioritizes laboratory safety, environmental responsibility, and regulatory compliance.

References

  • This compound - [B81246] - Synthonix. Synthonix, Inc. [URL: https://www.synthonix.com/products/b81246]
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: https://www.commonorganicchemistry.com/Reaction_Pages/Boc_Deprotection/Boc_Deprotection_Mech_TFA.htm]
  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | C10H17NO4 | CID 24865325. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/24865325]
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
  • tert-Butyloxycarbonyl protecting group. Wikipedia. [URL: https://en.wikipedia.org/wiki/Tert-butyloxycarbonyl_protecting_group]
  • SAFETY DATA SHEET - tert-Butyl 1,4-diazepane-1-carboxylate. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC439220010]
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.org/content/dam/acsorg/greenchemistry/industriainnovation/roundtable/acs-gci-pr-boc-deprotection-guide.pdf]
  • This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB63389364_EN.htm]

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Personal protective equipment for handling Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical guidance for the handling and disposal of Tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS No. 1063734-19-9). As a key intermediate in pharmaceutical research and drug development, this compound's full toxicological profile is not yet established. Therefore, a conservative approach, treating it as a potent and hazardous substance, is mandatory to ensure the safety of all laboratory personnel.

Hazard Assessment and Risk Profile

While comprehensive data is limited, the known hazard classifications for this compound and structurally similar oxazepane derivatives provide a clear directive for cautious handling.[1] The primary risks are associated with direct contact and inhalation.

The Globally Harmonized System (GHS) classifications point to specific dangers:

  • H315 : Causes skin irritation.[2][3]

  • H319 : Causes serious eye irritation.[2][3]

  • H335 : May cause respiratory irritation.[2][3]

  • Acute Toxicity (Oral) : Analogous compounds suggest it may be harmful if swallowed.[1]

Given its role as a building block for "physiologically highly active, therapeutically usable substances," it must be handled with the same care required for hazardous materials to prevent unintended biological effects.[4][5]

Table 1: GHS Hazard Identification

Pictogram GHS Code Hazard Statement

|


| H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][3] |

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It should always be used in conjunction with superior control measures.

  • Engineering Controls : All manipulations of this compound, especially handling the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7][8]

  • Administrative Controls : Do not eat, drink, or apply cosmetics in areas where this chemical is handled.[9] Ensure the work area is clearly designated, and access is restricted. All personnel must be trained on the specific hazards and handling procedures outlined in this guide.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is task-dependent. The potential for aerosol generation when handling the solid powder necessitates a higher level of protection than when working with dilute solutions.

Table 2: PPE Requirements by Laboratory Operation

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection Rationale
Receiving & Unpacking Safety glasses with side shields Single pair of chemotherapy-grade nitrile gloves.[10] Lab coat Not required if packaging is intact. To protect against potential external contamination of packaging.
Weighing & Aliquoting (Solid) Chemical splash goggles Double-layered chemotherapy-grade nitrile gloves.[1][4][9] Disposable, low-permeability gown with knit cuffs.[1][9] Required. Work must be performed in a chemical fume hood.[6][7] If a hood is not feasible, a NIOSH-approved respirator or PAPR is mandatory.[1][4] This operation has the highest risk of generating fine, inhalable particles, leading to respiratory irritation and potential systemic exposure.[1][4]
Solution Preparation & Handling Chemical splash goggles Chemotherapy-grade nitrile gloves Disposable, low-permeability gown with knit cuffs Work must be performed in a chemical fume hood. To protect against accidental splashes to the eyes and skin, which can cause serious irritation.[1]

| Reaction Work-up & Purification | Chemical splash goggles | Chemotherapy-grade nitrile gloves | Lab coat or disposable gown | Work must be performed in a chemical fume hood. | Protects against splashes and incidental contact with the compound and other reaction materials. |

Procedural Workflow: Preparation of a Stock Solution

This step-by-step protocol integrates the PPE requirements into a common laboratory task. Adherence to this workflow is critical for minimizing exposure.

Step 1: Preparation (in Fume Hood)

  • Don all required PPE as specified for "Solution Preparation & Handling" (Table 2).

  • Decontaminate the work surface within the chemical fume hood.

  • Assemble all necessary equipment (glassware, spatula, solvent, magnetic stirrer).

Step 2: Weighing (in Fume Hood)

  • Don the additional PPE required for "Weighing & Aliquoting" (Table 2), including double gloves and appropriate respiratory protection.

  • Place a weigh boat on a tared analytical balance inside the fume hood.

  • Carefully transfer the solid compound to the weigh boat. Avoid any actions that could create dust.

Step 3: Dissolution

  • Add the weighed solid to the appropriate glassware containing the solvent.

  • Rinse the weigh boat with a small amount of solvent to ensure a complete transfer.

  • Begin stirring to dissolve the compound.

Step 4: Storage and Labeling

  • Once fully dissolved, transfer the solution to a clearly labeled, sealed storage vessel.

  • The label must include the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Step 5: Decontamination and Disposal

  • Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.[9]

  • Wipe down all surfaces and equipment with an appropriate solvent.

  • Dispose of all contaminated disposables (weigh boat, wipes, gloves) as hazardous chemical waste.[6][7]

Step 6: Doffing PPE

  • Remove PPE in the correct order (gown, inner gloves, goggles) to prevent cross-contamination.

  • Wash hands thoroughly with soap and water.[9]

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Handling Prep Assemble Equipment in Fume Hood Weigh Weigh Solid Compound Prep->Weigh Don_PPE Don Task-Specific PPE Don_PPE->Prep Dissolve Dissolve in Solvent Weigh->Dissolve Spill Spill Event Weigh->Spill Use Reaction / Use Dissolve->Use Dissolve->Spill Waste Segregate Hazardous Waste Use->Waste Use->Spill Decon Decontaminate Surfaces Waste->Decon Doff_PPE Doff PPE & Wash Hands Decon->Doff_PPE Spill_Kit Use Spill Kit Spill->Spill_Kit Follow Spill Protocol Spill_Kit->Waste

Caption: Safe handling workflow for this compound.

Spill and Disposal Plan

Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing the PPE designated for solution handling, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[6][7] Collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal. Ventilate the area and decontaminate the spill surface thoroughly.

Disposal Protocol: All materials contaminated with this compound, including the chemical itself, empty containers, and disposable PPE, must be treated as hazardous waste.

  • Collect waste in designated, sealed, and clearly labeled containers.

  • Do not discharge into drains or sewer systems.[7]

  • All disposal must adhere to local, state, and federal environmental regulations.[6][7] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • Personal protective equipment for handling 1,4-Oxazepane. Benchchem.
  • Essential Safety and Operational Guidance for 1,4-Oxazepane-6-sulfonamide. Benchchem.
  • SAFETY DATA SHEET - tert-Butyl 1,4-diazepane-1-carboxylate. Fisher Scientific.
  • This compound - [B81246]. Synthonix.
  • Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate. CymitQuimica.
  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate Safety and Hazards. PubChem.
  • Buy tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate from JHECHEM CO LTD. ECHEMI.
  • tert-Butyl Carbamate (BOC) Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd..
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
  • PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications.
  • This compound. ChemicalBook.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Amine Protection / Deprotection. Fisher Scientific.
  • tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. 1stsci.com.
  • tert-butyl (6R)-6-hydroxy-1, 4-oxazepane-4-carboxylate, min 97%, 100 mg. Fisher Scientific.
  • WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.